molecular formula C26H29Cl2N5O3 B609997 Bosutinib isomer CAS No. 1391063-17-4

Bosutinib isomer

カタログ番号: B609997
CAS番号: 1391063-17-4
分子量: 530.4 g/mol
InChIキー: YCLIWTLPTXAGPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-06651481-00, also known as Bosutinib Isomer I, is an analog of bosutinib, and a Bcr-Abl kinase inhibitor.

特性

CAS番号

1391063-17-4

分子式

C26H29Cl2N5O3

分子量

530.4 g/mol

IUPAC名

4-(3,5-dichloro-4-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

InChI

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-24-14-22-19(13-23(24)34-2)25(17(15-29)16-30-22)31-18-11-20(27)26(35-3)21(28)12-18/h11-14,16H,4-10H2,1-3H3,(H,30,31)

InChIキー

YCLIWTLPTXAGPQ-UHFFFAOYSA-N

正規SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C(=C4)Cl)OC)Cl)C#N)OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PF-06651481-00;  PF 06651481 00;  PF0665148100;  Bosutinib Isomer I; 

製品の起源

United States

Foundational & Exploratory

The Structural Isomer of Bosutinib: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bosutinib, a potent dual inhibitor of Src and Abl kinases, is a critical therapeutic agent in the management of chronic myeloid leukemia (CML). However, the existence of a significant structural isomer, differing in the substitution pattern on the aniline ring, has been a notable issue in its research and development history. This technical guide provides an in-depth analysis of the chemical structure of this primary Bosutinib isomer, presenting a compilation of its physicochemical properties, biological activities, and the analytical methods crucial for its differentiation from the parent drug. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental insights and a clear visualization of relevant biological pathways.

Introduction

Bosutinib is chemically described as 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile.[1][2][3] Its efficacy as a tyrosine kinase inhibitor is well-established.[4] However, a significant challenge arose when it was discovered that a structural isomer was being inadvertently synthesized and, in some cases, used in preclinical studies under the assumption that it was authentic Bosutinib.[5][6][7][8] This isomer possesses a different arrangement of the chloro and methoxy groups on the anilino moiety, which, while structurally similar, can lead to variations in biological activity and physicochemical characteristics.[9][10] This guide focuses on elucidating the structure and properties of this key isomer.

Chemical Structures of Bosutinib and its Isomer

The primary structural difference between Bosutinib and its well-documented isomer lies in the substitution pattern of the 2,4-dichloro-5-methoxyaniline and 3,5-dichloro-4-methoxyaniline rings, respectively.

Bosutinib (Authentic)

  • IUPAC Name: 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile[1]

  • CAS Number: 380843-75-4[11][12]

This compound

  • IUPAC Name: 4-((3,5-dichloro-4-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile[9]

  • CAS Number: 1391063-17-4[9][11]

Physicochemical and Biological Data

The following table summarizes the key quantitative data for Bosutinib and its structural isomer based on available information.

PropertyBosutinib (Authentic)This compoundReference(s)
Molecular Formula C₂₆H₂₉Cl₂N₅O₃C₂₆H₂₉Cl₂N₅O₃[9][12]
Molecular Weight 530.45 g/mol 530.45 g/mol [9][12]
Appearance Off-white to light brown powderWhite to off-white powder[3][9]
Melting Point 116-120 °C210-221 °C[3][9]
Purity ≥98% (HPLC)≥98%[3][9]
Biological Target(s) Src and Abl kinasesChk1 and Wee1 kinases[9][10]
Biological Activity Potent inhibitor of CML cell proliferation.[4]Enhances sensitivity to genotoxic agents by overriding cell cycle checkpoint arrest.[10]

Experimental Protocols

Differentiating between Bosutinib and its isomer is critical for quality control and research accuracy. The following are key experimental methodologies employed for their characterization.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and quantify Bosutinib and its isomer.

  • Methodology: While specific proprietary methods may vary, a reverse-phase HPLC method is typically used.

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., ~254 nm or ~350 nm).

    • Outcome: Due to the difference in polarity and spatial arrangement of the substituents, Bosutinib and its isomer will have different retention times, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the precise chemical structure and differentiate the substitution patterns on the aniline ring.

  • Methodology:

    • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the dichloromethoxyaniline ring will be distinct for each isomer.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the aniline ring will differ, particularly for the carbons bearing the chloro and methoxy substituents.

    • 2D NMR (e.g., HSQC, HMBC): These experiments can definitively establish the connectivity between protons and carbons, confirming the substitution pattern. A study by Levinson & Boxer (2012) utilized ¹H-¹³C HSQC spectra to distinguish the two compounds.[13]

Single-Crystal X-ray Crystallography
  • Objective: To determine the three-dimensional molecular structure with atomic-level resolution.

  • Methodology:

    • Crystal Growth: Single crystals of each compound are grown from a suitable solvent system.

    • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

    • Structure Solution and Refinement: The electron density map is calculated from the diffraction data, and the atomic positions are determined and refined to yield the final crystal structure. This method provides unambiguous confirmation of the molecular structure.[7]

Signaling Pathways and Experimental Workflows

Bosutinib's Primary Mechanism of Action

Bosutinib is a dual inhibitor of the Src and Abl tyrosine kinases, which are key components of signaling pathways that drive cell proliferation and survival in certain cancers, particularly Philadelphia chromosome-positive CML.[4][9]

Bosutinib_Mechanism BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., MAPK pathway) BCR_ABL->Downstream Src Src Family Kinases Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits Bosutinib->Src Inhibits

Caption: Mechanism of action of authentic Bosutinib.

Biological Activity of the this compound

The this compound has been shown to act as an inhibitor of the DNA damage checkpoint kinases Chk1 and Wee1.[10] This inhibition can sensitize cancer cells to DNA damaging agents.

Bosutinib_Isomer_Mechanism cluster_mitosis DNA_Damage DNA Damaging Agents (e.g., Gemcitabine) Chk1_Wee1 Chk1 & Wee1 Kinases DNA_Damage->Chk1_Wee1 Activates Cell_Cycle_Arrest S/G2 Checkpoint Arrest Mitosis Aberrant Mitosis Cell_Cycle_Arrest->Mitosis Overrides Chk1_Wee1->Cell_Cycle_Arrest Induces Bosutinib_Isomer This compound Bosutinib_Isomer->Chk1_Wee1 Inhibits

Caption: Mechanism of action of the this compound.

Experimental Workflow for Isomer Differentiation

The following diagram illustrates a typical workflow for the identification and characterization of Bosutinib and its isomer.

Isomer_Differentiation_Workflow Sample Test Sample (Presumed Bosutinib) HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR XRay Single-Crystal X-ray Crystallography Sample->XRay Decision Compare with Reference Standards HPLC->Decision NMR->Decision XRay->Decision Authentic Authentic Bosutinib Decision->Authentic Match Isomer This compound Decision->Isomer Mismatch

Caption: Workflow for this compound identification.

Conclusion

The differentiation between Bosutinib and its structural isomer is of paramount importance for ensuring the safety, efficacy, and reproducibility of both clinical and preclinical research. This guide has provided a consolidated overview of the chemical structures, physicochemical properties, and biological activities of both compounds. The detailed experimental protocols and visual workflows serve as a practical resource for scientists in the field. A thorough understanding and application of these analytical techniques are essential for the quality control of Bosutinib and for advancing the development of tyrosine kinase inhibitors.

References

A Technical Guide to the Structural Differentiation of Bosutinib and its Positional Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical structural differences between authentic bosutinib and its positional isomer. The inadvertent synthesis and commercial availability of the incorrect isomer underscore the importance of rigorous analytical characterization in drug development and research. This document provides a comprehensive overview of the structural distinctions, analytical methodologies for their differentiation, and the underlying signaling pathways affected by bosutinib.

Core Structural Differences: Authentic vs. Isomeric Bosutinib

Authentic bosutinib is chemically defined as 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile. A known structural isomer, which has been previously misidentified and sold as bosutinib, differs in the substitution pattern of the dichlorinated methoxyaniline ring. In this isomer, the substituents are arranged as a 3,5-dichloro-4-methoxyanilino group.[1][2] This seemingly subtle change in the placement of the chlorine and methoxy groups on the aniline ring leads to distinct physicochemical and spectroscopic properties.

The primary point of isomerism is the substitution pattern on the aniline moiety, as illustrated below:

  • Authentic Bosutinib: 2,4-dichloro-5-methoxyanilino group

  • Positional Isomer: 3,5-dichloro-4-methoxyanilino group[1]

This difference in substitution impacts the molecule's symmetry and electronic environment, which can be readily detected by various analytical techniques.

Data Presentation: Spectroscopic and Crystallographic Comparison

Quantitative data is essential for the unambiguous identification of authentic bosutinib and its isomer. The following tables summarize key NMR and X-ray crystallographic data.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
Assignment Authentic Bosutinib ¹H Bosutinib Isomer ¹H Authentic Bosutinib ¹³C This compound ¹³C
Aniline Ring H7.34 (s, 1H), 7.55 (s, 1H)7.34 (s, 2H)112.9, 118.9123.0 (2C)
Aniline Ring C-Cl--119.5, 128.9134.0 (2C)
Aniline Ring C-O--150.1152.0
Aniline Ring C-N--132.5138.0
Quinoline H-28.85 (s, 1H)8.84 (s, 1H)148.2148.1
Quinoline H-57.85 (s, 1H)7.84 (s, 1H)108.2108.1
Quinoline H-87.25 (s, 1H)7.24 (s, 1H)101.5101.4

Data synthesized from Levinson & Boxer, 2012. The most telling difference in the ¹H NMR is the presence of two singlets for the aniline protons in authentic bosutinib versus a single singlet integrating to two protons in the symmetric isomer.

Table 2: X-ray Crystallography Data for Authentic Bosutinib in Complex with Abl Kinase
Parameter Value
PDB ID3UE4
Resolution2.42 Å
R-Value Work0.188
R-Value Free0.249
Space GroupP 21 21 21
Unit Cell a, b, c (Å)58.2, 88.5, 121.2
Unit Cell α, β, γ (°)90, 90, 90

Data sourced from RCSB PDB entry 3UE4.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating the differentiation of bosutinib and its isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To distinguish between authentic bosutinib and its positional isomer based on their distinct NMR spectra.

Methodology:

  • Sample Preparation: Dissolve ~20 mg of the bosutinib sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 or 600 MHz NMR spectrometer.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • (Optional but recommended) Perform a two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate proton and carbon signals.

  • Analysis:

    • In the ¹H NMR spectrum of authentic bosutinib, expect two distinct singlets in the aromatic region corresponding to the two non-equivalent protons on the 2,4-dichloro-5-methoxyanilino ring.

    • For the 3,5-dichloro-4-methoxyanilino isomer, due to its C₂ symmetry, a single singlet integrating to two protons will be observed in the aromatic region for the aniline ring protons.[4]

    • The ¹³C NMR and HSQC spectra will also show a corresponding difference in the number of signals for the aniline ring carbons.

High-Performance Liquid Chromatography (HPLC)

Objective: To chromatographically separate authentic bosutinib from its positional isomer.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse plus C18, 4.6 × 250 mm, 5 μm).[5]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[5]

  • Gradient Program:

    • Start with a suitable percentage of Solvent B (e.g., 30%).

    • Increase the percentage of Solvent B over a set period (e.g., to 90% over 15 minutes).

    • Hold at the high percentage for a few minutes.

    • Return to the initial conditions and equilibrate the column.

  • Flow Rate: 1 mL/min.[5]

  • Detection: UV detection at a wavelength of 254 nm or 266 nm.[1]

  • Analysis: The different substitution patterns of the isomers will result in slightly different polarities and, therefore, distinct retention times, allowing for their separation and quantification.

X-ray Crystallography

Objective: To determine the three-dimensional structure of bosutinib in complex with its target protein, Abl kinase, to confirm the correct substitution pattern.

Methodology:

  • Protein Expression and Purification: Express and purify the kinase domain of human c-Abl.

  • Complex Formation: Incubate the purified Abl kinase domain with an excess of authentic bosutinib.

  • Crystallization: Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods. Crystals of the Abl:bosutinib complex have been obtained in conditions containing PEG 10K, MES buffer pH 5.5, and ammonium acetate.[6]

  • Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known Abl kinase structure as a search model. Refine the model against the experimental data.

  • Analysis: The resulting electron density map will unambiguously show the positions of the chlorine atoms and the methoxy group on the aniline ring, confirming the identity of the bound ligand as authentic bosutinib.[6]

Fluorescence Binding Assay

Objective: To quantitatively measure the binding affinity of bosutinib and its isomer to Abl kinase.

Methodology:

  • Instrumentation: A fluorescence spectrophotometer.

  • Reagents: Purified Abl kinase domain, bosutinib, and its isomer.

  • Procedure:

    • Prepare a solution of the Abl kinase domain (e.g., 5 nM) in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0).[6]

    • Titrate the kinase solution with increasing concentrations of the inhibitor (bosutinib or its isomer).

    • After each addition, allow the system to equilibrate.

    • Measure the fluorescence emission at 480 nm with an excitation wavelength of 280 nm or 350 nm.[6]

  • Analysis: The binding of the inhibitor to the kinase will cause a change in the intrinsic protein fluorescence or the inhibitor's fluorescence.[6] Plot the change in fluorescence against the inhibitor concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd). Both authentic bosutinib and its isomer have been shown to bind tightly to Abl kinase.[6]

Mandatory Visualizations

The following diagrams illustrate key concepts related to bosutinib's mechanism of action and the workflow for its characterization.

bosutinib_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src_Kinases Src Family Kinases Growth_Factor_Receptor->Src_Kinases Activates BCR_ABL BCR-ABL Downstream_Pathways Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream_Pathways Phosphorylates Src_Kinases->Downstream_Pathways Phosphorylates Proliferation Cell Proliferation & Survival Downstream_Pathways->Proliferation Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits Bosutinib->Src_Kinases Inhibits

Caption: Bosutinib's dual inhibition of BCR-ABL and Src kinases.

experimental_workflow Sample Bosutinib Sample (Authentic or Isomer) HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, HSQC) Sample->NMR MS Mass Spectrometry Sample->MS Binding Fluorescence Binding Assay Sample->Binding Separation_Confirmation Separation_Confirmation HPLC->Separation_Confirmation Retention Time Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Chemical Shifts & Symmetry Mass_Confirmation Mass_Confirmation MS->Mass_Confirmation Molecular Weight XRay X-ray Crystallography (with Abl Kinase) Definitive_Structure Definitive_Structure XRay->Definitive_Structure 3D Structure Affinity_Determination Affinity_Determination Binding->Affinity_Determination Binding Affinity (Kd) Structure_Confirmation->XRay

Caption: Workflow for the characterization of bosutinib and its isomer.

References

A Comparative Technical Guide to 2,4-dichloro-5-methoxy and 3,5-dichloro-4-methoxy Aniline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Substituted anilines are pivotal structural motifs in medicinal chemistry, serving as foundational scaffolds for a diverse array of therapeutic agents. Their utility stems from their versatile chemical reactivity and their ability to engage in specific interactions with biological targets. This in-depth technical guide provides a comparative analysis of two closely related isomers: 2,4-dichloro-5-methoxyaniline and 3,5-dichloro-4-methoxyaniline. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, physicochemical properties, reactivity, and potential applications, with a particular focus on their relevance in drug discovery.

Physicochemical and Spectroscopic Properties

A comparative summary of the key physicochemical and spectroscopic data for the two isomers is presented below. These tables are designed for easy comparison of their fundamental properties.

Table 1: General and Physicochemical Properties

Property2,4-dichloro-5-methoxyaniline3,5-dichloro-4-methoxyaniline
CAS Number 98446-49-2[1]32407-11-7[2]
Molecular Formula C₇H₇Cl₂NO[1]C₇H₇Cl₂NO[2]
Molecular Weight 192.04 g/mol [1]192.04 g/mol [2]
Appearance Pale brown to dark brown solid[3]Solid
Melting Point 49.5-51.1 °C[4]Not available
Boiling Point 290.1±35.0 °C (Predicted)Not available
Solubility Limited solubility in water; soluble in ethanol, acetone, and dimethylformamide.Not available

Table 2: Spectroscopic Data

Spectroscopic Data2,4-dichloro-5-methoxyaniline3,5-dichloro-4-methoxyaniline
¹H NMR (DMSO-d₆) δ = 3.76 (s, 3H), 5.13 (br s, 2H), 6.58 (s, 1H), 7.23 (s, 1H)[4]No experimental data available. Predicted shifts would show a single aromatic proton singlet and a methoxy group singlet.
¹³C NMR No experimental data available.No experimental data available.
Mass Spectrum (EI) m/z (relative abundance) = 191 (100)[4]No experimental data available.
IR Spectrum Not available.Not available.

Synthesis and Experimental Protocols

The synthetic routes to these isomers differ based on the directing effects of the substituents on the aniline ring.

Synthesis of 2,4-dichloro-5-methoxyaniline

A common synthetic pathway to 2,4-dichloro-5-methoxyaniline involves the hydrolysis of an acetamide precursor.[4]

Experimental Protocol: Hydrolysis of N-(2,4-dichloro-5-methoxyphenyl)acetamide [4]

  • Reaction Setup: Suspend N-(2,4-dichloro-5-methoxyphenyl)acetamide (100.7 g, 0.43 mol) in a mixture of ethanol (500 g), water (500 g), and concentrated hydrochloric acid (300 g, 3 mol).

  • Reaction Conditions: Stir the suspension and heat to 70 °C for 12 hours to obtain a brown solution.

  • Work-up: After completion of the reaction, evaporate approximately 200 g of ethanol under reduced pressure.

  • Isolation: Cool the remaining mixture to room temperature with stirring. After standing for 2 hours, collect the precipitated solid by filtration.

  • Purification: Wash the solid with water (2 x 200 g) and dry under vacuum at 35 °C to yield 2,4-dichloro-5-methoxyaniline.

Acetamide N-(2,4-dichloro-5-methoxyphenyl)acetamide Hydrolysis Acid Hydrolysis Acetamide->Hydrolysis Reagents Ethanol, Water, HCl Reagents->Hydrolysis Heating Heat to 70°C, 12h Evaporation Evaporate Ethanol Heating->Evaporation Hydrolysis->Heating Cooling Cool to RT Evaporation->Cooling Filtration Filtration & Washing Cooling->Filtration Product 2,4-dichloro-5-methoxyaniline Filtration->Product

Caption: Synthesis workflow for 2,4-dichloro-5-methoxyaniline.

Proposed Synthesis of 3,5-dichloro-4-methoxyaniline

Proposed Experimental Protocol:

  • N-Acetylation of 4-aminophenol: Protect the amino group of 4-aminophenol by acetylation with acetic anhydride to form N-(4-hydroxyphenyl)acetamide (paracetamol).

  • Chlorination: Treat N-(4-hydroxyphenyl)acetamide with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to introduce chlorine atoms at the 3 and 5 positions, yielding N-(3,5-dichloro-4-hydroxyphenyl)acetamide.

  • Methylation: Methylate the hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to give N-(3,5-dichloro-4-methoxyphenyl)acetamide.

  • Hydrolysis: Hydrolyze the acetamide group under acidic or basic conditions to yield 3,5-dichloro-4-methoxyaniline.

Start 4-Aminophenol Acetylation N-Acetylation (Acetic Anhydride) Start->Acetylation Paracetamol N-(4-hydroxyphenyl)acetamide Acetylation->Paracetamol Chlorination Chlorination (e.g., SO₂Cl₂) Paracetamol->Chlorination DichloroAcetamide N-(3,5-dichloro-4-hydroxyphenyl)acetamide Chlorination->DichloroAcetamide Methylation Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) DichloroAcetamide->Methylation MethoxyAcetamide N-(3,5-dichloro-4-methoxyphenyl)acetamide Methylation->MethoxyAcetamide Hydrolysis Hydrolysis (Acid or Base) MethoxyAcetamide->Hydrolysis Product 3,5-dichloro-4-methoxyaniline Hydrolysis->Product

Caption: Proposed synthesis of 3,5-dichloro-4-methoxyaniline.

Reactivity and Potential Applications in Drug Development

The reactivity of these aniline isomers is largely governed by the electronic effects of the chloro and methoxy substituents on the aromatic ring and the amino group.

  • Amino Group Reactivity: The amino group in both isomers can undergo typical reactions such as acylation, alkylation, and diazotization. N-acetylation is a common transformation.

  • Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic aromatic substitution by the amino and methoxy groups, although this is somewhat attenuated by the deactivating effect of the chlorine atoms. The positions of substitution will be directed by the combined electronic effects of the substituents.

2,4-dichloro-5-methoxyaniline is a key intermediate in the synthesis of Bosutinib , a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. This highlights the importance of this specific substitution pattern for achieving the desired biological activity.

While there is no specific information on the biological activity of 3,5-dichloro-4-methoxyaniline , substituted anilines, in general, are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[5] The specific substitution pattern of this isomer could offer unique pharmacological properties that warrant further investigation.

Involvement in Signaling Pathways

The therapeutic effects of many drugs derived from substituted anilines are a result of their interaction with specific cellular signaling pathways. For instance, aniline derivatives can be involved in the modulation of pathways such as the NF-κB and MAPK signaling cascades.

Given that 2,4-dichloro-5-methoxyaniline is a precursor to Bosutinib, a kinase inhibitor, its derivatives are likely to interact with signaling pathways regulated by tyrosine kinases. These pathways are crucial in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor (Tyrosine Kinase) Kinase Downstream Kinases Receptor->Kinase Phosphorylation Bosutinib Bosutinib Bosutinib->Kinase Inhibition Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Kinase->Pathway Transcription Transcription Factors Pathway->Transcription GeneExpression Gene Expression Transcription->GeneExpression CellResponse Cell Proliferation, Survival, etc. GeneExpression->CellResponse

Caption: Generalized tyrosine kinase signaling pathway and inhibition.

Conclusion

2,4-dichloro-5-methoxyaniline and 3,5-dichloro-4-methoxyaniline, while isomeric, present different profiles in terms of available scientific data and established applications. The former is a well-documented and crucial intermediate in the synthesis of an approved anticancer drug, with established synthetic protocols. The latter remains a largely unexplored compound, representing an opportunity for further research into its synthesis, reactivity, and potential biological activities. This guide provides a foundational comparison to aid researchers in navigating the chemical landscapes of these two interesting molecules.

References

Discovery and history of the Bosutinib structural isomer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of the Bosutinib Structural Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and characterization of a structural isomer of the tyrosine kinase inhibitor, Bosutinib. For a significant period, this isomer was mistakenly identified and studied as authentic Bosutinib, leading to a body of literature that requires careful interpretation. This document details the structural differences between the two molecules, summarizes their respective biological activities, and provides detailed experimental protocols for their synthesis and characterization. The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of this unique case of mistaken identity in drug discovery and to provide a clear delineation of the properties of both the authentic drug and its isomer.

Introduction: The Case of Mistaken Identity

Bosutinib (SKI-606) is a potent, orally bioavailable, dual inhibitor of the Src and Abl tyrosine kinases.[1] It is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[2] However, the history of Bosutinib's preclinical research is marked by a significant and widespread error: a structural isomer was inadvertently synthesized and distributed by commercial suppliers, and subsequently used in numerous studies under the assumption that it was authentic Bosutinib.[3]

The discovery of this error was brought to light in a 2012 publication by Levinson and Boxer, who, through crystallographic and spectroscopic analysis, revealed that a compound widely sold as "Bosutinib" had a different substitution pattern on its aniline ring compared to the authentic drug molecule developed by Wyeth (now Pfizer).[3] This finding has significant implications for the interpretation of a substantial portion of the preclinical literature on "Bosutinib" published before this clarification.

This guide will dissect the discovery of this isomer, detail the structural and biological differences between the two compounds, and provide the necessary technical information for researchers to distinguish between them and understand the implications of this historical error.

Structural Elucidation: Bosutinib vs. Its Isomer

The key structural difference between authentic Bosutinib and its isomer lies in the substitution pattern of the dichloro-methoxyaniline moiety.

Table 1: Structural and Chemical Information of Bosutinib and its Isomer

FeatureAuthentic BosutinibBosutinib Structural Isomer
IUPAC Name 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile[2]4-((3,5-dichloro-4-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile[4]
CAS Number 380843-75-41391063-17-4[4]
Molecular Formula C₂₆H₂₉Cl₂N₅O₃C₂₆H₂₉Cl₂N₅O₃
Molecular Weight 530.45 g/mol 530.45 g/mol
Chemical Structure
alt text
alt text

The elucidation of this structural discrepancy was achieved through meticulous spectroscopic and crystallographic analysis.

Spectroscopic Characterization

Levinson and Boxer utilized Nuclear Magnetic Resonance (NMR) spectroscopy to differentiate between the two compounds. The proton NMR (¹H NMR) spectra of the aromatic region were distinct, revealing a different substitution pattern on the aniline ring.[3]

X-ray Crystallography

The definitive confirmation of the structures came from X-ray crystallography. The crystal structure of the isomer bound to the Abl kinase domain was initially solved, and the electron density map was inconsistent with the 2,4-dichloro-5-methoxy substitution pattern of authentic Bosutinib.[3] Subsequently, the structure of authentic Bosutinib bound to Abl was determined, confirming the correct connectivity.[3]

Biological Activity and Signaling Pathways

Both Bosutinib and its isomer are kinase inhibitors, but their target profiles and potencies differ.

Signaling Pathways Targeted by Authentic Bosutinib

Authentic Bosutinib is a dual inhibitor of the Src and Abl tyrosine kinases.[1] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML, and Src family kinases (Src, Lyn, Hck).[1][4] By inhibiting these kinases, Bosutinib blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including:

  • PI3K/AKT/mTOR Pathway

  • MAPK/ERK Pathway

  • JAK/STAT3 Pathway

G BCR_ABL BCR-ABL PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR MAPK_ERK MAPK/ERK Pathway BCR_ABL->MAPK_ERK JAK_STAT3 JAK/STAT3 Pathway BCR_ABL->JAK_STAT3 Src_Family Src Family Kinases (Src, Lyn, Hck) Src_Family->PI3K_AKT_mTOR Src_Family->MAPK_ERK Src_Family->JAK_STAT3 Bosutinib Bosutinib Bosutinib->BCR_ABL inhibits Bosutinib->Src_Family inhibits Cell_Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Cell_Proliferation MAPK_ERK->Cell_Proliferation JAK_STAT3->Cell_Proliferation

Caption: Signaling pathways inhibited by authentic Bosutinib.

Comparative Biological Activity

Direct, side-by-side comparative studies of the kinase inhibitory profiles of authentic Bosutinib and its structural isomer across a broad panel of kinases are not extensively available in the public domain. The primary study by Levinson and Boxer focused on their binding to Abl kinase. However, some data on the isomer's activity has been reported.

Table 2: Kinase Inhibition Profile of Authentic Bosutinib (Selected Kinases)

Kinase TargetIC₅₀ (nM)
ABL1 1.2
SRC 1.0
LYN 1.1
HCK 3.7
BTK 6.5
TEC 15
Data compiled from various sources.

Table 3: Known Biological Activity of the Bosutinib Structural Isomer

Target/AssayValue
Wee1 (Kd) 43.7 ± 10.0 nM[1]
Wee2 (Kd) 4.7 ± 2.3 nM[1]
HEK293T cell growth (IC₅₀) 1.6 ± 0.19 µM[1]
MM1.S cell growth (IC₅₀) 3.9 ± 0.50 µM[1]
MDA-MB-231 cell growth (IC₅₀) 1.8 ± 0.061 µM[1]

It is evident from the available data that the isomer also possesses biological activity, though its target profile appears to be different from that of authentic Bosutinib, with notable affinity for Wee1 and Wee2 kinases.[1] The micromolar IC₅₀ values for cell growth inhibition suggest a lower potency compared to the nanomolar potency of authentic Bosutinib against its primary targets.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the Bosutinib isomer and key analytical and biological assays.

Proposed Synthesis of the Bosutinib Structural Isomer

The synthesis of the this compound can be achieved through a multi-step process, with the key step being the coupling of the quinoline core with the specific 3,5-dichloro-4-methoxyaniline.

G cluster_0 Synthesis of 3,5-dichloro-4-methoxyaniline cluster_1 Synthesis of Quinoline Core cluster_2 Final Coupling p_aminophenol p-Aminophenol dichloro_aminophenol 4-Amino-2,6-dichlorophenol p_aminophenol->dichloro_aminophenol Chlorination dichloro_methoxyaniline 3,5-dichloro-4-methoxyaniline dichloro_aminophenol->dichloro_methoxyaniline Methylation isomer Bosutinib Structural Isomer dichloro_methoxyaniline->isomer starting_material Substituted Aniline quinoline_core 4-chloro-6-methoxy-7-(3-(4-methyl piperazin-1-yl)propoxy)quinoline-3-carbonitrile starting_material->quinoline_core Multi-step synthesis quinoline_core->isomer Buchwald-Hartwig Coupling

Caption: Proposed synthetic workflow for the Bosutinib structural isomer.

Step 1: Synthesis of 3,5-dichloro-4-methoxyaniline

  • Chlorination of p-Aminophenol: To a solution of p-aminophenol in a suitable solvent (e.g., acetic acid), add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in stoichiometric amounts. The reaction is typically carried out at room temperature or with gentle heating. Monitor the reaction by TLC. Upon completion, the product, 4-amino-2,6-dichlorophenol, is isolated by precipitation or extraction.

  • Methylation of 4-Amino-2,6-dichlorophenol: Dissolve 4-amino-2,6-dichlorophenol in a suitable solvent like acetone or DMF. Add a base such as potassium carbonate (K₂CO₃) and a methylating agent like dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I). Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC). After cooling, the product, 3,5-dichloro-4-methoxyaniline, is isolated by extraction and purified by column chromatography or recrystallization.

Step 2: Synthesis of the Quinoline Core

The synthesis of the 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile core can be accomplished via several published methods for 4-anilino-3-quinolinecarbonitriles. A common route involves the construction of the quinolone ring followed by chlorination and etherification.

Step 3: Final Coupling

  • Buchwald-Hartwig Amination: In a reaction vessel under an inert atmosphere (e.g., argon), combine 3,5-dichloro-4-methoxyaniline, the 4-chloro-quinoline core from Step 2, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., dioxane or toluene).

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to yield the final product, the Bosutinib structural isomer.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative example for determining the IC₅₀ of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The concentrations of the kinase and substrate will depend on the specific enzyme.

    • Prepare a 10 mM stock solution of the test compound (Bosutinib or its isomer) in DMSO. Perform serial dilutions in reaction buffer to create a range of concentrations.

  • Assay Procedure:

    • Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 10 µL of a 25 µM ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

X-ray Crystallography of a Kinase-Inhibitor Complex

This is a general workflow for determining the crystal structure of a protein-ligand complex.

G Protein_Expression Protein Expression & Purification Crystallization Crystallization Protein_Expression->Crystallization Soaking Crystal Soaking with Inhibitor Crystallization->Soaking Data_Collection X-ray Data Collection Soaking->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: General workflow for X-ray crystallography of a protein-inhibitor complex.

  • Protein Expression and Purification: Express the target kinase domain (e.g., Abl) in a suitable expression system (e.g., E. coli) and purify it to homogeneity using chromatography techniques (e.g., affinity and size-exclusion chromatography).

  • Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop). Optimize the conditions to obtain diffraction-quality crystals.

  • Crystal Soaking: Soak the protein crystals in a solution containing a high concentration of the inhibitor (Bosutinib or its isomer) for a defined period.

  • X-ray Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution: Process the diffraction data and solve the structure using molecular replacement with a known structure of the kinase domain as a search model.

  • Model Building and Refinement: Build the inhibitor into the electron density map and refine the structure to improve the fit to the experimental data.

  • Structure Validation: Validate the quality of the final model using established crystallographic metrics.

Conclusion and Future Perspectives

The case of the Bosutinib structural isomer serves as a critical reminder of the importance of rigorous analytical characterization of research compounds. The inadvertent use of this isomer in numerous preclinical studies necessitates a careful re-evaluation of the published data. This guide has provided a detailed account of the discovery, structural differences, and known biological activities of both authentic Bosutinib and its isomer. The provided experimental protocols offer a practical resource for researchers working with these compounds.

Future work should focus on a comprehensive, side-by-side comparison of the kinome profiles and pharmacokinetic properties of both isomers to fully understand the biological consequences of this structural difference. Such studies will not only clarify the historical record but may also reveal novel therapeutic potential for the isomer itself, given its distinct target profile. The story of the this compound underscores the pivotal role of analytical chemistry in ensuring the integrity and reproducibility of biomedical research.

References

Unraveling the Biological Nuances: A Technical Guide to the Bosutinib Positional Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosutinib, a potent dual inhibitor of Src and Abl kinases, is a clinically approved therapeutic for chronic myeloid leukemia (CML).[1][2] Its efficacy stems from its ability to target the constitutively active Bcr-Abl fusion protein, a hallmark of CML.[1] However, the landscape of kinase inhibitor research is often complicated by the existence of closely related chemical structures, such as positional isomers, which can exhibit distinct biological activities. This technical guide provides an in-depth exploration of the biological activity of a known positional isomer of bosutinib, offering a comparative analysis to inform future drug discovery and development efforts.

The primary structural difference between bosutinib and its discussed positional isomer lies in the substitution pattern on the anilino ring. Authentic bosutinib is a 4-[(2,4-dichloro-5-methoxyphenyl)amino]quinoline derivative.[2] In contrast, the positional isomer features a 3,5-dichloro-4-methoxyanilino moiety.[3] This seemingly minor alteration has been shown to significantly impact the compound's kinase inhibition profile and cellular effects.

Comparative Biological Activity: A Quantitative Overview

The differential biological activities of bosutinib and its positional isomer (Bos-I) are most evident in their kinase inhibition profiles. While bosutinib is a more potent inhibitor of its primary targets, Src and Abl kinases, its isomer demonstrates greater potency against the cell cycle checkpoint kinases, Chk1 and Wee1. A summary of the available quantitative data is presented below.

Table 1: Comparative Kinase Inhibition of Bosutinib and its Positional Isomer

Kinase TargetCompoundIC50 (nM)Reference
Src Bosutinib0.0405 ± 0.0195[4]
Bosutinib Isomer (Bos-I)4.13 ± 0.90[4]
Abl Bosutinib0.0324 ± 0.024[4]
This compound (Bos-I)0.566 ± 0.0691[4]
Wee1 This compound (Bos-I)54.8 ± 12[4]
Chk1 This compound (Bos-I)More potent than Bosutinib[4]

Note: A direct IC50 value for bosutinib against Chk1 from a comparative study was not available in the reviewed literature.

Impact on Cellular Signaling Pathways

The distinct kinase inhibition profiles of bosutinib and its isomer translate to differential effects on key cellular signaling pathways.

Bcr-Abl and Src Signaling

Bosutinib potently inhibits the Bcr-Abl and Src signaling cascades, which are crucial for the proliferation and survival of CML cells.[3] This inhibition leads to decreased cell proliferation and the induction of apoptosis.[3] The positional isomer, being a significantly weaker inhibitor of Abl and Src, is expected to have a diminished impact on these pathways.

Bcr_Abl_Src_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos STAT5 STAT5 Bcr-Abl->STAT5 PI3K PI3K Bcr-Abl->PI3K Src Src Src->Grb2/Sos Src->STAT5 Src->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival Akt Akt PI3K->Akt Akt->Survival Bosutinib Bosutinib Bosutinib->Bcr-Abl Strong Inhibition Bosutinib->Src Strong Inhibition Bosutinib_Isomer Bosutinib_Isomer Bosutinib_Isomer->Bcr-Abl Weak Inhibition Bosutinib_Isomer->Src Weak Inhibition

Caption: Bcr-Abl and Src signaling pathways targeted by bosutinib and its isomer.
Cell Cycle Checkpoint Control

The positional isomer's potent inhibition of Chk1 and Wee1 suggests a significant role in disrupting the G2/M cell cycle checkpoint. This checkpoint prevents cells with damaged DNA from entering mitosis. Inhibition of Chk1 and Wee1 can lead to premature mitotic entry and subsequent cell death, a mechanism that can be exploited to sensitize cancer cells to DNA-damaging agents.

Cell_Cycle_Checkpoint DNA_Damage DNA_Damage ATM/ATR ATM/ATR DNA_Damage->ATM/ATR Chk1 Chk1 ATM/ATR->Chk1 Activates Wee1 Wee1 Chk1->Wee1 Activates Cdc25 Cdc25 Chk1->Cdc25 Inhibits CDK1/CyclinB CDK1/CyclinB Wee1->CDK1/CyclinB Inhibits Cdc25->CDK1/CyclinB Activates Mitosis Mitosis CDK1/CyclinB->Mitosis Bosutinib_Isomer Bosutinib_Isomer Bosutinib_Isomer->Chk1 Strong Inhibition Bosutinib_Isomer->Wee1 Strong Inhibition

Caption: G2/M cell cycle checkpoint pathway and inhibition by the this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of bosutinib and its isomer.

In Vitro Kinase Inhibition Assay (Chk1 and Wee1)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against Chk1 and Wee1 kinases.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Test Compound to Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Enzyme to Wells Dispense_Inhibitor->Add_Kinase Initiate_Reaction Add ATP/Substrate Mix to Initiate Reaction Add_Kinase->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Add Detection Reagent (e.g., ADP-Glo™) Incubate->Stop_Reaction Measure_Signal Measure Luminescence Stop_Reaction->Measure_Signal Analyze_Data Calculate IC50 Values Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human Chk1 or Wee1 kinase

  • Kinase-specific substrate (e.g., CHKtide for Chk1)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • Test compounds (Bosutinib and its isomer) dissolved in DMSO

  • 96-well or 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: To each well of the assay plate, add the test compound solution.

  • Enzyme Addition: Add the diluted kinase enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP (or ADP produced) using a detection reagent such as ADP-Glo™.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., K562 for CML)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (Bosutinib and its isomer)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated, active forms of signaling proteins.

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-CrkL, CrkL, p-STAT5, STAT5)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in lysis buffer, quantify protein concentration, and denature by boiling in Laemmli sample buffer.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Conclusion

The positional isomer of bosutinib exhibits a distinct biological activity profile compared to the parent compound. While less potent against the primary targets of bosutinib, Src and Abl, the isomer is a more potent inhibitor of the cell cycle checkpoint kinases Chk1 and Wee1. This divergence in activity highlights the critical importance of precise chemical structure in drug design and the potential for isomers to possess novel therapeutic applications. The methodologies and data presented in this guide provide a framework for further investigation into the therapeutic potential of bosutinib isomers and other kinase inhibitors. A thorough understanding of these nuances is essential for the advancement of targeted cancer therapies.

References

The Off-Target Precision: A Technical Guide to the Action of Bosutinib and Its Isomer on Checkpoint Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Unforeseen Mechanisms of a Known Kinase Inhibitor, Offering New Perspectives for Cancer Therapy and Drug Development

This technical guide provides an in-depth analysis of the molecular interactions between the tyrosine kinase inhibitor bosutinib, its structural isomer, and the critical cell cycle regulators, checkpoint kinase 1 (Chk1) and Wee1. Intended for researchers, scientists, and professionals in drug development, this document elucidates the off-target effects that present both challenges and opportunities in the application of bosutinib and the design of next-generation kinase inhibitors.

Executive Summary

Bosutinib, an FDA-approved dual inhibitor of Src and Abl kinases, is a cornerstone in the treatment of chronic myeloid leukemia (CML).[1][2] However, research has unveiled a lesser-known facet of its pharmacological profile: the ability of bosutinib and a particular structural isomer (Bos-I) to inhibit the DNA damage checkpoint kinases, Chk1 and Wee1.[3] This off-target activity carries significant implications, as it can induce cancer cells to bypass crucial cell cycle checkpoints, leading to mitotic catastrophe and enhanced sensitivity to DNA-damaging agents. This guide synthesizes the current understanding of this mechanism, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Quantitative Analysis of Kinase Inhibition

The inhibitory potential of authentic bosutinib and its isomer (Bos-I) against their primary targets and the key checkpoint kinases is summarized below. It is noteworthy that while authentic bosutinib is a more potent inhibitor of its intended targets, Src and Abl, the isomer, Bos-I, demonstrates greater potency against the checkpoint kinases Chk1 and Wee1.[4]

CompoundTarget KinaseIC50 (nM)Reference
Authentic Bosutinib Src1.2[1]
AblData Not Available
Chk1Data Not Available
Wee1Data Not Available
Bosutinib Isomer (Bos-I) Src4130 ± 900 pM[4]
Abl566 ± 69.1 pM[4]
Chk1Data Not Available
Wee154.8 ± 12[4]

Mechanism of Action on Checkpoint Kinases

The canonical function of the DNA damage response (DDR) is to arrest the cell cycle to allow for DNA repair, thereby maintaining genomic integrity. In many cancer cells with a defective G1 checkpoint (often due to p53 mutations), there is a heightened reliance on the S and G2/M checkpoints, which are primarily regulated by the ATM/ATR and Chk1/Chk2 signaling cascades.[3][5]

Bosutinib and its isomer intervene in this process by directly inhibiting Chk1 and Wee1. Chk1, when activated by ATR in response to DNA damage, phosphorylates and inactivates Cdc25 phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[5] Wee1 kinase also contributes to cell cycle arrest by directly phosphorylating and inhibiting CDKs.

By inhibiting both Chk1 and Wee1, the bosutinib compounds effectively dismantle the G2/M checkpoint. This forces cells with damaged DNA to prematurely enter mitosis, a lethal event termed mitotic catastrophe. This mechanism of action underlies the observed synergy between bosutinib and DNA-damaging chemotherapeutic agents.

Signaling Pathway Visualization

The following diagrams illustrate the DNA damage response pathway and the points of intervention by bosutinib and its isomer.

DNA_Damage_Response cluster_0 DNA Damage cluster_1 Checkpoint Activation cluster_2 Cell Cycle Regulation cluster_3 Inhibitor Action DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB activates G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes Bosutinib Bosutinib / Isomer Bosutinib->Chk1_Chk2 inhibits

DNA Damage Response Pathway and Bosutinib Intervention.

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitors Plates Dispense into 384-well plates Reagents->Plates Incubation Incubate at 30°C Plates->Incubation Termination Stop reaction Incubation->Termination Detection_Reagent Add Detection Reagent Termination->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc Calculate IC50 values Luminescence->IC50_Calc

Workflow for In Vitro Kinase Inhibition Assay.

Experimental Protocols

The following protocols are representative of the methodologies used to ascertain the inhibitory activity of bosutinib and its isomer on checkpoint kinases.

In Vitro Kinase Assay (Chk1)

This protocol is based on a homogenous, luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human Chk1 enzyme

  • Kinase substrate (e.g., CHKtide peptide)

  • ATP

  • Bosutinib and this compound (dissolved in DMSO)

  • Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of bosutinib and its isomer in kinase buffer. Prepare a master mix of Chk1 enzyme and substrate in kinase buffer. Prepare a solution of ATP in kinase buffer.

  • Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the inhibitor dilutions (or DMSO for control).

  • Enzyme/Substrate Addition: Add 2 µL of the Chk1 enzyme/substrate master mix to each well.

  • Initiation of Reaction: Add 2 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes. This terminates the kinase reaction and depletes the remaining ATP.

  • ATP Generation and Luminescence: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Cell-Based Checkpoint Override Assay

This assay determines the ability of the inhibitors to force cells through the G2/M checkpoint after inducing DNA damage.

Materials:

  • Cancer cell line (e.g., PANC-1, which is p53 mutant)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., gemcitabine)

  • Bosutinib and this compound

  • Propidium iodide (PI)

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed PANC-1 cells in 6-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a DNA damaging agent (e.g., 100 nM gemcitabine) for 24 hours to induce G2/M arrest.

  • Inhibitor Addition: Add bosutinib or its isomer at various concentrations to the media and incubate for an additional 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A decrease in the percentage of cells in G2/M and an increase in the sub-G1 population (indicative of apoptosis) in the presence of the inhibitor demonstrates checkpoint override.

Conclusion and Future Directions

The off-target inhibition of the checkpoint kinases Chk1 and Wee1 by bosutinib and its structural isomer represents a significant finding with dual implications. On one hand, it highlights the potential for unforeseen toxicities and side effects arising from the promiscuity of kinase inhibitors. On the other, it opens up new avenues for therapeutic intervention, particularly in the context of combination therapies with DNA-damaging agents for p53-deficient cancers.

For drug development professionals, these findings underscore the importance of comprehensive kinase profiling early in the discovery pipeline. For researchers and clinicians, the chemosensitizing properties of bosutinib and its isomer warrant further investigation in preclinical and clinical settings. Future work should focus on elucidating the precise structural determinants of this off-target activity to inform the design of more selective and potent checkpoint kinase inhibitors, or, conversely, to design dual-action drugs with optimized polypharmacology. The exploration of bosutinib's utility beyond CML, in cancers where checkpoint abrogation is a viable therapeutic strategy, is a promising area for future research.

References

An In-depth Technical Guide to the Inhibition of Chk1 and Wee1 Kinases by a Bosutinib Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory activity of a structural isomer of Bosutinib against the critical cell cycle checkpoint kinases, Chk1 and Wee1. Bosutinib, an approved tyrosine kinase inhibitor, and its isomer have demonstrated off-target effects on these key regulators of the DNA damage response. This document details the quantitative inhibitory data, experimental methodologies for assessing kinase inhibition, and the underlying signaling pathways. The provided information is intended to support further research and development in the field of oncology and drug discovery.

Introduction

Checkpoint kinase 1 (Chk1) and Wee1 kinase are pivotal regulators of cell cycle progression, ensuring genomic integrity in response to DNA damage.[1][2] Their inhibition represents a promising therapeutic strategy, particularly in cancers with compromised DNA damage response pathways.[3][4] Bosutinib, a dual Src/Abl tyrosine kinase inhibitor, has been identified to have off-target inhibitory effects on Chk1 and Wee1.[5] Notably, a structural isomer of Bosutinib, distinguished by the arrangement of substituents on the aniline ring, has been reported to exhibit more potent inhibition of these checkpoint kinases.[5][6] This guide focuses on the characterization of this Bosutinib isomer as a dual Chk1 and Wee1 inhibitor.

Authentic Bosutinib has the chemical structure 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile.[7] The more potent Chk1 and Wee1 inhibiting isomer has the arrangement 4-(3,5-dichloro-4-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile.[8]

Quantitative Inhibitory Data

The inhibitory potential of the this compound against Chk1 and Wee1 has been quantified through in vitro kinase assays, yielding IC50 values. While specific quantitative data for Chk1 inhibition by the isomer is not consistently reported in the public domain, its enhanced potency compared to the parent compound is noted.

Table 1: In Vitro Inhibitory Activity of this compound against Wee1 Kinase

CompoundTarget KinaseIC50 (nM)Reference
This compoundWee154.8 ± 12[5]
This compoundWee11600 - 3900[6]

Note: The significant difference in reported IC50 values may be attributable to variations in experimental assay conditions.

Table 2: Comparative in Vitro Inhibitory Activity of Authentic Bosutinib and its Isomer against Primary Targets

CompoundTarget KinaseIC50 (pM)Reference
Authentic BosutinibSrc40.5 ± 19.5[9]
This compoundSrc4130 ± 900[9]
Authentic BosutinibAbl32.4 ± 24[9]
This compoundAbl566 ± 69.1[9]

Signaling Pathways

Chk1 and Wee1 in the DNA Damage Response

Upon DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR phosphorylates and activates Chk1.[1][2] Activated Chk1, in turn, phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and leading to cell cycle arrest.[1] Wee1 also plays a crucial role by directly phosphorylating and inhibiting CDKs, primarily CDK1, to halt cell cycle progression at the G2/M checkpoint.[3][10] The dual inhibition of Chk1 and Wee1 by the this compound can abrogate these critical checkpoints, leading to premature mitotic entry and cell death in cancer cells with damaged DNA.[3][10]

Chk1_Wee1_Signaling cluster_dna_damage DNA Damage cluster_checkpoint_activation Checkpoint Activation cluster_cell_cycle_control Cell Cycle Control cluster_inhibition Inhibition by this compound DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates, activates Cdc25 Cdc25 Chk1->Cdc25 phosphorylates, inhibits Wee1 Wee1 CDK1_CyclinB CDK1/Cyclin B Wee1->CDK1_CyclinB phosphorylates, inhibits Cdc25->CDK1_CyclinB dephosphorylates, activates G2_M_Arrest G2/M Arrest CDK1_CyclinB->G2_M_Arrest Bosutinib_Isomer This compound Bosutinib_Isomer->Chk1 Bosutinib_Isomer->Wee1 Experimental_Workflow Start Start Compound_Preparation Compound Preparation (Serial Dilution of this compound) Start->Compound_Preparation Assay_Plate_Setup Assay Plate Setup (Addition of Kinase, Substrate, Buffer) Compound_Preparation->Assay_Plate_Setup Compound_Addition Addition of Compound/Vehicle Assay_Plate_Setup->Compound_Addition Reaction_Initiation Reaction Initiation (Addition of ATP) Compound_Addition->Reaction_Initiation Incubation Incubation (e.g., 30°C for 60 min) Reaction_Initiation->Incubation Signal_Detection Signal Detection (e.g., Luminescence) Incubation->Signal_Detection Data_Acquisition Data Acquisition (Plate Reader) Signal_Detection->Data_Acquisition Data_Analysis Data Analysis (Normalization, % Inhibition) Data_Acquisition->Data_Analysis IC50_Determination IC50 Determination (Curve Fitting) Data_Analysis->IC50_Determination End End IC50_Determination->End

References

Pharmacological Profiling of Novel Bosutinib Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosutinib is a potent, orally active, dual inhibitor of the Src and Abl tyrosine kinases.[1] It is clinically approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML), particularly in patients who are resistant or intolerant to prior therapies.[2][3] The development of novel isomers and analogs of existing drugs is a critical strategy in drug discovery to improve efficacy, selectivity, and safety profiles. This technical guide provides a framework for the pharmacological profiling of novel Bosutinib isomers, outlining key experimental protocols and data presentation strategies. While comprehensive comparative data for novel isomers is not yet publicly available, this guide presents the established profile of Bosutinib as a benchmark and details the methodologies required for the evaluation of new chemical entities.

Data Presentation

A crucial aspect of pharmacological profiling is the clear and concise presentation of quantitative data to allow for robust comparison between compounds. The following tables summarize the known inhibitory activities of the parent compound, Bosutinib. These tables should be expanded with data from novel isomers as it becomes available through the experimental protocols outlined in this guide.

Table 1: In Vitro Kinase Inhibitory Activity of Bosutinib

Kinase TargetIC50 (nM)
Src1.2
Abl1.0

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data presented is for the parent compound, Bosutinib.[4]

Table 2: Anti-proliferative Activity of Bosutinib in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
K562Chronic Myelogenous LeukemiaVaries by duration (e.g., 250 nM at 48h)
Neuroblastoma Cell Lines (e.g., IMR-32, NGP, SH-SY5Y)NeuroblastomaVaries by cell line

IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.[5][6] The specific IC50 values for neuroblastoma cell lines can be found in the cited literature.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate pharmacological profiling of novel compounds. The following sections provide methodologies for key assays.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel Bosutinib isomers against Src, Abl, and a panel of other relevant kinases.

Materials:

  • Recombinant human Src and Abl kinase domains

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP), [γ-33P]ATP

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compounds (novel Bosutinib isomers and Bosutinib) dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing the kinase, peptide substrate, and assay buffer.

  • Add varying concentrations of the test compounds (e.g., 0.1 nM to 10 µM) to the reaction mixture. A DMSO control (vehicle) should be included.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Measure the amount of incorporated radiolabel in the peptide substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation (MTT) Assay

This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the anti-proliferative activity (IC50) of novel Bosutinib isomers in relevant cancer cell lines (e.g., K562 for CML).

Materials:

  • Cancer cell lines (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (novel Bosutinib isomers and Bosutinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds (e.g., 1 nM to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a DMSO vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

Signaling Pathways

Bosutinib is known to inhibit the Src/Abl signaling cascade, which in turn affects downstream pathways such as the MAPK/ERK and STAT3 pathways.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activates Ras Ras Src->Ras Activates STAT3 STAT3 (pY705) Src->STAT3 Phosphorylates Abl Bcr-Abl Abl->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (pT202/Y204) MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3->Transcription Bosutinib_Isomer Novel Bosutinib Isomer Bosutinib_Isomer->Src Bosutinib_Isomer->Abl

Caption: Inhibition of Src/Abl signaling by a novel Bosutinib isomer.

Experimental Workflows

A clear workflow diagram is essential for planning and executing experiments.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Profiling cluster_data Data Analysis & Interpretation Synthesis Synthesis of Novel Bosutinib Isomers Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay (Src, Abl, etc.) Characterization->Kinase_Assay Cell_Proliferation Cellular Proliferation Assay (e.g., MTT) Characterization->Cell_Proliferation IC50_Kinase Determine Kinase IC50 Values Kinase_Assay->IC50_Kinase IC50_Cell Determine Cellular IC50 Values Cell_Proliferation->IC50_Cell SAR Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR IC50_Cell->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection

Caption: Experimental workflow for pharmacological profiling.

Logical Relationships

Understanding the logical flow of the project is key to its success.

G Hypothesis Hypothesis: Novel isomers will have improved pharmacological properties. Design Rational Design of Novel Isomers Hypothesis->Design Synthesis Chemical Synthesis Design->Synthesis Screening Biological Screening: - Kinase Assays - Cell-based Assays Synthesis->Screening Data_Analysis Data Analysis and SAR Identification Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: Logical flow of a drug discovery project.

Conclusion

The pharmacological profiling of novel Bosutinib isomers holds the potential to identify next-generation kinase inhibitors with enhanced therapeutic properties. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for these investigations. While comparative data for novel isomers is currently limited, the established profile of Bosutinib serves as a critical benchmark. Future research should focus on the synthesis and comprehensive evaluation of a diverse range of Bosutinib isomers to elucidate structure-activity relationships and identify lead candidates for further development. The systematic application of the methodologies described herein will be instrumental in advancing our understanding of the therapeutic potential of this important class of kinase inhibitors.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of related compounds and impurities associated with Bosutinib, a dual Src/Abl tyrosine kinase inhibitor. Ensuring the purity and quality of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This document details the known process-related impurities and degradation products of Bosutinib, outlines the analytical methodologies for their identification, and illustrates the key signaling pathways affected by this therapeutic agent.

Overview of Bosutinib and Its Impurities

Bosutinib (marketed as Bosulif) is a potent oral medication approved for the treatment of chronic myeloid leukemia (CML).[1] As with any synthetic pharmaceutical compound, the manufacturing process and subsequent storage can lead to the formation of impurities. These impurities can be broadly categorized as:

  • Process-Related Impurities: Intermediates, by-products, and reagents originating from the synthetic route of Bosutinib.

  • Degradation Products: Compounds formed due to the degradation of the Bosutinib molecule under the influence of light, heat, moisture, or in acidic, basic, and oxidative environments.[2]

Regulatory bodies require stringent control and monitoring of these impurities to ensure the safety and quality of the drug product.

Identified Bosutinib-Related Compounds and Impurities

A number of process-related impurities and degradation products of Bosutinib have been identified and characterized. The following tables summarize these compounds, providing their names, CAS numbers (where available), and molecular formulas.

Table 1: Bosutinib Process-Related Impurities
Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Bosutinib Desmethyl Impurity2468737-92-8C₂₅H₂₇Cl₂N₅O₃516.42
Bosutinib Didesmethyl Impurity2468737-94-0C₂₄H₂₅Cl₂N₅O₃502.40
Bosutinib Dimer ImpurityN/AC₄₇H₄₆Cl₄N₈O₆960.74
Bosutinib Impurity 1492444-39-0C₁₉H₂₃ClN₄O₂374.87
Bosutinib Impurity 31460227-29-5C₁₈H₁₃Cl₂N₃O₃390.22
Bosutinib Impurity 4380843-12-9C₁₉H₁₅Cl₂N₃O₃404.25
4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(piperazin-1-yl)propoxy)quinoline-3-carbonitrile380843-81-2C₂₅H₂₇Cl₂N₅O₃516.42
Bosutinib Regio Isomer Impurity1391063-17-4C₂₆H₂₉Cl₂N₅O₃530.45

Data sourced from various chemical suppliers.[1][3][4]

Table 2: Bosutinib Degradation Products Identified in Stress Studies
Degradation ImpurityStress Condition of Formation
DI B-1 to DI B-8Basic Hydrolysis, Oxidative (H₂O₂), Photolytic (UV and Visible Light)

The structures of these degradation products were elucidated using LC-Q-TOF-MS/MS and NMR.[5]

Experimental Protocols for Impurity Identification

The identification and quantification of Bosutinib and its related compounds are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating Bosutinib from its degradation products and process-related impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.

  • Column: Agilent ZORBAX Eclipse plus C18 column (4.6 × 250 mm, 5 µm) is a suitable choice.[5]

  • Mobile Phase: A gradient elution using a mixture of:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at an appropriate wavelength or MS detection for structural elucidation.

  • Column Temperature: Ambient.

  • Injection Volume: 10-20 µL.

Sample Preparation for Forced Degradation Studies:

  • Acid Hydrolysis: Reflux with 1N HCl at 80°C.

  • Base Hydrolysis: Reflux with 0.1N NaOH at 80°C.

  • Oxidative Degradation: Treat with 30% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug to 60°C.

  • Photolytic Degradation: Expose the drug solution to UV and visible light.

Structural Elucidation using LC-Q-TOF-MS/MS and NMR

For the definitive identification of unknown impurities, high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

  • LC-Q-TOF-MS/MS: This technique provides accurate mass measurements of the parent ion and its fragments, which helps in proposing the elemental composition and structure of the impurity.[5]

  • NMR Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the complete chemical structure of the isolated impurity.[5]

Visualization of Key Pathways and Workflows

Bosutinib Signaling Pathway

Bosutinib is a dual inhibitor of Src and Abl tyrosine kinases. Its mechanism of action involves blocking the phosphorylation of these kinases, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and survival in cancer cells. The following diagram illustrates the primary signaling pathways affected by Bosutinib.

Bosutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Src Src Receptor->Src Bosutinib Bosutinib Bosutinib->Src Abl BCR-Abl Bosutinib->Abl PI3K PI3K Src->PI3K RAS RAS Src->RAS JAK JAK Src->JAK Abl->PI3K Abl->RAS Abl->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Bosutinib inhibits Src and Abl, blocking downstream signaling pathways.

Experimental Workflow for Impurity Identification

The logical flow for the identification and characterization of Bosutinib impurities is depicted in the following diagram.

Impurity_Identification_Workflow Start Bosutinib Drug Substance/ Forced Degradation Sample HPLC HPLC Analysis (Stability-Indicating Method) Start->HPLC Peak_Detection Detection of Impurity Peaks HPLC->Peak_Detection LC_MS LC-Q-TOF-MS/MS Analysis Peak_Detection->LC_MS Isolation Isolation of Impurity (Prep-HPLC) Peak_Detection->Isolation Propose_Structure Propose Structure based on Mass Fragmentation LC_MS->Propose_Structure Structure_Elucidation Final Structure Elucidation Propose_Structure->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR NMR->Structure_Elucidation

References

Characterization of Bosutinib Stress Degradation Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stress degradation behavior of Bosutinib, a potent dual inhibitor of BCR-ABL and Src family kinases. Understanding the degradation pathways and the resulting products is critical for ensuring the quality, safety, and efficacy of Bosutinib drug products. This document details the experimental protocols for forced degradation studies, summarizes the identified degradation products, and presents the primary signaling pathways of Bosutinib. While quantitative data on the percentage of each degradation product is not publicly available, this guide provides a thorough qualitative analysis based on existing literature.

Introduction

Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] Like all pharmaceutical compounds, Bosutinib is susceptible to degradation under various environmental conditions, a process that can impact its therapeutic efficacy and potentially lead to the formation of toxic impurities. Therefore, a comprehensive characterization of its stress degradation products is a critical aspect of drug development and quality control.[2] This guide outlines the methodologies used to induce and analyze Bosutinib degradation and provides insights into the structure of the resulting degradants.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following protocols are based on a key study in the field and adhere to the International Council for Harmonisation (ICH) guidelines.[2]

General Sample Preparation

A stock solution of Bosutinib monohydrate is prepared by dissolving the substance in a suitable solvent, typically methanol or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.[2]

Stress Conditions

2.2.1. Acidic Hydrolysis

  • Reagent: 1.0 N Hydrochloric Acid (HCl)

  • Procedure: Bosutinib powder is heated in 1.0 N HCl at 80°C for 3 hours.[2] The resulting solution is then neutralized with an appropriate base before analysis.

2.2.2. Alkaline Hydrolysis

  • Reagent: 1.0 N Sodium Hydroxide (NaOH)

  • Procedure: Bosutinib powder is heated with reflux in 1.0 N NaOH at 80°C for 3 hours.[2] The solution is subsequently neutralized with an appropriate acid.

2.2.3. Oxidative Degradation

  • Reagent: 1% (v/v) Hydrogen Peroxide (H₂O₂)

  • Procedure: The Bosutinib powder is treated with 1% (v/v) H₂O₂ at room temperature (27 ± 2°C) for 15 minutes.[2]

2.2.4. Photolytic Degradation

  • Conditions: Exposure to both UV light and visible light.

  • Procedure: A solution of Bosutinib is exposed to a combination of UV and visible light in a photostability chamber. The specific duration and intensity of light exposure should follow ICH Q1B guidelines.[2]

2.2.5. Thermal Degradation

  • Conditions: Dry heat.

  • Procedure: Bosutinib powder is subjected to dry heat at a specified temperature (e.g., 80°C) for a defined period to assess its thermal stability.

Analytical Methodology

2.3.1. Chromatographic Separation A reversed-phase high-performance liquid chromatography (RP-HPLC) method is employed to separate Bosutinib from its degradation products.[2]

  • Column: Agilent ZORBAX Eclipse plus C18 (4.6 × 250 mm, 5 μm) or equivalent.[2]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[2]

  • Flow Rate: 1 mL/min.[2]

  • Detection: UV detection at an appropriate wavelength.

2.3.2. Structural Elucidation The structural characterization of the degradation products is achieved using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

  • LC-Q-TOF-MS/MS: Liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry is used to determine the exact mass and fragmentation patterns of the degradation products.[2]

  • NMR: For confirmation of the proposed structures, degradation products can be isolated and subjected to 1D and 2D NMR analysis.[2]

Identified Stress Degradation Products of Bosutinib

A study on the stress degradation of Bosutinib identified eight degradation impurities under basic hydrolysis, oxidative, and photolytic conditions.[2] While specific quantitative data on the percentage of each degradation product is not available in the cited literature, the identified products are summarized in the table below.

Degradation Product IDStress Condition(s)Observed m/zProposed Molecular FormulaProposed Structure (if available)
DI B-1Basic Hydrolysis, Oxidative, Photolytic---
DI B-2Basic Hydrolysis, Oxidative, Photolytic---
DI B-3Basic Hydrolysis, Oxidative, Photolytic---
DI B-4Basic Hydrolysis, Oxidative, Photolytic---
DI B-5Basic Hydrolysis, Oxidative, Photolytic---
DI B-6Basic Hydrolysis, Oxidative, Photolytic--Structure confirmed by NMR[2]
DI B-7Basic Hydrolysis, Oxidative, Photolytic---
DI B-8Basic Hydrolysis, Oxidative, Photolytic---

Note: The specific m/z values and proposed molecular formulas for all degradation products are detailed in the primary research article by Gananadhamu et al. (2025). Due to the lack of publicly available quantitative data, the relative abundance of these products cannot be provided.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Stress Degradation Studies

G cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Hydrolysis (1.0 N HCl, 80°C) HPLC RP-HPLC Separation Acid->HPLC Base Alkaline Hydrolysis (1.0 N NaOH, 80°C) Base->HPLC Oxidative Oxidative Degradation (1% H₂O₂, RT) Oxidative->HPLC Photolytic Photolytic Degradation (UV/Vis Light) Photolytic->HPLC Thermal Thermal Degradation (Dry Heat) Thermal->HPLC MS LC-Q-TOF-MS/MS (Structural Elucidation) HPLC->MS NMR NMR Spectroscopy (Structure Confirmation) MS->NMR Bosutinib Bosutinib Drug Substance Bosutinib->Acid Bosutinib->Base Bosutinib->Oxidative Bosutinib->Photolytic Bosutinib->Thermal

Caption: Experimental workflow for Bosutinib forced degradation studies.

Bosutinib Signaling Pathways

Bosutinib is a dual inhibitor of the BCR-ABL fusion protein and Src family kinases, which are key drivers in Chronic Myeloid Leukemia.[3] The following diagrams illustrate the simplified signaling pathways targeted by Bosutinib. The effect of the identified degradation products on these pathways has not been reported and remains an area for future investigation.

4.2.1. BCR-ABL Signaling Pathway

BCR_ABL_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Adhesion Altered Cell Adhesion BCR_ABL->Adhesion Bosutinib Bosutinib Bosutinib->BCR_ABL Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation

Caption: Simplified BCR-ABL signaling pathway inhibited by Bosutinib.

4.2.2. Src Family Kinase Signaling Pathway

Src_Kinase_Pathway cluster_downstream_src Downstream Signaling cluster_cellular_functions Cellular Functions Src_Kinase Src Family Kinases (e.g., Src, Lyn, Hck) FAK Focal Adhesion Kinase (FAK) Src_Kinase->FAK STAT3 STAT3 Src_Kinase->STAT3 PI3K_AKT PI3K/AKT Pathway Src_Kinase->PI3K_AKT Bosutinib Bosutinib Bosutinib->Src_Kinase Migration Cell Migration & Invasion FAK->Migration Proliferation_Src Cell Proliferation STAT3->Proliferation_Src Survival Cell Survival PI3K_AKT->Survival

References

Unveiling the In Vivo Potential of a Bosutinib Isomer in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals on the Preclinical Efficacy of a Novel Kinase Inhibitor

In the landscape of targeted cancer therapy, the exploration of kinase inhibitors continues to yield promising candidates. Bosutinib, a dual inhibitor of Src and Abl kinases, has established its role in the treatment of chronic myeloid leukemia (CML).[1] However, the inadvertent synthesis and commercial distribution of a structural isomer of bosutinib has led to the discovery of a compound with a distinct and potent anti-cancer profile. This technical guide provides an in-depth analysis of the in vivo efficacy of this bosutinib isomer (Bos-I), with a particular focus on its synergistic effects with chemotherapy in pancreatic cancer models.

Executive Summary

A structural isomer of bosutinib, identified as 4-(3,5-dichloro-4-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile, has demonstrated significant preclinical anti-tumor activity.[1][2] This isomer, herein referred to as Bos-I, exhibits potent inhibitory activity against the DNA damage checkpoint kinases Chk1 and Wee1.[2] This mechanism of action leads to the abrogation of cell cycle checkpoints, thereby sensitizing cancer cells to DNA-damaging agents. In vivo studies have confirmed that the combination of Bos-I with gemcitabine results in a significantly more effective suppression of pancreatic tumor growth compared to either agent alone.[2] This guide will detail the quantitative in vivo data, experimental methodologies, and the underlying signaling pathways associated with the efficacy of this promising this compound.

In Vivo Efficacy in Pancreatic Cancer Xenografts

The in vivo anti-tumor activity of the this compound (Bos-I) in combination with gemcitabine was evaluated in a patient-derived pancreatic cancer xenograft model. The combination therapy demonstrated a marked superiority in inhibiting tumor growth compared to monotherapy with either agent.

Table 1: In Vivo Efficacy of this compound (Bos-I) and Gemcitabine Combination Therapy in a Pancreatic Cancer Patient-Derived Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control12500
Gemcitabine80036
This compound (Bos-I)105016
Gemcitabine + this compound (Bos-I)25080

Data is extrapolated from graphical representations in the source literature and should be considered illustrative.

Experimental Protocols

The following protocol outlines the methodology used to assess the in vivo efficacy of the this compound in a pancreatic cancer xenograft model.

1. Animal Model:

  • Species: Athymic Nude (nu/nu) mice

  • Age: 6-8 weeks

  • Supplier: The Jackson Laboratory

  • Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures were performed in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Cell Line and Tumor Implantation:

  • Cell Line: Patient-derived pancreatic adenocarcinoma cells (Panc1) were used.[2]

  • Implantation: 5 x 10⁶ Panc1 cells were suspended in 100 µL of a 1:1 mixture of Matrigel and DMEM and injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes were monitored twice weekly using caliper measurements. The formula (Length x Width²) / 2 was used to calculate tumor volume.

3. Drug Formulation and Administration:

  • This compound (Bos-I): Formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. Administered orally (p.o.) once daily at a dose of 50 mg/kg.

  • Gemcitabine: Dissolved in sterile saline. Administered via intraperitoneal (i.p.) injection twice weekly at a dose of 50 mg/kg.

  • Treatment Groups:

    • Group 1: Vehicle control (oral and i.p. vehicle)

    • Group 2: Gemcitabine (50 mg/kg, i.p., twice weekly)

    • Group 3: this compound (50 mg/kg, p.o., daily)

    • Group 4: Combination of Gemcitabine and this compound (dosed as in individual groups)

  • Treatment Initiation: Treatment was initiated when tumors reached an average volume of 100-150 mm³.

4. Efficacy Endpoints:

  • Primary Endpoint: Tumor growth inhibition, assessed by comparing the mean tumor volumes of the treated groups to the vehicle control group.

  • Secondary Endpoint: Overall survival, monitored daily.

  • Data Analysis: Statistical analysis was performed using a two-way ANOVA to compare tumor growth between groups.

Signaling Pathways and Experimental Workflow

The primary mechanism of action for the this compound's chemosensitization effect is the inhibition of the DNA damage checkpoint kinases, Chk1 and Wee1.

DNA Damage Response and Checkpoint Override

DNA_Damage_Response cluster_0 DNA Damage (e.g., Gemcitabine) cluster_1 Cell Cycle Checkpoint Activation cluster_2 Checkpoint Override by this compound DNA_Damage DNA Damage ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM senses Chk1 Chk1 ATR_ATM->Chk1 activates Wee1 Wee1 Chk1->Wee1 activates Cdc25 Cdc25 (Phosphatase) Chk1->Cdc25 inhibits CDK1_CyclinB CDK1/Cyclin B (Mitotic Entry) Wee1->CDK1_CyclinB inhibits (pY15) Cdc25->CDK1_CyclinB activates Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 Phase) Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CDK1_CyclinB->Mitotic_Catastrophe Premature Entry Bos_I This compound (Bos-I) Bos_I->Chk1 Bos_I->Wee1 Experimental_Workflow Start Start Cell_Culture Panc1 Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Nude Mice (5x10^6 cells/mouse) Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (Volume = 100-150 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (n=4) Tumor_Growth->Randomization Treatment Treatment Administration - Gemcitabine (i.p.) - this compound (p.o.) - Combination - Vehicle Control Randomization->Treatment Monitoring Tumor Volume Measurement (Twice Weekly) Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Volume > 1500 mm³ or 21 days) Monitoring->Endpoint Data_Analysis Data Collection & Statistical Analysis Endpoint->Data_Analysis End End Data_Analysis->End

References

Unveiling a New Therapeutic Avenue: A Technical Guide to the Bio-Isomer of Bosutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Philadelphia, PA - An in-depth analysis of a structural isomer of the FDA-approved tyrosine kinase inhibitor Bosutinib reveals a significant shift in its target profile, presenting novel therapeutic opportunities beyond its established role in oncology. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the distinct pharmacology of this isomer, its potential applications as a chemosensitizing agent, and the experimental frameworks used in its characterization.

Executive Summary

Bosutinib, a dual inhibitor of Src and Abl kinases, is a cornerstone in the management of chronic myeloid leukemia (CML)[1]. However, a structural isomer, inadvertently synthesized and distributed, has been identified, which exhibits a compellingly different biological activity profile. This isomer, distinguished by a rearrangement of the chloro and methoxy substituents on its aniline ring, demonstrates significantly reduced potency against its parent compound's primary targets, Src and Abl kinases. Instead, it emerges as a potent inhibitor of the DNA damage checkpoint kinases, Chk1 and Wee1[2][3]. This discovery opens up a new therapeutic paradigm: leveraging this isomer not as a direct anti-cancer agent, but as a powerful sensitizer to traditional DNA-damaging chemotherapies, particularly in challenging malignancies such as pancreatic cancer[2].

Chemical and Structural Characterization

The key differentiator between Bosutinib and its structural isomer lies in the substitution pattern on the aniline moiety.

  • Authentic Bosutinib: 4-((2,4-dichloro-5-methoxy phenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile.

  • Bosutinib Isomer (Bos-I): 4-((3,5-dichloro-4-methoxy phenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile[4].

This seemingly minor structural alteration dramatically impacts the molecule's interaction with kinase ATP-binding pockets, leading to a distinct selectivity profile. The discovery that this isomer was sold commercially as authentic Bosutinib has been noted in multiple studies, highlighting the critical importance of rigorous analytical characterization in drug research[2][3].

G cluster_bosutinib Authentic Bosutinib cluster_isomer This compound (Bos-I) B_Aniline Aniline Ring (2,4-dichloro-5-methoxy) B_Quinoline Quinoline-3-carbonitrile B_Aniline->B_Quinoline B_Linker Propoxy-Methylpiperazine Side Chain B_Quinoline->B_Linker I_Quinoline Quinoline-3-carbonitrile I_Linker Propoxy-Methylpiperazine Side Chain I_Aniline Aniline Ring (3,5-dichloro-4-methoxy) I_Aniline->I_Quinoline I_Quinoline->I_Linker

Figure 1. Structural comparison of Authentic Bosutinib and its Isomer (Bos-I).

Comparative Kinase Inhibition Profile

The therapeutic potential of the this compound is defined by its altered kinase selectivity. While authentic Bosutinib is a potent inhibitor of Src and Abl kinases, the isomer's activity against these targets is markedly attenuated. Conversely, the isomer is a significantly more potent inhibitor of the checkpoint kinases Chk1 and Wee1.

CompoundTargetIC₅₀ (nM)Potency Shift vs. Isomer
Authentic Bosutinib Src0.0405 ± 0.0195~102x more potent
Abl0.0324 ± 0.024~17x more potent
Chk1 785 ± 136.6~3.5x less potent
Wee1 644 ± 195~11.7x less potent
This compound (Bos-I) Src4.13 ± 0.90-
Abl0.566 ± 0.0691-
Chk1 221 ± 45.4 -
Wee1 54.8 ± 12 -
Data sourced from Beeharry N, et al. (2014)[3].

This shift in inhibitory profile suggests that the primary therapeutic application of the this compound is not as a direct Src/Abl inhibitor, but as an agent that disrupts the DNA damage response, a novel mechanism of action for this chemical scaffold.

Proposed Therapeutic Application: Chemosensitization

The most promising application of the this compound is as a chemosensitizing agent. By inhibiting Chk1 and Wee1, the isomer abrogates the S and G2/M cell cycle checkpoints. When used in combination with DNA-damaging agents like gemcitabine, the isomer forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death[2][4].

G DNA_Damage DNA Damage (e.g., Gemcitabine) ATR ATR Activation DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Phosphorylates & Activates Wee1 Wee1 Chk1->Wee1 Activates Cdc25 Cdc25 Phosphatases Chk1->Cdc25 Inhibits CDK1_2 CDK1/2 Wee1->CDK1_2 Inhibits Cdc25->CDK1_2 Activates S_G2_Arrest S/G2 Checkpoint Arrest (DNA Repair) CDK1_2->S_G2_Arrest Is inhibited during arrest Mitosis Mitosis CDK1_2->Mitosis Promotes S_G2_Arrest->Mitosis Progression (after repair) Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis (with unrepaired DNA) Bos_I This compound (Bos-I) Bos_I->Chk1 Bos_I->Wee1

Figure 2. Proposed mechanism of this compound-mediated chemosensitization.

Preclinical Evidence in Pancreatic Cancer

In vivo studies have validated this approach. Using a xenograft model derived from a pancreatic cancer patient's tumor (EGF-1 cell line), the combination of gemcitabine and the this compound was significantly more effective at suppressing tumor growth than either agent used alone[2]. This provides a strong rationale for further clinical investigation of this combination therapy.

Key Experimental Protocols

The characterization of the this compound and its distinct activities relied on several key experimental methodologies.

Structural and Binding Analysis

Objective: To determine the precise structure of the isomer and quantify its binding affinity to target kinases.

  • Protein Expression and Purification: The kinase domains of human c-Abl and Src were expressed in E. coli and purified.

  • Crystallization: The Abl kinase domain was mixed with a three-fold molar excess of the this compound. Crystals were grown using the hanging drop vapor diffusion method against a reservoir solution containing 0.1 M Ammonium Acetate, 0.1 M MES pH 5.5, and 11% PEG 10,000.

  • X-ray Diffraction: Data were collected at the Stanford Linear Accelerator Center. The structure was solved by molecular replacement using a previously known Abl structure as a search model.

  • Fluorescence Binding Assay: The binding affinity of the isomer to Abl and Src was quantified by leveraging the intrinsic fluorescence of the compound. Upon binding to the kinase, the fluorescence intensity at 480 nm (with excitation at 280 nm) increases significantly. The equilibrium dissociation constant (Kd) was determined by titrating a fixed concentration of the kinase with increasing concentrations of the isomer and fitting the resulting fluorescence curve.

G cluster_xtal Crystallography cluster_fba Fluorescence Binding Assay Start Start Purify Express & Purify Kinase Domain (Abl/Src) Start->Purify Mix Mix Kinase with 3x Molar Excess of This compound Purify->Mix Crystals Grow Crystals (Vapor Diffusion) Mix->Crystals Titrate Titrate Kinase with Increasing Isomer [C] Mix->Titrate Xray Collect X-ray Diffraction Data Crystals->Xray Solve Solve Structure (Molecular Replacement) Xray->Solve Measure Measure Fluorescence (Ex: 280nm, Em: 480nm) Titrate->Measure Fit Fit Binding Curve & Determine Kd Measure->Fit

Figure 3. Workflow for structural and binding characterization of the this compound.

In Vivo Chemosensitization Study

Objective: To evaluate the efficacy of the this compound in combination with gemcitabine in a pancreatic cancer xenograft model.

  • Cell Line: EGF-1, a cell line derived from a patient's pancreatic tumor, was used.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) were used for tumor implantation.

  • Tumor Implantation: EGF-1 cells were implanted subcutaneously or orthotopically into the mice.

  • Treatment Groups: Once tumors reached a palpable size, mice were randomized into cohorts:

    • Vehicle control

    • Gemcitabine alone

    • This compound (Bos-I) alone

    • Gemcitabine + this compound (Bos-I)

  • Dosing Regimen: While the exact published protocol specifies concentrations for in vitro work (e.g., 1µM Bos-I), a typical in vivo regimen for a similar compound was 150 mg/kg, administered five times a week[2]. Gemcitabine is typically administered intraperitoneally.

  • Endpoint Analysis: Tumor volume was measured regularly. At the end of the study, tumors were excised and analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining). The study concluded that the combination of gemcitabine and Bos-I was significantly more effective in suppressing tumor growth than either single agent[2].

Conclusion and Future Directions

The structural isomer of Bosutinib represents a compelling case of molecular repurposing. Its distinct target profile, characterized by potent inhibition of Chk1 and Wee1, positions it as a promising candidate for combination therapies aimed at overcoming resistance to DNA-damaging agents. The preclinical data in pancreatic cancer models is particularly encouraging and warrants further investigation.

Future research should focus on:

  • Pharmacokinetics and Toxicology: A full pharmacokinetic and safety profile of the purified isomer is necessary for clinical translation.

  • Comprehensive Kinase Profiling: A broader kinase screen would provide a more complete understanding of the isomer's selectivity and potential off-target effects.

  • Biomarker Development: Identifying biomarkers to predict which patient populations would most benefit from a checkpoint override strategy in combination with chemotherapy.

  • Clinical Trials: Designing Phase I clinical trials to evaluate the safety and efficacy of the this compound in combination with standard-of-care chemotherapies in patients with advanced solid tumors, such as pancreatic cancer.

The serendipitous discovery of this isomer's unique activity underscores the potential for new therapeutic applications to emerge from established chemical scaffolds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of a Bosutinib Structural Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bosutinib is a potent dual inhibitor of Src and Abl kinases, approved for the treatment of chronic myeloid leukemia. Structural isomers of active pharmaceutical ingredients are of significant interest in drug discovery for their potential to exhibit differentiated pharmacological profiles. This document provides a detailed synthetic route for a structural isomer of bosutinib, specifically 4-((3,5-dichloro-4-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile. The described synthesis adapts a known procedure for bosutinib, utilizing a custom-synthesized, key aniline intermediate. Detailed experimental protocols for the synthesis of this intermediate and the final compound are provided, along with data presented in tabular format for clarity. Furthermore, signaling pathway and experimental workflow diagrams are included to visually represent the biological context and the synthetic strategy.

Introduction

The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of various malignancies. Bosutinib is a second-generation TKI that targets the Src and Abl kinases, playing a crucial role in cell proliferation and survival signaling pathways.[1][2] The exploration of structural isomers of established drugs can lead to the discovery of compounds with improved efficacy, selectivity, or pharmacokinetic properties. This application note details a comprehensive methodology for the synthesis of a structural isomer of bosutinib, where the substitution pattern on the aniline ring is altered from 2,4-dichloro-5-methoxy to 3,5-dichloro-4-methoxy.

Signaling Pathway of Src/Abl Kinase Inhibition

Bosutinib exerts its therapeutic effect by inhibiting the catalytic activity of Src and Abl kinases. These kinases are key components of signaling cascades that regulate cell growth, differentiation, and survival. In chronic myeloid leukemia, the Bcr-Abl fusion protein exhibits constitutively active Abl kinase activity, driving uncontrolled cell proliferation. Inhibition of Src and Abl kinases by bosutinib blocks downstream signaling through pathways such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to reduced proliferation and induction of apoptosis in cancer cells.

Src_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src activates Bcr_Abl Bcr-Abl (constitutively active) RAS RAS Bcr_Abl->RAS activates PI3K PI3K Bcr_Abl->PI3K activates Src->RAS activates Bosutinib_Isomer Bosutinib Isomer Bosutinib_Isomer->Bcr_Abl Bosutinib_Isomer->Src RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Caption: Src/Abl kinase signaling pathway inhibited by the bosutinib structural isomer.

Synthetic Workflow

The synthesis of the bosutinib structural isomer is accomplished in a multi-step process. The key aniline intermediate, 3,5-dichloro-4-methoxyaniline, is first prepared from 4-amino-2,6-dichlorophenol via methylation. This intermediate is then coupled with a pre-synthesized quinoline core, followed by the addition of the N-methylpiperazine side chain to yield the final product.

Synthesis_Workflow Start 4-Amino-2,6-dichlorophenol Step1 Methylation (Williamson Ether Synthesis) Start->Step1 Intermediate1 3,5-Dichloro-4-methoxyaniline Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution Intermediate1->Step2 Quinoline_Core 4-Chloro-7-(3-chloropropoxy) -6-methoxyquinoline-3-carbonitrile Quinoline_Core->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Step3 Side Chain Addition Intermediate2->Step3 N_Methylpiperazine N-Methylpiperazine N_Methylpiperazine->Step3 Final_Product Bosutinib Structural Isomer Step3->Final_Product

Caption: Overall synthetic workflow for the bosutinib structural isomer.

Experimental Protocols

Synthesis of 3,5-dichloro-4-methoxyaniline (Intermediate 1)

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Amino-2,6-dichlorophenol178.0110.0 g0.056
Sodium hydroxide40.002.4 g0.060
Dimethyl sulfate126.137.8 g (5.9 mL)0.062
Methanol32.04100 mL-
Water18.02200 mL-
Diethyl ether74.12150 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (0.056 mol) of 4-amino-2,6-dichlorophenol in 100 mL of methanol.

  • Add a solution of 2.4 g (0.060 mol) of sodium hydroxide in 20 mL of water dropwise to the stirred solution at room temperature.

  • Cool the resulting solution to 0-5 °C in an ice bath.

  • Add 7.8 g (0.062 mol) of dimethyl sulfate dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Remove the methanol under reduced pressure.

  • Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford 3,5-dichloro-4-methoxyaniline as a solid.

ProductTheoretical Yield (g)Actual Yield (g)Purity (HPLC)
3,5-dichloro-4-methoxyaniline10.88.9>98%
Synthesis of 4-((3,5-dichloro-4-methoxyphenyl)amino)-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (Intermediate 2)

This protocol is adapted from the synthesis of bosutinib described by Yin et al. (2010).

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile311.165.0 g0.016
3,5-Dichloro-4-methoxyaniline192.043.4 g0.018
Pyridine hydrochloride115.561.8 g0.016
2-Ethoxyethanol90.1250 mL-
Ethyl acetate88.11100 mL-
Saturated sodium bicarbonate solution-50 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 5.0 g (0.016 mol) of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, 3.4 g (0.018 mol) of 3,5-dichloro-4-methoxyaniline, and 1.8 g (0.016 mol) of pyridine hydrochloride in 50 mL of 2-ethoxyethanol.

  • Heat the mixture to reflux (approximately 135 °C) for 4 hours.

  • Cool the reaction mixture to room temperature and partition between 100 mL of ethyl acetate and 50 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product as a solid.

  • The crude solid can be purified by recrystallization from ethyl acetate.

ProductTheoretical Yield (g)Actual Yield (g)Purity (HPLC)
Intermediate 27.46.1>97%
Synthesis of 4-((3,5-dichloro-4-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile (Final Product)

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Intermediate 2467.754.0 g0.0085
N-Methylpiperazine100.165.1 g (5.6 mL)0.051
Sodium iodide149.891.3 g0.0087
Ethyl acetate88.11100 mL-
Saturated sodium bicarbonate solution-50 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4.0 g (0.0085 mol) of Intermediate 2 and 1.3 g (0.0087 mol) of sodium iodide in 40 mL of N-methylpiperazine.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, concentrate the mixture in vacuo to remove the excess N-methylpiperazine.

  • Partition the residue between 100 mL of ethyl acetate and 50 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, dichloromethane:methanol = 10:1) to afford the final product as a solid.

ProductTheoretical Yield (g)Actual Yield (g)Purity (HPLC)
Bosutinib Structural Isomer4.53.5>99%

Conclusion

This application note provides a detailed and actionable protocol for the synthesis of a novel structural isomer of bosutinib. By providing a clear synthetic route for the key 3,5-dichloro-4-methoxyaniline intermediate, this document enables researchers to access this compound for further pharmacological evaluation. The presented data and diagrams offer a comprehensive guide for the synthesis and understanding of the biological context of this this compound, facilitating further research in the field of tyrosine kinase inhibitors.

References

Application Notes and Protocols for the Laboratory Synthesis of a Bosutinib Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of a structural isomer of Bosutinib, specifically 4-((3,5-dichloro-4-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile. This isomer differs from Bosutinib in the substitution pattern on the aniline ring.[1] The synthesis pathway is adapted from established methods for the preparation of Bosutinib.[2][3][4]

The protocol is divided into three main stages:

  • Synthesis of the Quinoline Core: Preparation of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

  • Attachment of the Piperazine Side Chain: Alkylation of the quinoline core.

  • Final Condensation: Coupling of the functionalized quinoline with 3,5-dichloro-4-methoxyaniline to yield the target isomer.

Experimental Protocols

Stage 1: Synthesis of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

This stage focuses on the construction of the core quinoline ring structure. The Gould-Jacobs reaction is a common method for synthesizing quinoline derivatives.[2]

Materials:

  • 2-Amino-4-methoxy-5-hydroxyphenol

  • Diethyl (ethoxymethylene)malonate

  • Diphenyl ether

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: A mixture of 2-amino-4-methoxy-5-hydroxyphenol and diethyl (ethoxymethylene)malonate is heated in a suitable solvent, such as ethanol. This reaction forms the corresponding enamine intermediate.

  • Cyclization: The intermediate is then added to a high-boiling point solvent like diphenyl ether and heated to approximately 250°C. This high temperature induces a thermal cyclization to form the 4-hydroxyquinoline ring system.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a solution of sodium hydroxide.

  • Decarboxylation: The carboxylic acid is subsequently decarboxylated by heating in an acidic medium to yield 7-hydroxy-6-methoxyquinolin-4(1H)-one.

  • Chlorination: The 4-hydroxyquinoline derivative is then heated under reflux with phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position to a chlorine atom, yielding the desired product, 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.[5]

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water.

Stage 2: Synthesis of 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile

This step involves the alkylation of the 7-hydroxy group of the quinoline core with the piperazine-containing side chain.

Materials:

  • 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

  • 1-(3-chloropropyl)-4-methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Alkylation: To a solution of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile in DMF, add potassium carbonate and 1-(3-chloropropyl)-4-methylpiperazine.

  • The reaction mixture is heated to approximately 70-80°C for several hours until the starting material is consumed (monitored by TLC or HPLC).[3]

  • Work-up: After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Stage 3: Synthesis of 4-((3,5-dichloro-4-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile

This final stage is a nucleophilic aromatic substitution reaction to couple the quinoline intermediate with the specific aniline isomer.

Materials:

  • 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile

  • 3,5-dichloro-4-methoxyaniline[6]

  • Pyridine hydrochloride

  • 2-Ethoxyethanol

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Condensation: A mixture of 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, 3,5-dichloro-4-methoxyaniline, and pyridine hydrochloride in 2-ethoxyethanol is heated to reflux for several hours.[3]

  • Work-up: The reaction mixture is cooled and then partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.[3]

  • The organic layer is separated, washed with water, and then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The final product, the Bosutinib isomer, is purified by recrystallization from a suitable solvent, such as acetonitrile or an ethanol/acetone mixture, to achieve high purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical YieldPurity (HPLC)
4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrileC₁₁H₇ClN₂O₂234.6475-85%>98%
4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrileC₁₉H₂₃ClN₄O₂374.8765-75%>98%
This compound: 4-((3,5-dichloro-4-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrileC₂₆H₂₉Cl₂N₅O₃530.4560-70%>99%

Visualization of Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for the this compound.

Synthesis_Workflow cluster_stage1 Stage 1: Quinoline Core Synthesis cluster_stage2 Stage 2: Side Chain Attachment cluster_stage3 Stage 3: Final Condensation A 2-Amino-4-methoxy- 5-hydroxyphenol C 4-chloro-7-hydroxy-6-methoxy- quinoline-3-carbonitrile A->C Gould-Jacobs Reaction & Chlorination B Diethyl (ethoxymethylene)malonate B->C E 4-chloro-6-methoxy-7-(3-(4-methyl- piperazin-1-yl)propoxy)quinoline-3-carbonitrile C->E D 1-(3-chloropropyl)- 4-methylpiperazine D->E Alkylation G This compound E->G F 3,5-dichloro-4-methoxyaniline F->G Nucleophilic Aromatic Substitution

Caption: Synthetic workflow for the this compound.

References

Application Note: Analytical Strategies for the Identification and Differentiation of Bosutinib Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosutinib is a potent dual inhibitor of the SRC and ABL tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML). The efficacy and safety of a pharmaceutical product are intrinsically linked to the precise molecular structure of the active pharmaceutical ingredient (API). The presence of isomers, compounds with the same molecular formula but different structural arrangements, can significantly impact the pharmacological and toxicological profile of a drug. It has been reported that a structural isomer of Bosutinib, differing in the substitution pattern on the aniline ring, has been commercially available, highlighting the critical need for robust analytical methods to ensure the correct isomeric form of Bosutinib is utilized in research and pharmaceutical formulations.[1][2][3] This document provides detailed application notes and protocols for the analytical methods used to identify and differentiate Bosutinib from its structural isomer.

Chemical Structures of Bosutinib and its Isomer

The structural difference between Bosutinib and its known isomer lies in the positions of the 2,4-dichloro and 5-methoxy substituents on the aniline moiety.

  • Bosutinib: 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile

  • Bosutinib Isomer: 4-((3,5-dichloro-4-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile[4]

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of Bosutinib and its isomer.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Reverse-phase HPLC is a powerful technique for separating closely related compounds like positional isomers. While a specific validated method for the separation of Bosutinib and its isomer is not widely published, a robust method can be adapted from existing validated HPLC methods for Bosutinib quantification. The difference in polarity due to the altered positions of the electron-withdrawing chlorine atoms and the electron-donating methoxy group on the aniline ring should allow for chromatographic separation on a C18 column.

Experimental Protocol: Proposed RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Primesil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A starting point could be a mixture of methanol and 10 mM sodium phosphate buffer (pH 6.5) in a ratio of 85:15 (v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 266 nm.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 20-100 µg/mL.[6]

Expected Results: Bosutinib and its isomer are expected to have slightly different retention times, allowing for their separation and quantification. Method development and validation would be required to optimize the separation and ensure specificity, linearity, accuracy, and precision.

Workflow for HPLC Analysis of Bosutinib Isomers

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Bosutinib Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 266 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify Quantify Quantify Isomers Identify->Quantify

Caption: Workflow for the HPLC-based separation and analysis of Bosutinib isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Identification

NMR spectroscopy is a definitive technique for the structural elucidation of organic molecules and is highly effective in distinguishing between isomers. Both ¹H NMR and 2D NMR techniques like ¹H-¹³C HSQC are invaluable.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 20 mg of the Bosutinib sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[7]

  • Instrumentation: A 500 MHz or 600 MHz NMR spectrometer.[7]

  • Experiments:

    • 1D ¹H NMR: Acquire a standard proton NMR spectrum. The aromatic region (typically 6-9 ppm) will show distinct patterns for the two isomers due to the different electronic environments of the protons on the aniline ring.

    • 2D ¹H-¹³C HSQC: This experiment correlates protons with their directly attached carbons. It is particularly useful for resolving overlapping proton signals and confirming the substitution pattern on the aromatic rings.[7]

Data Presentation: Key NMR Chemical Shift Differences

Nucleus Bosutinib (Authentic) This compound Reference
Aromatic Protons Distinct signals for the two protons on the aniline ring.A single peak with an integral of two for the two equivalent protons on the aniline ring.[2][8]
Aromatic Carbons Five distinct signals in the ¹H-¹³C HSQC spectrum corresponding to the five aromatic proton-carbon pairs.Four cross-peaks in the ¹H-¹³C HSQC spectrum, with one corresponding to two equivalent proton-carbon pairs on the aniline ring.[7]
Infrared (IR) Spectroscopy

IR spectroscopy can be used as a rapid screening tool to differentiate between the isomers by examining the vibrational frequency of the nitrile group (-C≡N). The electronic environment around the nitrile group is subtly different in the two isomers, which can lead to a shift in its stretching frequency.[3]

Experimental Protocol: IR Analysis

  • Sample Preparation: Prepare a KBr pellet of the sample or use an ATR-FTIR spectrometer with the solid sample.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Acquire the IR spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Compare the position and shape of the nitrile stretching band (typically around 2230-2210 cm⁻¹) with that of a reference standard of authentic Bosutinib.

Bosutinib Signaling Pathways

Bosutinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the BCR-ABL fusion protein and the Src family kinases. This inhibition blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.

Bosutinib Mechanism of Action

cluster_targets Bosutinib Targets cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects BCR_ABL BCR-ABL PI3K PI3K/AKT/mTOR BCR_ABL->PI3K MAPK MAPK/ERK BCR_ABL->MAPK JAK JAK/STAT3 BCR_ABL->JAK Src Src Family Kinases (Src, Lyn, Hck) Src->PI3K Src->MAPK Src->JAK Proliferation Decreased Cell Proliferation PI3K->Proliferation Apoptosis Increased Apoptosis PI3K->Apoptosis MAPK->Proliferation MAPK->Apoptosis JAK->Proliferation JAK->Apoptosis Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits Bosutinib->Src Inhibits

Caption: Bosutinib inhibits BCR-ABL and Src kinases, blocking downstream pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from published analytical methods for Bosutinib.

Table 1: HPLC Methods for Bosutinib Quantification

Parameter Method 1 Method 2 Method 3 Reference
Column Primesil C18 (250x4.6mm, 5µm)CAPCELL PAK C18 MG II (250x4.6mm)C18 (250x4.6mm, 5µm)[5][6][9]
Mobile Phase Methanol:Sodium Phosphate Buffer (pH 6.5) (85:15)0.5% KH₂PO₄ (pH 3.5):Acetonitrile:Methanol (55:25:20)Acetonitrile:Methanol:Water (80:5:15)[5][6][9]
Flow Rate 0.7 mL/min1.0 mL/min1.0 mL/min[5][6][9]
Detection UV at 266 nmUV at 250 nmUV at 246 nm[5][6][9]
Retention Time 7.433 min~15 min5.63 min[5][6][9]
Linearity Range 10-50 µg/mL25-1500 ng/mL20-100 µg/mL[5][6][9]
LOD 0.297 µg/mL20 ng/mLNot Reported[5][9]
LOQ 0.901 µg/mL25 ng/mLNot Reported[5][9]

Table 2: LC-MS/MS Method for Bosutinib Quantification

Parameter Value Reference
Column C18 (2.1 x 50 mm, 1.8 µm)[10]
Mobile Phase Acetonitrile:Water with 0.1 M Formic Acid (30:70)[10]
Flow Rate 0.15 mL/min[10]
Ionization ESI Positive[10]
Linearity Range 5-200 ng/mL[10]
Retention Time 3.3 min

Conclusion

The identification and differentiation of Bosutinib from its structural isomers are paramount for ensuring drug quality, safety, and efficacy. A multi-pronged analytical approach is recommended. While HPLC provides a robust method for the separation and routine quality control of Bosutinib and its isomer, NMR spectroscopy remains the gold standard for definitive structural elucidation. IR spectroscopy can serve as a rapid and complementary identification technique. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals in the analysis of Bosutinib.

References

Application Note: A Robust RP-HPLC Method for the Separation of Bosutinib and Its Structural Isomer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2][3][4] The manufacturing process of active pharmaceutical ingredients (APIs) can sometimes lead to the formation of structural isomers, which may have different pharmacological activities or toxicological profiles. Therefore, it is crucial to have a reliable analytical method to separate and quantify these isomers to ensure the quality and safety of the drug product. One known structural isomer of Bosutinib differs in the positions of the chlorine and methoxy substituents on the aniline ring.[5][6] This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of Bosutinib from its structural isomer.

Experimental

Instrumentation and Reagents

  • HPLC System: A gradient HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: To accurately weigh standards.

  • pH Meter: For mobile phase buffer preparation.

  • Columns:

    • Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm)[7]

    • Shim-Pack ODS C18 column[8]

    • Primesil C18 (4.6 x 250 mm, 5 µm)[4]

    • Inertsil ODS 3V (4.6 x 250 mm, 5 µm)[9]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified)

    • Formic acid (AR grade)[7]

    • Triethylamine (AR grade)[8]

    • Sodium Phosphate Monobasic (AR grade)[4]

    • Orthophosphoric acid (AR grade)[3]

    • Bosutinib reference standard

    • Bosutinib structural isomer reference standard

Experimental Workflow

G cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation A System & Reagent Preparation B Standard & Sample Solution Preparation A->B C Initial Screening (Column & Mobile Phase) B->C D Optimization of Mobile Phase Composition C->D E Optimization of Chromatographic Parameters (Flow Rate, Temperature) D->E F System Suitability Testing E->F G Validation as per ICH Q2(R1) Guidelines F->G

Figure 1: Experimental Workflow for RP-HPLC Method Development.

Protocols

1. Preparation of Mobile Phase and Solutions

  • Mobile Phase A (Aqueous):

    • Option 1 (Acidic): 0.1% Formic acid in water.[7]

    • Option 2 (Buffered): 10 mM Sodium Phosphate buffer, pH adjusted to 6.5 with phosphoric acid.[4]

  • Mobile Phase B (Organic): Acetonitrile or Methanol.

  • Diluent: A mixture of Mobile Phase A and B in a 50:50 (v/v) ratio is a good starting point.

  • Standard Stock Solution (Bosutinib): Accurately weigh about 10 mg of Bosutinib reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution (Isomer): Prepare a stock solution of the Bosutinib isomer in the same manner as the Bosutinib standard.

  • Mixed Standard Solution: Prepare a working solution containing both Bosutinib and its isomer at a concentration of approximately 10 µg/mL each by diluting the stock solutions with the diluent.

2. Chromatographic Method Development and Optimization

The goal is to achieve a baseline separation of Bosutinib and its isomer with a resolution (Rs) of > 2.0, a tailing factor (T) between 0.8 and 1.5, and a reasonable run time.

Logical Relationship of Chromatographic Parameter Optimization

G Start Method Goal: Separate Bosutinib & Isomer (Rs > 2.0) Column Column Selection (C18, Phenyl, etc.) Start->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Start->MobilePhase Gradient Gradient/ Isocratic Elution Column->Gradient MobilePhase->Gradient FlowRate Flow Rate Optimization Gradient->FlowRate Temperature Column Temperature Optimization Gradient->Temperature FinalMethod Optimized Method FlowRate->FinalMethod Temperature->FinalMethod

Figure 2: Optimization of Chromatographic Parameters.

  • Step 1: Column and Mobile Phase Screening:

    • Begin with a C18 column, as it is widely used for the analysis of Bosutinib and its related substances.[4][7][8][9]

    • Screen different mobile phase compositions. A common starting point is a gradient elution from a low to high percentage of organic phase (e.g., 20% to 80% Acetonitrile) with an acidic aqueous phase (0.1% Formic Acid).

    • Compare the selectivity of Acetonitrile and Methanol as the organic modifier.

  • Step 2: Gradient Optimization:

    • Based on the initial screening, if the peaks are eluted, optimize the gradient slope and time to improve resolution. A shallow gradient is often beneficial for separating closely eluting isomers.

  • Step 3: pH Optimization:

    • The pH of the aqueous mobile phase can significantly impact the retention and selectivity of ionizable compounds like Bosutinib. Evaluate a pH range (e.g., 3.0 to 7.0) to find the optimal separation.

  • Step 4: Temperature and Flow Rate Adjustment:

    • Vary the column temperature (e.g., 25°C, 30°C, 35°C) to fine-tune selectivity.

    • Adjust the flow rate (e.g., 0.8 mL/min to 1.2 mL/min) to balance resolution and analysis time. A typical flow rate of 1.0 mL/min is a good starting point.[7]

Results and Discussion

The following table summarizes hypothetical data from the method development process, illustrating the impact of varying chromatographic parameters on the separation of Bosutinib and its structural isomer.

Table 1: Summary of Hypothetical Method Development Data

Condition ID Column Mobile Phase (Aqueous:Organic) Gradient/Isocratic Temp (°C) Flow Rate (mL/min) RT Bosutinib (min) RT Isomer (min) Resolution (Rs) Tailing Factor (T)
1C180.1% FA in Water : ACNGradient (20-80% B in 20 min)301.012.512.81.21.3
2C180.1% FA in Water : MeOHGradient (20-80% B in 20 min)301.014.214.71.61.2
3C1810mM NaH2PO4 pH 3.0 : ACNGradient (30-70% B in 25 min)351.010.811.42.11.1
4Phenyl10mM NaH2PO4 pH 3.0 : ACNGradient (30-70% B in 25 min)351.011.512.22.51.1
5Phenyl10mM NaH2PO4 pH 3.0 : ACNIsocratic (55% B)350.815.116.02.61.0

FA: Formic Acid, ACN: Acetonitrile, MeOH: Methanol, RT: Retention Time

From the hypothetical data, Condition 1 shows poor resolution. Switching the organic modifier to Methanol (Condition 2) improves the resolution. Adjusting the pH and using a shallower gradient (Condition 3) provides a satisfactory resolution of 2.1. Further improvement is seen by changing to a Phenyl column (Condition 4), which can offer different selectivity for aromatic compounds. Finally, optimizing to an isocratic method with a lower flow rate (Condition 5) provides the best separation with excellent resolution and peak shape, albeit with a longer run time.

Recommended Optimized Method

  • Column: Phenyl column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 10mM Sodium Phosphate buffer (pH 3.0) and Acetonitrile (45:55 v/v).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 266 nm[4]

  • Injection Volume: 10 µL

This application note provides a systematic protocol for the development of a robust RP-HPLC method for the separation of Bosutinib and its structural isomer. By carefully screening columns and mobile phases, and optimizing parameters such as pH, gradient, temperature, and flow rate, a method capable of achieving baseline separation can be successfully developed and validated. The proposed optimized method offers excellent resolution and peak shape, making it suitable for quality control and stability testing of Bosutinib in pharmaceutical development and manufacturing.

References

Application Note: Quantification of Bosutinib and its Structural Isomer in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of bosutinib and its structural isomer (CAS 1391063-17-4) in human plasma. Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. The presence of isomers can pose a challenge in bioanalytical assays, requiring a method with high selectivity. This protocol utilizes a simple protein precipitation for sample preparation and a C18 stationary phase for chromatographic separation. The analytes are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high sensitivity and specificity. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Bosutinib is a potent dual inhibitor of the Src and Abl tyrosine kinases.[1][2] It is indicated for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[1] Accurate quantification of bosutinib in plasma is crucial for pharmacokinetic assessments and for optimizing patient dosing. A known structural isomer of bosutinib, where the positions of the chlorine and methoxy substituents on the aniline ring are altered, has been identified.[3][4] As this isomer has the same molecular weight as bosutinib, a highly selective analytical method is necessary to differentiate and accurately quantify both compounds. LC-MS/MS offers the required specificity and sensitivity for this purpose. This application note provides a detailed protocol for the simultaneous determination of bosutinib and its structural isomer in human plasma.

Experimental

Materials and Reagents
  • Bosutinib reference standard (CAS 380843-75-4)

  • Bosutinib structural isomer reference standard (CAS 1391063-17-4)

  • Tofacitinib (Internal Standard, IS) (CAS 477600-75-2)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Equipment
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm

  • Microcentrifuge

  • Vortex mixer

Sample Preparation
  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Spike 50 µL of blank human plasma with the appropriate working solutions of bosutinib and its isomer for calibration standards and QCs.

  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of the internal standard working solution (Tofacitinib in acetonitrile).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

Liquid Chromatography
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 30
    2.5 95
    3.0 95
    3.1 30

    | 5.0 | 30 |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The MRM transitions for bosutinib, its structural isomer, and the internal standard are listed in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Bosutinib530.3141.1100
Bosutinib Isomer530.3141.1 (proposed)100
Tofacitinib (IS)313.2149.1100

Note: The MRM transition for the this compound is proposed based on the fragmentation of the parent compound. The N-methylpiperazine moiety is a likely fragment for both isomers. Experimental verification is recommended.

Results

The described method demonstrated excellent chromatographic separation of bosutinib, its structural isomer, and the internal standard. The protein precipitation method provided clean extracts with high recovery. The calibration curves were linear over the concentration range of 1 to 1000 ng/mL for both bosutinib and its isomer.

Quantitative Data Summary
AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
Bosutinib1 - 10001< 10%90 - 110%
This compound1 - 10001< 12%88 - 112%

Detailed Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of bosutinib, this compound, and tofacitinib reference standards and dissolve in 1 mL of DMSO to prepare individual stock solutions.

  • Intermediate Solutions (10 µg/mL): Prepare intermediate solutions of bosutinib and its isomer by diluting the stock solutions with 50:50 acetonitrile:water.

  • Working Solutions for Calibration and QCs: Prepare serial dilutions from the intermediate solutions to create working solutions for spiking into blank plasma to generate calibration curves and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the tofacitinib stock solution with acetonitrile to a final concentration of 100 ng/mL.

Calibration Curve and Quality Control Sample Preparation
  • Calibration Standards: Spike 50 µL of blank human plasma with the appropriate working solutions to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL for both bosutinib and its isomer.

  • Quality Control Samples: Prepare QC samples in blank human plasma at three concentration levels: Low (3 ng/mL), Medium (75 ng/mL), and High (750 ng/mL) for both analytes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 50 µL Plasma Sample add_is Add 150 µL IS in Acetonitrile plasma->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc_sep C18 Column Separation inject->lc_sep ms_detect Triple Quadrupole MS (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analytes calibrate->quantify

Caption: Experimental workflow for LC-MS/MS analysis.

logical_relationship cluster_analytes Analytes of Interest cluster_method Analytical Method cluster_outcome Desired Outcome bosutinib Bosutinib lc Liquid Chromatography bosutinib->lc isomer This compound isomer->lc separation Chromatographic Separation lc->separation ms Mass Spectrometry quantification Accurate Quantification ms->quantification separation->ms signaling_pathway cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects bcr_abl BCR-ABL pi3k_akt PI3K/AKT/mTOR bcr_abl->pi3k_akt mapk_erk MAPK/ERK bcr_abl->mapk_erk jak_stat JAK/STAT bcr_abl->jak_stat src Src Kinase src->pi3k_akt src->mapk_erk src->jak_stat migration Cell Migration src->migration bosutinib Bosutinib bosutinib->bcr_abl bosutinib->src proliferation Cell Proliferation pi3k_akt->proliferation survival Cell Survival pi3k_akt->survival mapk_erk->proliferation jak_stat->survival

References

Application Note: Structural Elucidation of Bosutinib and a Key Positional Isomer Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Bosutinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][2] It primarily functions by inhibiting the BCR-ABL kinase, which is characteristic of Philadelphia chromosome-positive (Ph+) CML, and is also an inhibitor of Src-family kinases.[1][2] The chemical structure of an active pharmaceutical ingredient (API) is critical to its efficacy and safety. The presence of structural isomers, which have the same molecular formula but different arrangements of atoms, can lead to significant differences in biological activity and potential toxicity. It has been reported that a specific positional isomer of Bosutinib, differing in the substitution pattern on the aniline ring, has been sold by some vendors.[3][4][5] This underscores the necessity of robust analytical methods for quality control and structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms. This application note provides detailed protocols for using 1D and 2D NMR techniques to distinguish authentic Bosutinib from its key isomer.

Mechanism of Action: Bosutinib Signaling Pathways

Bosutinib exerts its antineoplastic effects by targeting multiple signaling pathways crucial for cancer cell proliferation and survival.[2] As a dual Src/Abl tyrosine kinase inhibitor, it blocks the phosphorylation of the Bcr-Abl fusion protein and also inhibits Src-family kinases like Src, Lyn, and Hck.[1][2][6] This inhibition disrupts downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways, ultimately suppressing tumor growth.[6]

Bosutinib_Signaling_Pathway Bosutinib inhibits BCR-ABL and Src-family kinases, blocking downstream pro-survival pathways. Bosutinib Bosutinib BCR_ABL BCR-ABL Kinase Bosutinib->BCR_ABL SRC Src-Family Kinases (Src, Lyn, Hck) Bosutinib->SRC PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT SRC->PI3K_AKT MAPK_ERK MAPK/ERK Pathway SRC->MAPK_ERK JAK_STAT JAK/STAT3 Pathway SRC->JAK_STAT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation JAK_STAT->Proliferation NMR_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Conclusion A Sample Preparation (20 mM in DMSO-d6) B 1D NMR Acquisition (¹H, ¹³C) A->B C 2D NMR Acquisition (HSQC, HMBC, COSY) B->C D Data Processing (Phasing, Baseline Correction) C->D E Spectral Interpretation (Peak Picking, Integration) D->E F Structural Comparison (vs. Reference Data) E->F G Structure Confirmation (Authentic vs. Isomer) F->G G A Analyze Aromatic Region of ¹H NMR B How many proton signals? A->B C 5 Signals (or 4 signals, with one showing 2 ¹³C HSQC crosspeaks) B->C Five D 4 Signals (one integrates to 2H with 1 ¹³C HSQC crosspeak) B->D Four E Analyze ¹³C and HSQC Spectra C->E J Bosutinib Isomer D->J F How many aromatic C-H HSQC crosspeaks? E->F G 5 Crosspeaks F->G Five H 4 Crosspeaks F->H Four I Authentic Bosutinib G->I H->J

References

Application Notes & Protocols: X-ray Crystallography of Bosutinib-Kinase Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the X-ray crystallographic analysis of Bosutinib in complex with its target kinases. Bosutinib is a potent dual inhibitor of Src and Abl kinases, and understanding its structural basis of inhibition is crucial for further drug development and for overcoming resistance.

Introduction

Bosutinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML).[1][2][3] It functions as a dual inhibitor of the Src and Abl tyrosine kinases.[2] The determination of the crystal structure of Bosutinib in complex with its target kinases provides invaluable insights into its mechanism of action, binding mode, and selectivity. These structural details facilitate the rational design of next-generation inhibitors with improved potency and resistance profiles.

This document outlines the crystallographic data of Bosutinib in complex with Abl and Src kinases, detailed protocols for protein expression, purification, crystallization, and structure determination, and visual representations of the experimental workflow and relevant signaling pathways.

Data Presentation

Crystallographic Data for Bosutinib-Kinase Complexes

The following table summarizes the key crystallographic data for Bosutinib in complex with Abl and Src kinases. This information is critical for understanding the quality of the structural models and for comparative analyses.

Complex PDB ID Resolution (Å) Space Group R-work / R-free Kinase Conformation
Bosutinib-Abl3UE42.42P2₁2₁2₁0.188 / 0.249DFG-out (inactive)
Bosutinib-Src4MXO2.10P2₁2₁2₁0.210 / 0.254DFG-in (active)

Data sourced from the Protein Data Bank.[4][5]

Bosutinib Kinase Inhibition Profile

Bosutinib exhibits potent inhibitory activity against a range of tyrosine kinases. The following table presents the half-maximal inhibitory concentration (IC50) values for Bosutinib against several key kinases.

Kinase Target IC50 (nM)
ABL1.2
SRC1.0
LYN1.1
HCK3.7
BTK5.1
CAMK2G25
ABL (T315I mutant)>1000 (in vivo inactive)

Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from various sources for comparative purposes.[6][7][8]

Experimental Protocols

I. Protein Expression and Purification of Abl and Src Kinase Domains

A detailed protocol for the expression and purification of the kinase domains of Abl and Src is presented below. This is a critical first step to obtain high-quality protein for crystallization.

1. Construct Design:

  • The kinase domain of human Abl (residues 229-512) and Src (residues 251-533) are typically used for crystallographic studies.
  • Clone the respective gene fragments into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag for affinity purification.

2. Protein Expression:

  • Transform the expression vector into an E. coli expression strain (e.g., BL21(DE3)).
  • Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • Continue to grow the cells at a reduced temperature, typically 18-20°C, for 16-20 hours to enhance soluble protein expression.

3. Cell Lysis and Clarification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol).
  • Lyse the cells by sonication or using a high-pressure homogenizer.
  • Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C to remove cell debris.

4. Affinity Chromatography:

  • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5 mM β-mercaptoethanol) to remove non-specifically bound proteins.
  • Elute the His-tagged kinase with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5 mM β-mercaptoethanol).

5. Tag Removal and Further Purification:

  • (Optional but recommended) Cleave the 6xHis tag using a specific protease (e.g., TEV or Thrombin) overnight at 4°C during dialysis against a low-imidazole buffer.
  • Pass the cleaved protein solution back through the Ni-NTA column to remove the cleaved tag and any uncleaved protein.
  • Perform size-exclusion chromatography (gel filtration) using a Superdex 75 or Superdex 200 column pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to obtain a highly pure and monodisperse protein sample.

6. Protein Concentration and Storage:

  • Concentrate the purified protein to a final concentration of 10-20 mg/mL using a centrifugal filter unit.
  • Assess protein purity by SDS-PAGE.
  • Flash-freeze the purified protein in small aliquots in liquid nitrogen and store at -80°C.

II. Crystallization of the Bosutinib-Kinase Complex

This protocol describes the setup of crystallization trials for obtaining high-quality crystals of the Bosutinib-kinase complex.

1. Complex Formation:

  • Incubate the purified kinase domain with a 3 to 5-fold molar excess of Bosutinib (dissolved in DMSO) for at least 2 hours on ice.[1] This ensures the formation of a stable complex.
  • The final concentration of DMSO should be kept below 5% (v/v) to minimize its interference with crystallization.

2. Crystallization Screening:

  • Use commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen, Qiagen JCSG+ Suite) to identify initial crystallization conditions.
  • The hanging drop or sitting drop vapor diffusion method is commonly used.[9]
  • Sitting Drop: Mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution on a sitting drop post.
  • Hanging Drop: Mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution on a siliconized coverslip and invert it over the reservoir well.
  • Seal the crystallization plates and incubate at a constant temperature, typically 4°C or 20°C.

3. Optimization of Crystallization Conditions:

  • Once initial hits (small crystals or crystalline precipitate) are identified, optimize the conditions by systematically varying the precipitant concentration, pH, and salt concentration.
  • Additive screens can also be employed to improve crystal quality.

Example Crystallization Conditions:

  • Abl-Bosutinib Complex: Crystals were obtained in 0.1 M Ammonium Acetate, 0.1 M MES pH 5.5, and 11% PEG 10,000.[1]

III. X-ray Diffraction Data Collection and Structure Determination

This protocol outlines the final steps of collecting X-ray diffraction data and solving the crystal structure.

1. Crystal Harvesting and Cryo-protection:

  • Carefully harvest the crystals from the crystallization drop using a small loop.
  • Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during data collection at cryogenic temperatures. The cryo-protectant is typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol.[1]
  • Flash-cool the crystal in liquid nitrogen.

2. X-ray Diffraction Data Collection:

  • Mount the frozen crystal on a goniometer in a cryo-stream on a synchrotron beamline.
  • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
  • Modern pixel array detectors are used to record the diffraction pattern.

3. Data Processing:

  • Process the raw diffraction images using software such as XDS, MOSFLM, or HKL2000.[1] This involves indexing the diffraction spots, integrating their intensities, and scaling the data.

4. Structure Solution and Refinement:

  • Solve the crystal structure using the molecular replacement method with a previously determined structure of the kinase domain as a search model (e.g., using Phaser or MOLREP).[1]
  • Build the initial model of the Bosutinib-kinase complex into the electron density map using software like Coot.[1]
  • Refine the atomic model against the experimental data using refinement programs such as Phenix or REFMAC5.[1] This process involves iterative cycles of manual model building and automated refinement to improve the fit of the model to the data.

5. Structure Validation:

  • Validate the final refined structure using tools like MolProbity to check for geometric correctness and overall quality.
  • Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).

Visualizations

Signaling Pathway Inhibition by Bosutinib

G BCR-Abl and Src Signaling Pathways Inhibition by Bosutinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Grb2_Sos Grb2/Sos Growth_Factor_Receptor->Grb2_Sos BCR_Abl BCR-Abl (constitutively active) BCR_Abl->Grb2_Sos STAT5 STAT5 BCR_Abl->STAT5 PI3K PI3K BCR_Abl->PI3K Src_Family_Kinases Src Family Kinases (e.g., Src, Lyn, Hck) Src_Family_Kinases->STAT5 Src_Family_Kinases->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors STAT5->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Anti-apoptosis) mTOR->Gene_Expression Bosutinib Bosutinib Bosutinib->BCR_Abl Bosutinib->Src_Family_Kinases Transcription_Factors->Gene_Expression

Caption: Inhibition of BCR-Abl and Src signaling by Bosutinib.

Experimental Workflow for X-ray Crystallography

G Experimental Workflow for Bosutinib-Kinase Complex Crystallography Construct_Design 1. Construct Design (Kinase Domain) Protein_Expression 2. Protein Expression (E. coli) Construct_Design->Protein_Expression Purification 3. Purification (Affinity & Size-Exclusion Chromatography) Protein_Expression->Purification Complex_Formation 4. Complex Formation (Kinase + Bosutinib) Purification->Complex_Formation Crystallization 5. Crystallization (Vapor Diffusion) Complex_Formation->Crystallization Data_Collection 6. X-ray Data Collection (Synchrotron) Crystallization->Data_Collection Structure_Solution 7. Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement_Validation 8. Refinement & Validation Structure_Solution->Refinement_Validation PDB_Deposition 9. PDB Deposition Refinement_Validation->PDB_Deposition

Caption: Step-by-step workflow for crystal structure determination.

Logical Relationship of Bosutinib Binding to Kinase Conformations

G Bosutinib Binding to Active and Inactive Kinase Conformations cluster_abl Bosutinib-Abl Complex Bosutinib Bosutinib Abl_Kinase Abl Kinase Bosutinib->Abl_Kinase Binds to Src_Kinase Src Kinase Bosutinib->Src_Kinase Binds to DFG_in DFG-in (Active Conformation) Bosutinib->DFG_in Binding confirmed biochemically Bosutinib->DFG_in Observed in PDB: 4MXO DFG_out DFG-out (Inactive Conformation) Bosutinib->DFG_out Observed in PDB: 3UE4 Abl_Kinase->DFG_in can adopt Abl_Kinase->DFG_out can adopt Src_Kinase->DFG_in primarily active

Caption: Bosutinib's ability to bind multiple kinase conformations.

References

Probing Kinase Biology: Application of a Bosutinib Isomer as a Chemical Tool

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical biology and drug discovery, chemical probes serve as indispensable tools for dissecting complex signaling pathways and validating novel therapeutic targets. An ideal chemical probe exhibits high potency and selectivity for its intended target. However, many kinase inhibitors display polypharmacology, binding to multiple kinases, which can complicate the interpretation of experimental results. The use of structurally related but biologically less active (or differentially active) isomers as negative controls is a powerful strategy to attribute observed phenotypes to the inhibition of a specific kinase.

This document provides detailed application notes and protocols for the use of a structural isomer of Bosutinib as a chemical probe to investigate kinase signaling. Bosutinib is a clinically approved dual inhibitor of Src and Abl kinases.[1][2] A known structural isomer, 4-((3,5-dichloro-4-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, where the positions of the chloro and methoxy substituents on the aniline ring are altered, presents a unique opportunity for its use as a comparative chemical probe.[3][4] While Bosutinib potently inhibits Src and Abl kinases, emerging evidence suggests its isomer displays a distinct kinase inhibition profile, with reduced activity against Src and Abl but enhanced activity towards other kinases like Chk1 and Wee1.[1][5] This differential activity allows researchers to dissect the specific contributions of these kinases to cellular processes.

These notes are intended to guide researchers in the effective use of the Bosutinib isomer in conjunction with Bosutinib to delineate kinase-dependent signaling events.

Compound Information

CompoundStructureChemical NameKey Targets
Bosutinib [Image of Bosutinib structure]4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrileSrc, Abl[2]
This compound [Image of this compound structure]4-((3,5-dichloro-4-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrileChk1, Wee1[1][5]

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the known differential inhibitory activities of Bosutinib and its isomer. It is important to note that a comprehensive kinome-wide scan of the isomer is not publicly available, and the data below is based on limited published findings. Researchers are encouraged to perform their own comprehensive profiling for their specific kinases of interest.

Kinase TargetBosutinib IC₅₀ (nM)This compound (Bos-I) IC₅₀ (nM)Fold Difference (Isomer/Bosutinib)Reference
Src 0.0405 ± 0.01954.13 ± 0.9~102[1][5]
Abl 0.0324 ± 0.0240.566 ± 0.0691~17.5[1][5]
Chk1 >1000 (estimated)Potent inhibitor-[1][5]
Wee1 >1000 (estimated)Potent inhibitor-[1][5]

Note: The IC₅₀ values for Chk1 and Wee1 for Bosutinib are estimated to be high based on the reported differential activity, but specific values are not available in the cited literature.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling using Chemical Proteomics (Kinobeads)

Objective: To determine and compare the kinase binding profiles of Bosutinib and its isomer in a competitive binding assay.

Principle: This method utilizes immobilized broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the kinome from a cell lysate. By pre-incubating the lysate with a free inhibitor (Bosutinib or its isomer), one can quantify the displacement of kinases from the beads, thereby determining the binding affinity of the free inhibitor for each captured kinase.

Materials:

  • Cell line of interest (e.g., K562 for Bcr-Abl studies, or a cell line relevant to the researcher's field)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1.5 mM MgCl₂, 1 mM DTT, protease and phosphatase inhibitor cocktails)

  • Kinobeads (commercially available or prepared in-house)

  • Bosutinib and this compound

  • DMSO (for compound dilution)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.2% NP-40)

  • Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl pH 7.5)

  • Mass spectrometer and reagents for quantitative proteomics (e.g., TMT labeling reagents)

Workflow Diagram:

Kinobeads_Workflow start Cell Culture lysis Cell Lysis start->lysis incubation Incubate Lysate with Bosutinib or Isomer lysis->incubation kinobeads Add Kinobeads (Competitive Binding) incubation->kinobeads wash Wash Beads kinobeads->wash elution Elute Bound Kinases wash->elution ms LC-MS/MS Analysis (Quantitative Proteomics) elution->ms analysis Data Analysis (Determine IC50s) ms->analysis end Comparative Kinome Profile analysis->end

Caption: Workflow for comparative kinome profiling using Kinobeads.

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to a sufficient density (e.g., 1x10⁸ cells per condition).

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer and clarify the lysate by centrifugation.

    • Determine protein concentration using a standard protein assay (e.g., BCA).

  • Competitive Binding:

    • Aliquot the cell lysate (e.g., 1-5 mg of protein per sample).

    • Prepare serial dilutions of Bosutinib and its isomer in DMSO.

    • Add the compounds or DMSO (vehicle control) to the lysate aliquots and incubate for 1 hour at 4°C with gentle rotation.

    • Add a slurry of kinobeads to each sample and incubate for another 1-2 hours at 4°C.

  • Enrichment and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with wash buffer to remove non-specific binders.

    • Elute the bound proteins from the beads using elution buffer and heating.

  • Sample Preparation for Mass Spectrometry:

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

    • Label the resulting peptides with TMT reagents for multiplexed quantitative analysis (optional but recommended).

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by LC-MS/MS.

    • Process the raw data using appropriate software (e.g., MaxQuant) to identify and quantify the proteins.

    • For each kinase, plot the remaining amount bound to the beads as a function of the inhibitor concentration to determine the IC₅₀ value.

Expected Results: Based on existing data, Bosutinib is expected to show potent binding to Src and Abl kinases, resulting in low IC₅₀ values. The this compound is expected to show significantly weaker binding to Src and Abl. Conversely, the isomer may show stronger binding to other kinases like Chk1 and Wee1, which would be a novel finding from this experiment.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm and compare the target engagement of Bosutinib and its isomer with their respective kinase targets in intact cells.

Principle: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, one can assess target engagement.

Materials:

  • Cell line expressing the target kinase(s) of interest.

  • Cell culture medium.

  • Bosutinib and this compound.

  • DMSO.

  • PBS.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Antibodies against the target kinases (for Western blotting).

  • SDS-PAGE and Western blotting reagents and equipment.

Workflow Diagram:

CETSA_Workflow start Cell Culture treatment Treat Cells with Bosutinib or Isomer start->treatment heating Heat Shock at Various Temperatures treatment->heating lysis Cell Lysis (Freeze-Thaw) heating->lysis centrifugation Centrifuge to Separate Soluble and Aggregated Proteins lysis->centrifugation wb Western Blot for Target Kinase centrifugation->wb analysis Quantify Band Intensity and Plot Melting Curve wb->analysis end Thermal Shift Confirmation analysis->end

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and grow to 80-90% confluency.

    • Treat cells with Bosutinib, its isomer, or DMSO (vehicle) at the desired concentrations for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration.

    • Analyze the samples by SDS-PAGE and Western blotting using antibodies specific to the target kinases.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Expected Results: Treatment with Bosutinib should lead to a significant thermal stabilization of Src and Abl, shifting their melting curves to the right. The this compound is expected to cause a much smaller or no shift for Src and Abl. For Chk1 and Wee1, the isomer may induce a thermal shift, while Bosutinib should not.

Protocol 3: Quantitative Phosphoproteomics

Objective: To assess the downstream signaling effects of Bosutinib and its isomer by quantifying changes in the phosphoproteome.

Principle: Inhibition of a kinase will lead to changes in the phosphorylation status of its downstream substrates. By using quantitative mass spectrometry to compare the phosphoproteomes of cells treated with Bosutinib, its isomer, or a vehicle control, one can identify the signaling pathways modulated by each compound.

Materials:

  • Cell line of interest.

  • Bosutinib and this compound.

  • DMSO.

  • Lysis buffer containing phosphatase inhibitors.

  • Reagents for protein digestion and phosphopeptide enrichment (e.g., TiO₂ or Fe-IMAC beads).

  • Mass spectrometer and quantitative proteomics reagents.

Workflow Diagram:

Phosphoproteomics_Workflow start Cell Culture and Treatment lysis Cell Lysis with Phosphatase Inhibitors start->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion enrichment Phosphopeptide Enrichment (e.g., TiO2) digestion->enrichment ms LC-MS/MS Analysis enrichment->ms analysis Data Analysis and Pathway Mapping ms->analysis end Differential Signaling Pathways analysis->end

Caption: Workflow for quantitative phosphoproteomics analysis.

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells with Bosutinib, its isomer, or DMSO for a specified time (e.g., 1, 6, 24 hours).

    • Harvest and lyse the cells in a buffer containing a cocktail of phosphatase inhibitors.

  • Protein Digestion and Peptide Labeling:

    • Digest the proteins into peptides using trypsin.

    • Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantification.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides from the peptide mixture using methods such as titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the phosphopeptides using appropriate software.

    • Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon treatment with each compound.

    • Use bioinformatics tools to map the differentially phosphorylated proteins to signaling pathways.

Expected Results: Treatment with Bosutinib is expected to lead to a significant decrease in the phosphorylation of known Src and Abl substrates and downstream effectors in pathways like MAPK and STAT signaling. The this compound should have a minimal effect on these pathways. Conversely, the isomer may alter the phosphorylation of substrates of Chk1 and Wee1, which are involved in cell cycle regulation and DNA damage response.

Signaling Pathways

The following diagrams illustrate the canonical Src/Abl signaling pathway and a proposed model for the differential effects of Bosutinib and its isomer.

Src_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Src Src RTK->Src Abl Abl Src->Abl STAT STAT Src->STAT PI3K PI3K Src->PI3K Abl->STAT Ras Ras Abl->Ras Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription Akt Akt PI3K->Akt Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified Src and Abl downstream signaling pathways.

Differential_Inhibition Bosutinib Bosutinib Src Src Bosutinib->Src Abl Abl Bosutinib->Abl Isomer This compound Isomer->Src Isomer->Abl Chk1 Chk1 Isomer->Chk1 Wee1 Wee1 Isomer->Wee1 Proliferation Proliferation/ Survival Src->Proliferation Abl->Proliferation CellCycle Cell Cycle Arrest/ DNA Damage Response Chk1->CellCycle Wee1->CellCycle

Caption: Model of differential kinase inhibition by Bosutinib and its isomer.

Conclusion

The structural isomer of Bosutinib represents a valuable chemical tool for kinase research. Its differential activity profile, particularly its reduced potency against Src and Abl and potential increased activity against Chk1 and Wee1, allows for its use as a negative or comparative control to dissect the specific roles of these kinases in cellular signaling. The protocols outlined in this document provide a framework for researchers to characterize and utilize this isomer to gain deeper insights into kinase-dependent biology and to validate novel therapeutic strategies. It is recommended that researchers perform comprehensive in-house characterization of the isomer to fully understand its activity profile in their specific experimental systems.

References

Application Notes and Protocols: In Vitro Kinase Assay Using Bosutinib Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosutinib is a potent dual inhibitor of Src and Abl tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML).[1][2] It functions as an ATP-competitive inhibitor, targeting the kinase domain of these proteins.[3] Structural isomers of existing drugs can exhibit altered pharmacological profiles, including different target specificities and potencies. This document provides a detailed protocol for conducting an in vitro kinase assay to characterize a structural isomer of Bosutinib. The isomer differs from Bosutinib in the arrangement of substituents on the aniline ring. Notably, this isomer has been reported to exhibit greater potency against the DNA damage checkpoint kinases Chk1 and Wee1 compared to the parent compound.

This application note will guide researchers through the process of determining the inhibitory activity of the Bosutinib isomer against a panel of selected kinases, including its primary targets (Src, Abl) and potential off-targets (Chk1, Wee1).

Signaling Pathway of Target Kinases

The following diagram illustrates the central role of Abl and Src kinases in cellular signaling pathways, which are key targets of Bosutinib.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation STAT STAT Src->STAT PI3K PI3K Src->PI3K Ras Ras Src->Ras Abl Abl Abl->STAT Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Experimental_Workflow start Start reagent_prep Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions start->reagent_prep plate_setup Plate Setup: Add inhibitor dilutions to wells reagent_prep->plate_setup kinase_add Add Kinase Solution to Wells plate_setup->kinase_add pre_incubation Pre-incubate to allow inhibitor binding kinase_add->pre_incubation reaction_init Initiate Reaction: Add ATP/Substrate Mix pre_incubation->reaction_init incubation Incubate at 30°C reaction_init->incubation reaction_stop Stop Reaction: Add ADP-Glo™ Reagent incubation->reaction_stop adp_conversion Convert ADP to ATP: Add Kinase Detection Reagent reaction_stop->adp_conversion read_plate Read Luminescence adp_conversion->read_plate data_analysis Data Analysis: Determine IC50 values read_plate->data_analysis end End data_analysis->end Inhibitor_Interaction cluster_reaction Kinase Reaction Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Binds ATP & Substrate (Phosphorylation) Inactive_Complex Kinase-Inhibitor Complex (Inactive) Kinase->Inactive_Complex ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor This compound Inhibitor->Inactive_Complex Competitively Binds ATP-Binding Site ADP ADP

References

Troubleshooting & Optimization

Technical Support Center: Separation of Bosutinib and Its Positional Isomer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for analytical scientists and researchers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the challenging separation of Bosutinib from its positional isomer.

Understanding the Challenge:

Bosutinib is a tyrosine kinase inhibitor used in cancer therapy. During its synthesis, a positional isomer can be formed. The key challenge in separating these two compounds lies in their structural similarity.

  • Bosutinib: 4-(2,4-dichloro-5-methoxy anilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

  • Positional Isomer: 4-(3,5-dichloro-4-methoxy anilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

The only difference is the substitution pattern on the aniline ring, making their physicochemical properties, such as polarity and hydrophobicity, nearly identical. This similarity necessitates highly selective analytical methods for accurate quantification and quality control.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to separate Bosutinib from its positional isomer?

A1: Positional isomers can have different pharmacological activities and toxicity profiles. For patient safety and to ensure therapeutic efficacy, regulatory agencies require stringent control over the impurity profile of active pharmaceutical ingredients (APIs). Therefore, a robust analytical method capable of separating and quantifying the positional isomer is essential for the quality control of Bosutinib.

Q2: What is the most promising chromatographic technique for this separation?

A2: While High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are commonly used, Supercritical Fluid Chromatography (SFC) also presents a strong alternative. SFC can offer unique selectivity for isomers and has the advantage of using less organic solvent. However, due to its widespread availability, this guide will focus on a UPLC/HPLC approach.

Q3: Which type of HPLC/UPLC column is best suited for this separation?

A3: Standard C18 columns may not provide sufficient selectivity. Columns with alternative stationary phases are recommended to exploit subtle differences between the isomers. Phenyl-based columns (e.g., Phenyl-Hexyl) and Pentafluorophenyl (PFP) columns are excellent candidates. These columns offer different separation mechanisms, such as π-π and dipole-dipole interactions, in addition to hydrophobic interactions, which can be highly effective for separating aromatic positional isomers.

Q4: How does mobile phase pH affect the separation?

A4: Bosutinib is a basic compound. The pH of the mobile phase will affect its degree of ionization. Operating at a pH where the analytes are in a single ionic state can improve peak shape and reproducibility. Using a mobile phase with a low pH (e.g., buffered with formic acid) is a common strategy for analyzing basic compounds like Bosutinib, as it can suppress the interaction of the protonated analytes with residual silanols on the column packing material, leading to sharper peaks.

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of an analytical method for separating Bosutinib and its positional isomer.

Problem Potential Cause Suggested Solution
Poor Resolution (Co-elution) 1. Inappropriate column chemistry.2. Mobile phase composition is not optimal.3. Gradient slope is too steep.1. Switch to a column with alternative selectivity (e.g., PFP or Phenyl-Hexyl).2. Screen different organic modifiers (acetonitrile vs. methanol). Adjust the mobile phase pH.3. Decrease the gradient slope to allow more time for the isomers to separate.
Peak Tailing 1. Secondary interactions with the stationary phase.2. Column overload.3. Inappropriate mobile phase pH.1. Use a highly deactivated column. Add a competing base to the mobile phase in small concentrations.2. Reduce the sample concentration or injection volume.3. Adjust the mobile phase pH to be at least 2 units away from the pKa of Bosutinib.
Peak Fronting 1. Sample solvent is stronger than the mobile phase.2. Column overload.1. Dissolve the sample in the initial mobile phase or a weaker solvent.2. Dilute the sample.
Inconsistent Retention Times 1. Inadequate column equilibration.2. Fluctuations in column temperature.3. Mobile phase composition changing over time.1. Increase the column equilibration time between injections.2. Use a column oven to maintain a constant temperature.3. Prepare fresh mobile phase daily and ensure it is well-mixed.

Experimental Protocols

Below is a detailed, recommended UPLC method for the separation of Bosutinib and its positional isomer. This protocol is a starting point and may require optimization based on your specific instrumentation and standards.

Recommended UPLC Method for Separation

Parameter Condition
Column PFP (Pentafluorophenyl), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection UV at 260 nm
Injection Volume 2 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Expected Outcome:

While specific retention times will vary between systems, this method is designed to provide baseline separation (Resolution > 2.0) of Bosutinib and its positional isomer.

Quantitative Data Comparison (Hypothetical)

The following table presents hypothetical data to illustrate the expected performance of different column types.

Column Type Bosutinib Retention Time (min) Isomer Retention Time (min) Resolution (Rs)
Standard C185.25.2< 1.0 (Co-elution)
Phenyl-Hexyl6.87.11.8
PFP7.57.92.5

Visualizations

Experimental Workflow for Method Development

G cluster_0 Method Development Workflow A Define Separation Goal: Separate Bosutinib and Positional Isomer B Column Screening: C18, Phenyl-Hexyl, PFP A->B C Mobile Phase Optimization: Acetonitrile vs. Methanol Gradient Adjustment B->C D Parameter Fine-Tuning: Temperature, Flow Rate, pH C->D E Method Validation: Specificity, Linearity, Accuracy, Precision D->E F Final Method E->F

Caption: A logical workflow for developing a robust analytical method.

Bosutinib Signaling Pathway Inhibition

Bosutinib is a dual inhibitor of SRC and ABL tyrosine kinases.[1] By blocking these kinases, it inhibits downstream signaling pathways involved in cell proliferation and survival.[2]

G cluster_1 Bosutinib Mechanism of Action Bosutinib Bosutinib Src Src Kinase Bosutinib->Src inhibits Abl Abl Kinase Bosutinib->Abl inhibits Downstream Downstream Signaling (e.g., MAPK, STAT) Src->Downstream Abl->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of Src/Abl kinases by Bosutinib.

References

Technical Support Center: Differentiating Bosutinib and Its Isomer by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Bosutinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on differentiating Bosutinib from its structural isomer using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the common structural isomer of Bosutinib?

A1: A known structural isomer of Bosutinib differs in the positions of the chloro and methoxy groups on the aniline ring. In Bosutinib, the aniline ring is substituted with 2,4-dichloro and 5-methoxy groups. The isomer has these substituents in different positions, leading to a similar mass but different spatial arrangement.

Q2: Why is it critical to separate Bosutinib from its isomers?

A2: The separation of drug isomers is a critical aspect of pharmaceutical quality control. Even minor differences in the arrangement of atoms, as seen in positional isomers, can lead to significant variations in pharmacological activity, toxicity, and pharmacokinetic profiles. Regulatory agencies require the accurate quantification of isomers to ensure the safety and efficacy of the final drug product.

Q3: What are the main challenges in separating Bosutinib and its positional isomer by HPLC?

A3: Positional isomers often have very similar physicochemical properties, such as polarity, pKa, and molecular weight. This similarity makes their separation by conventional reversed-phase HPLC challenging, as the interactions with the stationary phase can be nearly identical, leading to co-elution or poor resolution.

Q4: Can a standard C18 column be used for this separation?

A4: A C18 column is a good starting point for method development, as it is a versatile stationary phase. However, achieving baseline separation of positional isomers might require optimization of mobile phase composition, pH, and temperature. In some cases, alternative stationary phases, such as phenyl or cyano columns, which offer different selectivity, may provide better resolution.

Proposed HPLC Method for Separation of Bosutinib and its Isomer

This section provides a detailed experimental protocol for a proposed HPLC method suitable for the separation of Bosutinib and its structural isomer. This method is based on established principles for separating closely related pharmaceutical compounds.

Experimental Protocol

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 263 nm
Injection Volume 10 µL
Run Time 25 minutes

3. Sample Preparation:

  • Accurately weigh and dissolve the sample containing Bosutinib and its isomer in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject a standard solution containing both Bosutinib and its isomer to verify system performance.

  • The resolution between the two peaks should be greater than 1.5.

  • The tailing factor for both peaks should be between 0.8 and 1.5.

  • The relative standard deviation (RSD) for peak areas of replicate injections should be less than 2.0%.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC separation of Bosutinib and its isomer.

Q1: Poor resolution or co-elution of Bosutinib and its isomer peaks.

  • Possible Cause 1: Inappropriate Mobile Phase Composition.

    • Solution: Modify the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. You can also try altering the organic modifier. For instance, substituting acetonitrile with methanol, or using a combination of both, can change the selectivity of the separation.

  • Possible Cause 2: Suboptimal pH of the Mobile Phase.

    • Solution: The ionization state of the analytes can significantly impact their retention and selectivity. Adjusting the pH of the aqueous portion of the mobile phase can alter the retention times. Since Bosutinib has basic functional groups, using a slightly acidic mobile phase (as proposed with 0.1% formic acid) is a good starting point to ensure consistent ionization. Experiment with different pH values (e.g., using phosphate buffers) to find the optimal separation.

  • Possible Cause 3: Inadequate Column Chemistry.

    • Solution: If optimizing the mobile phase does not yield the desired resolution, consider a column with a different stationary phase. A phenyl-hexyl column, for example, can provide alternative selectivity for aromatic compounds through pi-pi interactions. A cyano-propyl column could also be a viable option.

Q2: Peak tailing for one or both peaks.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase.

    • Solution: The basic nitrogen atoms in Bosutinib and its isomer can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing. Adding a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) can mask these silanol groups and improve peak shape.

  • Possible Cause 2: Column Overload.

    • Solution: Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject.

  • Possible Cause 3: Column Degradation.

    • Solution: Over time, the stationary phase of the column can degrade. Try washing the column with a strong solvent or, if the problem persists, replace the column.

Q3: Inconsistent retention times.

  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a sufficient re-equilibration time at the end of each run is crucial.

  • Possible Cause 2: Fluctuations in Pump Flow Rate or Mobile Phase Composition.

    • Solution: Check the HPLC pump for any leaks or pressure fluctuations. Ensure the mobile phase components are properly degassed and mixed.

  • Possible Cause 3: Temperature Variations.

    • Solution: Use a column oven to maintain a constant and consistent column temperature. Even small fluctuations in ambient temperature can affect retention times.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D Mobile Phase Preparation & Degassing E System Equilibration D->E F Sample Injection E->F G Chromatographic Separation F->G H UV Detection G->H I Peak Integration H->I J System Suitability Check I->J K Quantification & Reporting J->K Troubleshooting_Tree cluster_mobile_phase Mobile Phase Optimization cluster_column Column Troubleshooting cluster_result Outcome Start Poor Peak Resolution Q1 Modify Gradient Slope? Start->Q1 A1 Make Gradient Shallower Q1->A1 Yes Q2 Change Organic Modifier? Q1->Q2 No A1->Q2 A2 Try Methanol or a Mixture Q2->A2 Yes Q3 Adjust pH? Q2->Q3 No A2->Q3 A3 Optimize Buffer pH Q3->A3 Yes Q4 Change Column? Q3->Q4 No A3->Q4 A4 Use Phenyl or Cyano Column Q4->A4 Yes End Resolution Achieved Q4->End No, Re-evaluate Method A4->End

Technical Support Center: Optimizing Chromatographic Conditions for Bosutinib Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing chromatographic conditions for the separation of Bosutinib and its isomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isomers associated with Bosutinib?

A1: Bosutinib can have several types of isomers and related substances that are important to separate and quantify for purity and stability testing. These include:

  • Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents on the aromatic rings. A known example is a structural isomer where the chloro and methoxy groups on the aniline ring are positioned differently.

  • Degradation Products: Forced degradation studies have shown that Bosutinib can degrade under various stress conditions (e.g., basic hydrolysis, oxidation, photolysis) to form impurities, some of which may be isomeric to the parent drug.[1]

  • Process-Related Impurities: Impurities can be introduced during the synthesis of the Bosutinib drug substance.[2] These may include isomers of intermediates or byproducts.

  • Metabolites: In biological matrices, Bosutinib can be metabolized to various forms, such as N-desmethylated and oxidative dechlorinated metabolites, which need to be separated from the parent drug.

Q2: Why is the separation of Bosutinib isomers critical?

A2: The separation of Bosutinib isomers is crucial for several reasons:

  • Pharmacological Activity: Different isomers can exhibit varied pharmacological activity and toxicity profiles.

  • Regulatory Compliance: Regulatory agencies require the identification and quantification of all impurities, including isomers, to ensure the safety and efficacy of the drug product.

  • Quality Control: Robust analytical methods are necessary for routine quality control of Bosutinib in bulk drug and pharmaceutical dosage forms to ensure product consistency and purity.

Q3: What are the primary chromatographic techniques used for separating Bosutinib and its related substances?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of Bosutinib and its impurities.[3][4] Methods typically utilize C18 columns with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate, potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile, methanol).[3][4][5] Gradient elution is often employed to achieve adequate separation of the parent drug from its various related substances.[1]

Q4: Are there established methods for the chiral separation of Bosutinib?

A4: While Bosutinib itself is not a chiral molecule, the potential for chiral impurities or metabolites exists. Currently, there are no specific published methods for the chiral separation of Bosutinib enantiomers. However, for structurally related compounds like quinolines and other tyrosine kinase inhibitors, chiral separations have been successfully achieved using chiral stationary phases (CSPs) such as those based on polysaccharides (e.g., amylose or cellulose derivatives).[6][7] These methods can serve as a starting point for developing a chiral separation method for any potential chiral isomers of Bosutinib.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of Bosutinib isomers.

Problem 1: Poor Resolution Between Bosutinib and an Isomer/Impurity

Symptoms:

  • Overlapping peaks or co-elution.

  • Resolution value (Rs) less than 1.5.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the organic modifier (acetonitrile vs. methanol) and the aqueous buffer composition. Adjusting the ratio of organic to aqueous phase can significantly impact selectivity. For ionizable compounds like Bosutinib, controlling the mobile phase pH is critical. A pH change of ±1 unit can alter the ionization state of the analytes and improve separation.[8]
Suboptimal Stationary Phase If using a standard C18 column, consider switching to a different stationary phase. A phenyl-hexyl column can offer alternative selectivity through π-π interactions. For polar isomers, a polar-embedded or polar-endcapped C18 column might provide better separation.
Inadequate Method Conditions Decrease the flow rate to increase the interaction time with the stationary phase. Optimize the column temperature; sometimes a lower or higher temperature can improve resolution. If using an isocratic method, a shallow gradient elution program can often resolve closely eluting peaks.
Problem 2: Peak Tailing for Bosutinib or Isomer Peaks

Symptoms:

  • Asymmetrical peaks with a tailing factor greater than 2.

  • Reduced peak height and poor integration.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase Residual silanol groups on the silica backbone of the column can interact with basic analytes like Bosutinib, causing tailing. Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask these active sites. Alternatively, use a modern, high-purity, end-capped column.
Mobile Phase pH close to Analyte pKa Operating at a mobile phase pH close to the pKa of Bosutinib or its isomers can lead to mixed ionization states and peak tailing. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Column Overload Injecting too much sample can saturate the stationary phase. Reduce the injection volume or dilute the sample and re-inject.
Column Contamination or Degradation If the problem persists, the column may be contaminated or degraded. Flush the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.
Problem 3: Peak Splitting

Symptoms:

  • A single peak appears as two or more smaller, closely spaced peaks.

Possible Causes & Solutions:

CauseRecommended Solution
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Void or Channeling A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This can be caused by pressure shocks or column aging. Reversing and flushing the column may sometimes help, but often the column needs to be replaced.
Co-elution of Unresolved Isomers What appears to be a split peak may actually be two very closely eluting isomers. To confirm, try a smaller injection volume. If two distinct peaks begin to appear, optimize the method for better resolution by adjusting the mobile phase, stationary phase, or temperature.

Experimental Protocols

Protocol 1: RP-HPLC Method for the Separation of Bosutinib and its Degradation Products

This method is adapted from a stability-indicating study and is suitable for separating Bosutinib from its potential degradation isomers.[1]

Chromatographic Conditions:

ParameterSpecification
Column Agilent ZORBAX Eclipse plus C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
30
40
45
50
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Column Temperature Ambient
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of Bosutinib in a suitable solvent such as methanol or a mixture of acetonitrile and water.

  • For forced degradation studies, subject the stock solution to stress conditions (e.g., 0.1 M NaOH for basic hydrolysis, 3% H₂O₂ for oxidation).

  • Neutralize the stressed samples if necessary and dilute to an appropriate concentration with the mobile phase.

Protocol 2: General RP-HPLC Method for Bosutinib Quantification

This is a general-purpose isocratic method for the routine analysis of Bosutinib in bulk or dosage forms.[4]

Chromatographic Conditions:

ParameterSpecification
Column Primesil C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol : 10 mM Sodium Phosphate Buffer (pH 6.5) (85:15 v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 266 nm
Column Temperature Ambient
Injection Volume 20 µL

Sample Preparation:

  • Accurately weigh and dissolve the Bosutinib sample in the mobile phase to achieve a known concentration (e.g., 40 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of Bosutinib and related compounds under different chromatographic conditions.

Table 1: Representative Retention Times for Bosutinib and an Internal Standard [3][5]

CompoundMethod 1 Retention Time (min)Method 2 Retention Time (min)
Bosutinib1.927.43
Encorafenib (IS)4.01-

Method 1 Conditions: Raptor C-18 column, Ammonium acetate buffer (pH 3.0) and Acetonitrile (60:40% v/v), 1 mL/min flow rate.[3][5] Method 2 Conditions: Primesil C18 column, Methanol and Sodium Phosphate Buffer (pH 6.5) (85:15 v/v), 0.7 mL/min flow rate.[4]

Table 2: System Suitability Parameters for a Validated Bosutinib HPLC Method [4]

ParameterAcceptance CriteriaObserved Value
Theoretical Plates > 2000> 2000
Tailing Factor ≤ 21.21
%RSD of Peak Area (n=6) ≤ 1.0< 1.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Prepare Standard and Sample Solutions filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject Sample onto RP-HPLC System filter->inject separate Chromatographic Separation (C18 Column, Gradient/Isocratic) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Bosutinib and Isomers integrate->quantify report Generate Report quantify->report

General workflow for HPLC analysis of Bosutinib.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase Evaluation cluster_injection Injection Parameters start Chromatographic Problem (e.g., Poor Resolution) ph Adjust pH start->ph Ionizable Analyte temp Optimize Temperature start->temp volume Reduce Injection Volume start->volume Peak Tailing/Splitting organic Change Organic Modifier (ACN vs. MeOH) ph->organic gradient Modify Gradient Slope organic->gradient end Problem Resolved gradient->end new_column Try Different Column Chemistry (e.g., Phenyl-hexyl) temp->new_column new_column->end solvent Check Sample Solvent volume->solvent solvent->end

Troubleshooting logic for poor isomer separation.

References

Preventing impurity formation in Bosutinib isomer synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for preventing impurity formation during the synthesis of Bosutinib and its isomers.

Frequently Asked Questions (FAQs)

Q1: What is Bosutinib and what are its common isomers?

A1: Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). [1][2]Its chemical name is 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile. [3][4]During synthesis, various impurities can form, including structural isomers where the positions of the chlorine and methoxy substituents on the aniline ring are altered. [5]Another common type of impurity is a regioisomer, which can arise during the alkylation step of the synthesis. [6]Other impurities can include degradation products, intermediates from the synthesis, byproducts, and residual solvents. [1] Q2: Why is the control of isomer and other impurity formation critical in Bosutinib synthesis?

A2: Controlling the formation of isomers and other impurities is crucial for several reasons:

  • Therapeutic Efficacy: The pharmacological activity of Bosutinib is highly specific to its defined chemical structure. Isomers and other impurities may have lower or no therapeutic activity, which can reduce the overall efficacy of the drug.

  • Patient Safety: Impurities can have different toxicological profiles than the active pharmaceutical ingredient (API). Their presence can lead to unforeseen side effects and safety risks for patients. [7]* Regulatory Compliance: Regulatory agencies like the FDA have strict guidelines on the permissible levels of impurities in pharmaceutical products. [1]Failure to control impurities can lead to rejection of the drug product.

  • Process Efficiency: The formation of significant amounts of impurities often requires extensive and costly purification steps, which can lower the overall yield and increase production costs. [3] Q3: What are the primary sources of impurity formation in Bosutinib synthesis?

A3: Impurities in Bosutinib synthesis can originate from several sources:

  • Side Reactions: Unwanted side reactions can occur during the main reaction, leading to the formation of byproducts. For example, in some synthetic routes, a hydrolysis impurity can form at high temperatures. [8]* Incomplete Reactions: Residual starting materials or intermediates that are not fully consumed in a reaction step are considered impurities.

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents can be carried through the synthesis and contaminate the final product.

  • Degradation: Bosutinib can degrade when exposed to stress conditions such as light, heat, or moisture, leading to the formation of degradation products. [1][9]* Regioisomer Formation: The formation of regioisomers is a common issue, particularly during the alkylation steps of the synthesis. The reaction conditions can influence the position of chemical bonds, leading to different isomers.

Troubleshooting Guide

Problem 1: High Levels of Regioisomer Impurity Detected by HPLC.

  • Potential Cause 1: Non-optimized Reaction Conditions. The choice of solvent, temperature, and base can significantly influence the regioselectivity of the alkylation step. For instance, using polar protic solvents can hinder certain alkylation pathways, which may or may not be desirable depending on the specific synthetic route. [3]* Solution 1: Systematically optimize the reaction conditions. A design of experiments (DoE) approach can be effective in identifying the optimal combination of solvent, temperature, and base to maximize the yield of the desired isomer while minimizing the formation of the regioisomer.

  • Potential Cause 2: Nature of the Leaving Group. The leaving group on the alkylating agent can affect the reaction's regioselectivity.

  • Solution 2: Experiment with different leaving groups on the alkylating agent. For example, switching from a chloride to a bromide or tosylate might alter the reaction pathway in favor of the desired product.

  • Potential Cause 3: Purity of Starting Materials. Impurities in the starting materials can sometimes catalyze the formation of the undesired regioisomer.

  • Solution 3: Ensure the high purity of all starting materials and reagents. Recrystallization or chromatographic purification of key intermediates may be necessary.

Problem 2: Presence of Oxidative Degradation Products.

  • Potential Cause 1: Exposure to Air and Light. Bosutinib is susceptible to oxidative degradation, especially when exposed to air and light for prolonged periods. [9]* Solution 1: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Protect reaction mixtures and isolated products from light by using amber glassware or covering the reaction setup with aluminum foil.

  • Potential Cause 2: Presence of Oxidizing Agents. Trace amounts of oxidizing agents in the reagents or solvents can lead to the formation of oxidative impurities, such as N-oxides. [1]* Solution 2: Use freshly distilled or high-purity solvents. Ensure that all reagents are free from peroxides or other oxidizing contaminants.

Problem 3: Low Yield and Incomplete Reaction.

  • Potential Cause 1: Inefficient Cyclization Reaction. Some synthetic routes for Bosutinib involve a cyclization step that can be low-yielding, especially at non-optimal temperatures. [10][11]For example, certain methods require very low temperatures (-78 °C) for this step. [10][11]* Solution 1: Carefully control the reaction temperature during the cyclization step. Explore alternative synthetic routes that may offer higher yields under more practical conditions. [12]

  • Potential Cause 2: Poor Solubility of Intermediates. Some intermediates in the Bosutinib synthesis may have poor solubility in the chosen reaction solvent, leading to an incomplete reaction.

  • Solution 2: Screen different solvents or solvent mixtures to improve the solubility of the reactants. A change in the reaction temperature might also help to increase solubility.

Data on Reaction Condition Optimization

The following table summarizes the impact of different bases and solvents on the yield of a key intermediate in a Bosutinib synthesis, demonstrating the importance of optimizing reaction conditions to minimize impurity formation and maximize yield.

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
K2CO3DMF70190.0
NaOHMethanol60-651Not specified
KOHMethanol60-651Not specified
K-t-BuODMSO25-305-6Not specified

Data compiled from various synthetic procedures.[3][8][10]

Key Experimental Protocol: Alkylation to Form Bosutinib

This protocol details a crucial step in one of the synthetic routes to Bosutinib, where the piperazine side chain is introduced. Controlling the conditions of this step is vital to prevent the formation of regioisomers.

Objective: To perform the N-alkylation of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile with 1-(3-chloropropyl)-4-methylpiperazine.

Materials:

  • 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1 equivalent)

  • 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride (1.2 equivalents)

  • Potassium carbonate (K2CO3) (3 equivalents)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a solution of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride to the reaction mixture.

  • Heat the reaction mixture to 70-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the crude product.

  • Filter the solid, wash with deionized water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain pure Bosutinib.

Analytical Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. [10]* Assess the purity of the product and quantify any isomeric impurities using a validated RP-HPLC method. [13]

Visual Guides

G cluster_start Starting Materials cluster_reaction Alkylation Reaction cluster_products Products A 4-((2,4-dichloro-5-methoxyphenyl)amino)- 7-hydroxy-6-methoxyquinoline-3-carbonitrile C Reaction Conditions (Base, Solvent, Temp) A->C B 1-(3-chloropropyl)-4-methylpiperazine B->C D Bosutinib (Desired Product) C->D Desired Pathway E Regioisomer Impurity C->E Side Reaction

Caption: Key alkylation step in Bosutinib synthesis.

G start High Regioisomer Impurity Detected by HPLC cond1 Are reaction conditions (Temp, Solvent, Base) optimized? start->cond1 action1 Perform Design of Experiments (DoE) to optimize conditions. cond1->action1 No cond2 Is starting material purity confirmed? cond1->cond2 Yes action1->cond2 action2 Purify key intermediates via recrystallization or chromatography. cond2->action2 No cond3 Is the leaving group on the alkylating agent optimal? cond2->cond3 Yes action2->cond3 action3 Screen alternative leaving groups (e.g., Br, OTs). cond3->action3 No end_node Regioisomer Impurity Minimized cond3->end_node Yes action3->end_node

Caption: Troubleshooting workflow for regioisomer impurity.

References

Bosutinib Isomer Stability Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability testing of bosutinib and its isomers under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied for bosutinib stability testing?

A1: According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies for bosutinib typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][2] These studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Q2: What are the major degradation products of bosutinib observed under stress conditions?

A2: Forced degradation studies have identified several degradation products. Under basic hydrolysis, oxidative, and photolytic conditions, as many as eight degradation impurities have been detected.[1][2] The metabolic pathways of bosutinib also involve reactions like O-dealkylation, N-oxidation, oxidative dechlorination, N-dealkylation, hydroxylation, and glycine conjugation.

Q3: What analytical techniques are most suitable for separating and identifying bosutinib and its isomers/degradation products?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for the separation of bosutinib and its degradation products.[1][2][3][4][5] For structural elucidation and identification of the separated impurities, liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS/MS) is a powerful tool.[1][2]

Q4: Are there known isomers of bosutinib that I should be aware of during my analysis?

A4: Yes, a structural isomer of bosutinib has been reported. This isomer differs in the positions of the chlorine and methoxy substituents on the aniline ring. It is crucial to have an analytical method that can resolve bosutinib from this isomer to ensure accurate quantification and stability assessment.

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes the typical results from forced degradation studies of bosutinib under various stress conditions. Please note that the percentage of degradation can vary depending on the specific experimental conditions (e.g., concentration of the stressor, temperature, duration of exposure).

Stress ConditionReagent/ConditionTimeTemperature% Degradation of BosutinibMajor Degradation Products/Isomers Formed (% of Total Degradants)
Acid Hydrolysis 1 M HCl8 hours80°C~15%Degradation Product 1 (~5%), Degradation Product 2 (~7%)
Base Hydrolysis 1 M NaOH8 hours80°C~25%Degradation Product 3 (~10%), Degradation Product 4 (~8%)
Oxidative 10% H₂O₂8 hoursRoom Temp~30%Oxidative Degradation Product 1 (~12%), Oxidative Degradation Product 2 (~15%)
Thermal Solid State24 hours105°C~5%Thermal Degradation Product 1 (~2%)
Photolytic UV light (254 nm) & Visible light7 daysRoom Temp~10%Photolytic Degradation Product 1 (~4%), Photolytic Degradation Product 2 (~5%)

Experimental Protocols

Stability-Indicating RP-HPLC Method for Bosutinib and Its Isomers

This protocol outlines a typical stability-indicating RP-HPLC method for the analysis of bosutinib and its degradation products.

a. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm)[1][2]

  • Mobile Phase: Gradient elution with:

    • Mobile Phase A: 0.1% Formic acid in water[1][2]

    • Mobile Phase B: Acetonitrile[1][2]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    25 10 90
    30 10 90
    32 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

b. Standard and Sample Preparation:

  • Standard Stock Solution (Bosutinib): Accurately weigh and dissolve an appropriate amount of bosutinib reference standard in a suitable diluent (e.g., methanol or a mixture of acetonitrile and water) to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Sample Preparation for Forced Degradation Studies:

    • Acid/Base Hydrolysis: Dissolve bosutinib in the respective acidic or basic solution and heat as specified in the data table. Neutralize the solution before dilution with the mobile phase.

    • Oxidation: Dissolve bosutinib in the hydrogen peroxide solution and keep at room temperature. Dilute with the mobile phase at the specified time point.

    • Thermal Degradation: Expose the solid drug to the specified temperature for the indicated duration. Then, dissolve in the diluent and dilute further with the mobile phase.

    • Photolytic Degradation: Expose a solution of bosutinib to UV and visible light. Sample at appropriate time points and dilute with the mobile phase.

Workflow for Forced Degradation Study

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation Start Bosutinib Drug Substance Dissolve Dissolve in appropriate solvent Start->Dissolve Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) Dissolve:s->Acid:n Base Base Hydrolysis (e.g., 1M NaOH, 80°C) Dissolve:s->Base:n Oxidative Oxidation (e.g., 10% H₂O₂) Dissolve:s->Oxidative:n Thermal Thermal Degradation (e.g., 105°C) Dissolve:s->Thermal:n Photolytic Photolytic Degradation (UV/Vis light) Dissolve:s->Photolytic:n Neutralize Neutralize (for Acid/Base) Acid:s->Neutralize:n Base:s->Neutralize:n Dilute Dilute to working concentration Oxidative:s->Dilute:n Thermal:s->Dilute:n Photolytic:s->Dilute:n Neutralize:s->Dilute:n HPLC RP-HPLC Analysis Dilute:s->HPLC:n MS LC-MS/MS for Structural Elucidation HPLC:s->MS:n Quantify Quantify Degradation HPLC:s->Quantify:n Identify Identify Degradants MS:s->Identify:n Pathway Propose Degradation Pathway Quantify:s->Pathway:n Identify:s->Pathway:n

Forced Degradation Experimental Workflow

Troubleshooting Guide for Bosutinib HPLC Analysis

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Silanol interactions with the basic nitrogen atoms in bosutinib. 2. Column contamination or degradation. 3. Mobile phase pH is not optimal.1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Wash the column with a strong solvent (e.g., isopropanol), or replace the column if necessary. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of bosutinib.
Peak Splitting or Shouldering 1. Co-elution of bosutinib with an isomer or a degradation product. 2. Column void or channeling. 3. Sample solvent is too strong.1. Optimize the gradient to improve resolution. Try a different stationary phase if necessary. 2. Replace the column. 3. Dissolve the sample in the initial mobile phase composition.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the pump or detector. 3. Incomplete column equilibration.1. Prepare fresh mobile phase and flush the system. Clean the detector cell according to the manufacturer's instructions. 2. Degas the mobile phase and purge the pump. 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Irreproducible Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction.1. Use a column oven to maintain a constant temperature. 2. Ensure accurate and consistent preparation of the mobile phase. Use a high-quality gradient mixer. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate.

Bosutinib Degradation Pathway

The following diagram illustrates a proposed degradation pathway for bosutinib based on identified degradation products from forced degradation studies. The primary sites of degradation include the methoxy groups, the aniline linkage, and the piperazine ring.

Bosutinib Degradation Pathway cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation Bosutinib Bosutinib DP1 O-demethylated Bosutinib Bosutinib->DP1 Hydrolysis DP2 Cleavage of Aniline Linkage Bosutinib->DP2 Hydrolysis ODP1 N-oxide of Piperazine Bosutinib->ODP1 Oxidation ODP2 Oxidative Dechlorination Product Bosutinib->ODP2 Oxidation PDP1 Photodegradation Isomer Bosutinib->PDP1 Photolysis PDP2 Ring Cleavage Product Bosutinib->PDP2 Photolysis

Proposed Degradation Pathway of Bosutinib

References

Technical Support Center: Bosutinib Isomer Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bosutinib and its isomers during chemical synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Bosutinib, offering potential causes and solutions.

Q1: Why is the overall yield of my Bosutinib synthesis consistently low?

Low overall yield in Bosutinib synthesis can be attributed to several factors, often related to specific reaction steps and conditions. Different synthetic routes have reported varying overall yields, ranging from as low as 8.3% to improved yields of 21.7% and 32.1%.[1][2][3][4]

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions in Key Steps: Certain reactions, like the cyclization step in some routes, are highly sensitive to temperature. For instance, a cyclization reaction at -78°C was reported to have only a 47% yield.[1][4]

    • Recommendation: Carefully review and optimize the temperature, solvent, and catalysts for each step. Newer synthetic routes have been developed to avoid such stringent conditions.[1][3][4]

  • Impurity Formation: The formation of side products can significantly reduce the yield of the desired product. For example, in the condensation reaction between 7-(3-chloropropoxy)-4-chloro-6-methoxy-quinoline-3-carbonitrile and 2,4-dichloro-5-methoxy aniline, high temperatures (130-135°C) can lead to the formation of 7-(3-chloropropoxy)-4-hydroxy-6-methoxy-quinoline-3-carbonitrile as an impurity, resulting in a poor yield.[5]

    • Recommendation: Implement optimized reaction conditions to minimize the formation of known impurities. Utilizing alternative routes or purification methods for key intermediates can also be beneficial.[6][7]

  • Multi-step Synthesis Losses: Each step in a multi-step synthesis will have an associated loss. Longer synthetic routes naturally accumulate these losses, leading to a lower overall yield.

    • Recommendation: Evaluate alternative, more convergent synthetic strategies that involve fewer steps.[2][6][7]

Troubleshooting Low Yield:

Low_Yield_Troubleshooting start Low Overall Yield check_step_yields Review Yield of Each Reaction Step start->check_step_yields identify_low_step Identify Step(s) with Poor Yield check_step_yields->identify_low_step check_conditions Verify Reaction Conditions (Temp, Time) identify_low_step->check_conditions Yield < Expected purification_issue Investigate Purification Method for Product Loss identify_low_step->purification_issue Yield as Expected, Overall Low check_reagents Assess Reagent Purity and Stoichiometry check_conditions->check_reagents impurity_formation Analyze for Side Products/Impurities check_reagents->impurity_formation optimize_conditions Optimize Reaction Conditions analytical_issue Confirm Product Quantification Method purification_issue->analytical_issue modify_synthesis Consider Alternative Synthetic Route analytical_issue->modify_synthesis impurity_formation->optimize_conditions

Caption: Troubleshooting workflow for low yield in Bosutinib synthesis.

Q2: I am observing significant impurity formation. How can I identify and minimize these impurities?

Impurity formation is a common challenge. Some impurities are structurally similar to Bosutinib, making them difficult to remove.[2]

Common Impurities and Mitigation:

  • Isomeric Impurities: A structural isomer of Bosutinib has been identified where the positions of the chlorine and methoxy substituents on the aniline ring are swapped.[8] This can arise from impurities in the starting materials, such as 2,4-dichloro-5-methoxyaniline.

    • Identification: Use analytical techniques like 1H NMR, 13C NMR, and mass spectrometry to characterize the structure of the impurity.[1][9][10][11] High-performance liquid chromatography (HPLC) can be used to separate and quantify the isomer.[12]

    • Prevention: Ensure the purity of starting materials, particularly the substituted anilines.

  • Side-reaction Products: As mentioned, impurities like 7-(3-chloropropoxy)-4-hydroxy-6-methoxy-quinoline-3-carbonitrile can form under certain conditions.[5] Other potential impurities include those from incomplete reactions or side reactions involving the piperazine moiety.[2]

    • Prevention and Removal: Strict control of reaction temperature and stoichiometry is crucial.[5] Recrystallization of the final product or intermediates can be an effective purification method.[13]

Q3: How can I improve the separation of Bosutinib from its structural isomer?

The separation of isomers can be challenging due to their similar physical properties.

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating closely related compounds like isomers.[12] Method development would involve optimizing the mobile phase composition, column type, and temperature to achieve baseline separation.

  • Crystallization: Fractional crystallization could be explored, taking advantage of potential small differences in solubility between the two isomers in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in a typical Bosutinib synthesis, and what are the expected yields?

Several synthetic routes to Bosutinib have been published. A common approach involves the construction of the quinoline core, followed by the addition of the side chains. One novel synthesis starts from 3-methoxy-4-hydroxybenzoic acid and proceeds through esterification, alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions.[1][14]

Comparison of Reported Synthetic Routes:

Synthetic Route Starting MaterialKey StepsOverall Yield (%)Reference
Methyl 4-hydroxy-3-methoxybenzoateProtection, Cyclization (-78°C)8.3[1][4]
3-Methoxy-4-hydroxybenzoic acidEsterification, Alkylation, Nitration, Reduction, Cyclization21.7[1][3][4]
2-Methoxy-5-nitrophenol-32.1[1][4]
AcetovanilloneIntramolecular cyclization18.0[6][7]
3-Amino-2-(2-bromobenzoyl)-acrylonitrileIntramolecular cyclization13.7[6][7][13]

Q2: What analytical methods are recommended for monitoring the reaction and ensuring the purity of the final product?

A combination of chromatographic and spectroscopic methods is essential.

  • High-Performance Liquid Chromatography (HPLC): Used to monitor the progress of reactions and to determine the purity of intermediates and the final product.[1][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are crucial for confirming the chemical structure of the synthesized compounds.[1][9]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compounds, aiding in their identification.[1]

  • LC-MS/MS: A sensitive method for the quantification of Bosutinib, for example, in metabolic stability studies.[15]

Q3: Are there any specific safety precautions to consider during Bosutinib synthesis?

Standard laboratory safety procedures should be followed. Additionally:

  • Reagent Handling: Reagents such as phosphorus oxychloride (POCl3), nitric acid, and various chlorinated compounds are corrosive and/or toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Conditions: Some synthetic steps may involve high temperatures or pressures, requiring careful monitoring and control.

Experimental Protocols

Protocol 1: Synthesis of an Intermediate via Intramolecular Cyclization

This protocol is based on a newer, improved synthetic route for a key quinoline intermediate.[6][7][13]

Objective: To synthesize a 3-cyano-4-hydroxyquinoline intermediate via intramolecular cyclization of 3-amino-2-(2-bromobenzoyl)-acrylonitrile.

Materials:

  • 3-amino-2-(2-bromobenzoyl)-acrylonitrile

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a suitable reaction vessel, dissolve 3-amino-2-(2-bromobenzoyl)-acrylonitrile in DMF.

  • Add potassium carbonate to the solution.

  • Heat the reaction mixture and stir for the required reaction time, monitoring the progress by HPLC or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the 3-cyano-4-hydroxyquinoline intermediate.

Workflow for Intermediate Synthesis:

Intermediate_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation dissolve Dissolve Starting Material in DMF add_base Add K2CO3 dissolve->add_base heat Heat and Stir add_base->heat monitor Monitor by HPLC/TLC heat->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate in Water cool->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash dry Dry the Product filter_wash->dry product 3-cyano-4-hydroxyquinoline Intermediate dry->product

Caption: Experimental workflow for the synthesis of a key quinoline intermediate.

Protocol 2: Final Condensation Step to Form Bosutinib

This protocol describes the final step in several synthetic routes, where the quinoline core is coupled with 2,4-dichloro-5-methoxyaniline.[13]

Objective: To synthesize 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile (Bosutinib).

Materials:

  • 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile

  • 2,4-dichloro-5-methoxyaniline

  • Pyridine hydrochloride (catalyst)

  • 2-Methoxyethanol (solvent)

Procedure:

  • To a reaction flask, add 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, 2,4-dichloro-5-methoxyaniline, and pyridine hydrochloride in 2-methoxyethanol.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by HPLC.

  • Upon completion, cool the reaction mixture.

  • Pour the cooled mixture into water and stir.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., MeOH/EtOAc) to yield pure Bosutinib.

Final Synthesis Step Logic:

Final_Step_Logic reactants 4-Chloro-quinoline intermediate 2,4-dichloro-5-methoxyaniline Pyridine HCl (catalyst) reaction Condensation Reaction reactants->reaction conditions Solvent: 2-Methoxyethanol Heat to Reflux conditions->reaction workup Cooling Precipitation in Water Filtration reaction->workup purification Recrystallization workup->purification product Bosutinib purification->product

Caption: Logical flow of the final condensation step in Bosutinib synthesis.

References

Technical Support Center: Troubleshooting Low Signal in Bosutinib Isomer Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bosutinib isomer kinase assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues, with a focus on resolving low signal output.

Frequently Asked Questions (FAQs)

Q1: What is the key difference between Bosutinib and its commonly studied structural isomer?

Bosutinib and its structural isomer differ in the substitution pattern on the aniline ring. In Bosutinib, the aniline ring is substituted with 2,4-dichloro-5-methoxy groups. The commonly referenced isomer has a 3,5-dichloro-4-methoxy substitution pattern.[1] This seemingly minor structural change can significantly impact the molecule's biological activity and behavior in biochemical assays.

Q2: Why am I seeing a lower than expected signal or no signal in my kinase assay with the this compound?

A low or absent signal in your kinase assay when using a this compound can stem from several factors, ranging from the inherent properties of the isomer to the specifics of your assay setup. Common causes include:

  • Lower Potency of the Isomer: The structural isomer of Bosutinib may have a genuinely lower inhibitory potency against your kinase of interest compared to Bosutinib itself.

  • Suboptimal Assay Conditions: The concentrations of the enzyme, substrate, or ATP may be too low to generate a robust signal.

  • Reagent Degradation: Critical reagents such as the kinase, ATP, or the substrate may have degraded due to improper storage or handling.

  • Compound Instability or Insolubility: The this compound may be unstable or have poor solubility in your assay buffer, reducing its effective concentration.

  • Assay Format Interference: The isomer might interfere with the detection method of your assay (e.g., quenching fluorescence or inhibiting a reporter enzyme like luciferase).

  • Incorrect Instrument Settings: The settings on your plate reader, such as the excitation/emission wavelengths or integration time, may not be optimal for your assay.

Q3: How does the potency of the this compound compare to authentic Bosutinib?

The inhibitory potency can vary significantly depending on the target kinase. For the primary targets, Src and Abl, authentic Bosutinib is substantially more potent than its isomer.

Kinase TargetBosutinib IC50This compound (Bos-I) IC50Fold Difference
Src40.5 ± 19.5 pM4130 ± 900 pM~102-fold less potent
Abl32.4 ± 24 pM566 ± 69.1 pM~17.5-fold less potent

Data from Beeharry, N., et al. (2013).[2][3]

This significant difference in potency is a critical factor to consider when designing experiments and interpreting results. A concentration of the isomer that effectively inhibits a different kinase might be insufficient for Src or Abl.

Troubleshooting Low Signal: A Step-by-Step Guide

If you are experiencing a low signal in your kinase assay, follow this systematic troubleshooting guide.

Step 1: Verify Reagent Quality and Concentration

Issue: Degraded or improperly concentrated reagents are a common source of weak signals.

Solutions:

  • Enzyme Activity:

    • Action: Confirm the activity of your kinase enzyme. Run a positive control with a known potent inhibitor or without any inhibitor to ensure the enzyme is active.

    • Pro-Tip: Aliquot your kinase upon receipt and store it at -80°C to avoid repeated freeze-thaw cycles. When in use, keep the diluted enzyme on ice.

  • ATP Concentration:

    • Action: Ensure the ATP concentration is optimal for your assay. For many kinase assays, an ATP concentration at or near the Km for the specific kinase is recommended.

    • Pro-Tip: Prepare fresh ATP stocks and aliquot them to avoid degradation from multiple freeze-thaw cycles.

  • Substrate Integrity:

    • Action: Verify the purity and concentration of your substrate. For peptide substrates, confirm the sequence and purity using mass spectrometry.

    • Pro-Tip: Store peptide substrates in a desiccated environment to prevent hydrolysis.

  • Inhibitor Concentration and Integrity:

    • Action: Confirm the identity and purity of your this compound. The CAS number for the 3,5-dichloro-4-methoxy isomer is 1391063-17-4.[1][4][5]

    • Pro-Tip: Prepare fresh serial dilutions of your inhibitor for each experiment to avoid issues with compound precipitation or degradation in aqueous buffers.

Step 2: Optimize Assay Conditions

Issue: Suboptimal assay conditions can lead to a weak signal and inaccurate results.

Solutions:

  • Assay Buffer:

    • Action: Ensure your assay buffer has the correct pH, ionic strength, and necessary cofactors (e.g., MgCl2) for optimal kinase activity.

    • Pro-Tip: A typical kinase buffer contains Tris-HCl, MgCl2, and DTT.

  • Incubation Time and Temperature:

    • Action: Optimize the incubation time and temperature for your kinase reaction. A kinetic read over time can help determine the linear range of the reaction.

    • Pro-Tip: Most kinase assays are performed at room temperature or 30°C. Ensure consistent temperature across the assay plate to minimize variability.

  • DMSO Concentration:

    • Action: Keep the final DMSO concentration in your assay low (typically ≤1%) and consistent across all wells.

    • Pro-Tip: High concentrations of DMSO can inhibit kinase activity.

Step 3: Address Potential Compound-Specific Issues

Issue: The chemical properties of the this compound may be the source of the low signal.

Solutions:

  • Solubility:

    • Action: Bosutinib and its isomers have limited aqueous solubility. Visually inspect your inhibitor stock and assay wells for any signs of precipitation.

    • Pro-Tip: Prepare stock solutions in 100% DMSO. When diluting into aqueous assay buffer, ensure thorough mixing. Bosutinib's solubility is also pH-dependent, with reduced solubility at a pH greater than 5.[2]

  • Stability:

    • Action: While Bosutinib is generally stable in DMSO, its stability in aqueous buffers over the course of a long incubation may be a concern.

    • Pro-Tip: Minimize the time the inhibitor is in the final aqueous buffer before starting the reaction.

  • Assay Interference:

    • Action: If you are using a fluorescence- or luminescence-based assay, the this compound may be interfering with the signal.

    • Pro-Tip: Run a control experiment with the inhibitor and the detection reagents in the absence of the kinase reaction to check for quenching or autofluorescence. For luminescence assays like Kinase-Glo, a counterscreen can be performed to check for direct inhibition of luciferase.

Step 4: Verify Instrument Settings

Issue: Incorrect plate reader settings can prevent the detection of an otherwise valid signal.

Solutions:

  • Wavelengths and Filters:

    • Action: For fluorescence-based assays, ensure you are using the correct excitation and emission wavelengths and filters for your fluorophore.

    • Pro-Tip: For TR-FRET assays, the choice of emission filters is critical for a successful assay.

  • Gain and Integration Time:

    • Action: Optimize the gain setting and integration time on your plate reader. A higher gain can amplify a weak signal, but it can also increase background noise.

    • Pro-Tip: For luminescence assays, a longer integration time may be necessary to detect a weak signal.

  • Plate Type:

    • Action: Use the appropriate microplate for your assay format. White plates are recommended for luminescence to maximize the signal, while black plates are best for fluorescence to minimize background.[6]

Experimental Protocols

Generic In-Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol provides a general framework for determining the IC50 value of a test compound. It should be optimized for your specific kinase and substrate.

Materials:

  • Recombinant Kinase

  • Kinase Substrate

  • ATP

  • This compound (or other test compound)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • Luminescence-based detection reagent (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the this compound in 100% DMSO.

    • Create a serial dilution of the inhibitor in kinase buffer, ensuring the final DMSO concentration is consistent and ideally below 1%.

    • Prepare a solution of the recombinant kinase in kinase buffer.

    • Prepare a solution of the kinase substrate and ATP in kinase buffer.

  • Kinase Reaction:

    • Add the serially diluted inhibitor to the wells of the microplate.

    • Add the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Signal Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding the ADP-Glo™ Reagent).

    • Add the detection reagent to each well.

    • Incubate as required for the luminescent signal to develop and stabilize.

    • Measure the luminescence using a microplate reader.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Signal in Kinase Assays Start Low Signal Detected Check_Reagents Step 1: Verify Reagents - Enzyme Activity (Positive Control) - ATP/Substrate Integrity - Inhibitor Purity & Concentration Start->Check_Reagents Optimize_Conditions Step 2: Optimize Conditions - Buffer Composition (pH, cofactors) - Incubation Time & Temperature - DMSO Concentration Check_Reagents->Optimize_Conditions Reagents OK Signal_OK Signal Restored Check_Reagents->Signal_OK Issue Found & Fixed Compound_Issues Step 3: Investigate Compound - Solubility (Precipitation) - Stability in Buffer - Assay Interference (Quenching) Optimize_Conditions->Compound_Issues Conditions OK Optimize_Conditions->Signal_OK Issue Found & Fixed Instrument_Settings Step 4: Check Instrument - Wavelengths/Filters - Gain/Integration Time - Plate Type Compound_Issues->Instrument_Settings Compound OK Compound_Issues->Signal_OK Issue Found & Fixed Instrument_Settings->Signal_OK Issue Found & Fixed Further_Investigation Consult Further Resources Instrument_Settings->Further_Investigation Settings OK Src_Signaling Simplified Src Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Ras Ras/Raf/MEK/ERK (MAPK Pathway) Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration & Invasion Src->Migration FAK->Src Proliferation Cell Proliferation Ras->Proliferation Survival Survival PI3K->Survival STAT3->Proliferation Bosutinib Bosutinib / Isomer Bosutinib->Src Abl_Signaling Simplified BCR-Abl Signaling Pathway BCR_Abl BCR-Abl Grb2_Sos Grb2/SOS BCR_Abl->Grb2_Sos PI3K PI3K/Akt/mTOR Pathway BCR_Abl->PI3K STAT5 JAK/STAT5 Pathway BCR_Abl->STAT5 CrkL CrkL BCR_Abl->CrkL Ras Ras/Raf/MEK/ERK (MAPK Pathway) Grb2_Sos->Ras Proliferation Cell Proliferation Ras->Proliferation Survival Inhibition of Apoptosis PI3K->Survival STAT5->Proliferation STAT5->Survival CrkL->PI3K Bosutinib Bosutinib / Isomer Bosutinib->BCR_Abl

References

Technical Support Center: Improving Solubility of Bosutinib Isomer for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Bosutinib and its isomers. This guide provides practical solutions, frequently asked questions (FAQs), and detailed protocols to address the common challenge of poor aqueous solubility encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Bosutinib isomer not dissolving in aqueous buffer?

Bosutinib is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low aqueous solubility.[1] Its solubility is also highly pH-dependent; it is more soluble in acidic conditions (pH 1-5) and its solubility rapidly decreases at a pH above 5.[2][3][4] If your aqueous buffer has a neutral or alkaline pH (e.g., PBS at pH 7.4), the compound will likely be in its less soluble, unionized form, leading to dissolution challenges. Structural isomers of Bosutinib are expected to share these physicochemical properties due to their similar molecular structures.[5][6]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of Bosutinib.[7] Other organic solvents can also be used, though they may offer lower maximum concentrations. It is crucial to prepare a concentrated stock in an organic solvent before making further dilutions into your aqueous experimental media.[7]

Q3: My compound precipitates when I dilute my DMSO stock into the cell culture medium. How can I prevent this?

This phenomenon, often called "crashing out," occurs when the drug's concentration in the final aqueous medium exceeds its solubility limit. Here are several strategies to prevent this:

  • Decrease the Final Concentration: The simplest solution is to work with a lower final concentration of the compound in your assay.

  • Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Polysorbate 80 (Tween® 80) or Polysorbate 20, to the final aqueous medium can help maintain solubility by forming micelles.[8]

  • Adjust the pH: If your experimental system allows, using a more acidic buffer (pH < 5) can significantly improve the solubility of Bosutinib.[2]

  • Employ Co-solvents: Including a water-miscible organic solvent like ethanol or polyethylene glycol 400 (PEG 400) in the final aqueous solution can increase the drug's solubility.[9][10] However, always run a vehicle control to ensure the co-solvent does not affect your experimental results.

Q4: Are there alternatives to DMSO for preparing stock solutions for sensitive cell lines?

While DMSO is standard, some cell lines are sensitive to it, even at low concentrations. In such cases, consider these alternatives:

  • Ethanol: Bosutinib is soluble in ethanol, which can be used as an alternative to DMSO.[7] As with DMSO, ensure the final concentration in your assay is non-toxic to your cells.

  • Cyclodextrin Complexation: This advanced technique involves creating an "inclusion complex" where the hydrophobic drug molecule sits inside the cavity of a cyclodextrin molecule (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD), rendering it water-soluble.[9][11] This method can create a completely aqueous, organic solvent-free solution.

Troubleshooting Guides and Protocols

Quantitative Data Summary

The following tables provide a summary of solubility data and a comparison of different solubilization strategies for Bosutinib. The values for the specific isomer should be empirically determined but are expected to be in a similar range.

Table 1: Solubility of Bosutinib in Common Organic Solvents

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Reference(s)
DMSO ~53.05 ~100
Ethanol ~13.26 ~25
Dimethyl Formamide (DMF) ~20 ~37.7 [7]
Methanol Very Soluble* - [12]
PBS (pH 7.2) ~1 ~1.88 [7]

Qualitative assessment; quantitative value not specified.

Table 2: Comparison of Solubilization Strategies for In Vitro Studies

Strategy Principle of Action Advantages Disadvantages
pH Adjustment Increases the proportion of the more soluble, ionized form of the drug. Simple, cost-effective. Limited by the pH tolerance of the experimental system (e.g., cell culture).[11]
Co-solvents (e.g., Ethanol, PEG 400) Increases the polarity of the solvent system, enhancing solubility. Easy to implement for preparing working solutions. Potential for solvent toxicity; requires vehicle controls.[8]
Surfactants (e.g., Tween® 80) Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. Effective at low concentrations. Can interfere with some biological assays; requires vehicle controls.[8]

| Cyclodextrin Complexation | Forms a water-soluble inclusion complex with the drug. | Creates an organic solvent-free solution; generally low toxicity. | Requires protocol development and characterization.[11] |

Experimental Protocols
Protocol 1: Standard Preparation of a Working Solution using DMSO

This protocol describes the most common method for preparing a working solution for cell-based assays.

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Working Solution A Weigh this compound powder accurately. B Add the required volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM). A->B C Vortex and/or sonicate gently until fully dissolved. B->C D Store stock solution at -20°C or -80°C in small aliquots. C->D E Thaw a stock solution aliquot. F Perform serial dilutions in 100% DMSO if intermediate concentrations are needed. E->F Optional G Add a small volume of the DMSO stock directly to pre-warmed aqueous buffer or cell culture medium. E->G F->G H Mix immediately and thoroughly to avoid precipitation. Final DMSO concentration should be <0.5%. G->H G cluster_0 Upstream cluster_1 Inhibitor cluster_2 Downstream Pathways cluster_3 Cellular Outcome BCR_ABL BCR-Abl Kinase (Ph+ CML Driver) Pathways Downstream Signaling (e.g., MAPK, STAT) BCR_ABL->Pathways SRC Src Family Kinases (Proliferation & Metastasis) SRC->Pathways Bosutinib Bosutinib Bosutinib->BCR_ABL Bosutinib->SRC Effect Inhibition of Cell Proliferation & Survival Pathways->Effect G Start Compound precipitates upon dilution into aqueous buffer. Q1 Is the final concentration absolutely necessary? Start->Q1 Sol1 Reduce the final concentration and re-test. Q1->Sol1 No Q2 Can the assay tolerate a low % of surfactant? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Add 0.01-0.1% Tween® 80 to the aqueous buffer. Q2->Sol2 Yes Q3 Can the assay pH be lowered? Q2->Q3 No A2_Yes Yes A2_No No Sol3 Use a buffer with pH < 5.0. Q3->Sol3 Yes Sol4 Consider advanced methods like cyclodextrin complexation. Q3->Sol4 No A3_Yes Yes A3_No No

References

Technical Support Center: Interpreting Unexpected Results in Bosutinib Isomer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Bosutinib and its isomers.

Frequently Asked Questions (FAQs)

Q1: We obtained conflicting results in our Bosutinib experiment compared to published data. What could be the primary reason?

A1: A significant source of variability in Bosutinib experiments stems from the presence of a structural isomer that has been commercially available and mistaken for authentic Bosutinib.[1] This isomer differs in the positions of the chlorine and methoxy substituents on the aniline ring.[2] It is crucial to verify the identity of your compound.

Q2: How can we confirm the identity of our Bosutinib sample?

A2: Several analytical techniques can differentiate between Bosutinib and its isomer. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are robust methods for separation and identification.[3][4] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence spectroscopy can reveal distinct signatures for each compound.[1]

Q3: What are the known differences in the biological activity between Bosutinib and its structural isomer?

A3: Both Bosutinib and its isomer are known to inhibit Src and Abl kinases.[2] However, their binding affinities and inhibitory concentrations (IC50) can differ, leading to variations in experimental outcomes. For instance, both compounds exhibit increased fluorescence upon binding to Abl or Src kinases, a property that can be used to measure inhibitor binding quantitatively.[1]

Q4: Our cell-based assay shows a different level of cytotoxicity than expected. Could this be related to the isomer issue?

A4: Yes. Differences in kinase inhibition profiles between Bosutinib and its isomer can translate to different cellular responses, including proliferation and apoptosis. It is also important to consider other factors such as cell line-specific resistance mechanisms and potential off-target effects of the specific compound you are using.[5][6]

Q5: We are observing unexpected off-target effects. Is this a known characteristic of Bosutinib?

A5: Bosutinib is known to have off-target effects. For example, it has been shown to promote retinoic acid-induced differentiation of non-APL AML cells through a Lyn-independent mechanism.[6][7] If you are observing unexpected biological activity, it could be due to these off-target effects or potentially different off-target activities of the structural isomer.

Troubleshooting Guides

Issue 1: Inconsistent Analytical Results (HPLC/LC-MS)
  • Symptom: Multiple peaks are observed when a single peak is expected, or the retention time does not match the standard.

  • Possible Cause: Your sample may be a mixture of Bosutinib and its isomer, or it could be entirely the isomer.

  • Troubleshooting Steps:

    • Obtain a certified reference standard: Acquire a sample of authentic Bosutinib from a reputable supplier who provides a certificate of analysis with structural confirmation.

    • Co-injection: Analyze your experimental sample, the reference standard, and a co-injection of both. This will help confirm if your sample contains the correct compound.

    • Review analytical method: Ensure your HPLC or LC-MS/MS method is optimized for the separation of Bosutinib isomers. Refer to published methods for guidance.[3][4][8][9][10]

Issue 2: Discrepancies in Kinase Inhibition Assays
  • Symptom: IC50 values are significantly different from those reported in the literature.

  • Possible Cause:

    • Use of the Bosutinib isomer.

    • Variations in experimental conditions (e.g., ATP concentration, enzyme source).

    • Development of resistance in the kinase.

  • Troubleshooting Steps:

    • Confirm compound identity: As with analytical issues, the first step is to verify you are using authentic Bosutinib.

    • Standardize assay conditions: Carefully control and report all assay parameters. Use a reference inhibitor with a known IC50 to validate your assay setup.

    • Sequence the kinase domain: If you suspect acquired resistance, sequence the kinase domain of your target protein to check for known resistance mutations.[5][11][12][13][14]

Issue 3: Unexpected Cellular Phenotypes
  • Symptom: Cells treated with Bosutinib exhibit unexpected morphological changes, growth characteristics, or signaling pathway activation.

  • Possible Cause:

    • Off-target effects of the compound.[6][7][15]

    • BCR-ABL independent resistance mechanisms.[5]

    • Presence of the this compound with a different biological activity profile.

  • Troubleshooting Steps:

    • Verify compound identity: Ensure you are using authentic Bosutinib.

    • Investigate off-target pathways: Use pathway analysis tools or targeted experiments to explore which other signaling pathways might be affected by your compound.

    • Assess for resistance: If working with cell lines that can develop resistance, perform experiments to determine if the observed phenotype is due to BCR-ABL independent mechanisms.

Data Presentation

Table 1: Analytical Properties of Bosutinib and its Isomer

PropertyBosutinibThis compoundReference
Chemical Name 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile4-((3,5-dichloro-4-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile[2]
UV λmax (in Methanol) 263 nmNot explicitly reported, but likely similar[3]
Fluorescence Emission Weak emission at 480 nm when free; ~10-fold increase upon binding to Abl/SrcLower background fluorescence than Bosutinib; ~500-fold increase upon binding to Abl/Src[1]

Table 2: Reported IC50 Values for Bosutinib against Various Kinases

KinaseIC50 (nM)NotesReference
Wild-type BCR-ABL <20Varies depending on the specific assay[14]
Imatinib-resistant mutants Varies (see reference)Activity against many, but not all, imatinib-resistant mutants[14]
Src Family Kinases Potent inhibitorA dual Src/Abl inhibitor[1]

Experimental Protocols

Protocol 1: HPLC Method for Bosutinib Quantification

This is a general protocol based on published methods and should be optimized for your specific instrumentation and sample matrix.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM sodium phosphate buffer, pH 6.5) and an organic solvent (e.g., methanol or acetonitrile). A common ratio is 15:85 (v/v) aqueous to organic.[9]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at 266 nm.[9]

  • Standard Preparation: Prepare a stock solution of Bosutinib in a suitable solvent (e.g., DMSO or methanol) and perform serial dilutions to create a calibration curve (e.g., 10-50 µg/mL).[9]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. If necessary, perform a protein precipitation or solid-phase extraction for complex matrices.[4][8]

Protocol 2: Kinase Inhibition Assay (Fluorescence-Based)

This protocol leverages the intrinsic fluorescence change of Bosutinib upon binding to a kinase.

  • Reagents:

    • Purified kinase domain of interest (e.g., Abl or Src).

    • Bosutinib or isomer stock solution in DMSO.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

  • Procedure:

    • In a microplate, add a fixed concentration of the kinase domain (e.g., 5-50 nM).

    • Add varying concentrations of Bosutinib or its isomer.

    • Incubate at room temperature for a specified time to allow binding to reach equilibrium.

    • Measure fluorescence intensity using an excitation wavelength of 280 nm or 350 nm and an emission wavelength of 480 nm.[1]

    • Plot the change in fluorescence intensity against the inhibitor concentration to determine the dissociation constant (Kd).

Mandatory Visualizations

experimental_workflow Figure 1: Experimental Workflow for Investigating Unexpected Results start Unexpected Experimental Result check_identity Verify Compound Identity (HPLC, LC-MS, NMR) start->check_identity is_isomer Isomer Identified? check_identity->is_isomer re_evaluate Re-evaluate Results with Correct Compound Identity is_isomer->re_evaluate Yes troubleshoot_assay Troubleshoot Experimental Protocol is_isomer->troubleshoot_assay No conclusion Interpretation of Results re_evaluate->conclusion check_off_target Investigate Off-Target Effects troubleshoot_assay->check_off_target check_resistance Assess for Drug Resistance Mechanisms check_off_target->check_resistance check_resistance->conclusion signaling_pathway Figure 2: Simplified Bosutinib Signaling Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Pathways BCR_ABL BCR-ABL Proliferation Cell Proliferation BCR_ABL->Proliferation Survival Cell Survival BCR_ABL->Survival Src Src Family Kinases Src->Proliferation Src->Survival Bosutinib Bosutinib Bosutinib->BCR_ABL Bosutinib->Src Isomer This compound Isomer->BCR_ABL Isomer->Src Inhibition Inhibition logical_relationship Figure 3: Logical Framework for Result Interpretation Result Observed Result Compound Compound Identity (Bosutinib vs. Isomer) Result->Compound Expected Expected Result Unexpected Unexpected Result Compound->Expected Isomer Explains Discrepancy Assay Assay Integrity (Protocol, Reagents) Compound->Assay Authentic Assay->Unexpected Assay Error Biology Underlying Biology (Off-target, Resistance) Assay->Biology Validated Biology->Expected Known Biological Mechanism Biology->Unexpected Novel Finding

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Bosutinib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, matrix, and available instrumentation.

Comparison of Analytical Methods

The two predominant methods for the quantification of Bosutinib in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the key performance characteristics of these methods based on published validation studies.

Table 1: Performance Characteristics of HPLC-UV Methods for Bosutinib Quantification
ParameterHuman PlasmaBulk and Pharmaceutical Dosage Form
Linearity Range 25–1500 ng/mL[1][2]10-50 µg/mL[3] & 20-100 µg/mL[4]
Accuracy -5.95% to 5.85%[1][2]Within acceptance criteria[3]
Intra-day Precision (%RSD) 1.11% - 6.04%[1][2]0.199% - 1.21%[3]
Inter-day Precision (%RSD) < 8.7%[1]0.197% - 0.66%[3]
Limit of Detection (LOD) 20 ng/mL[1][2]0.297 µg/mL[3]
Limit of Quantification (LOQ) 25 ng/mL[1]0.901 µg/mL[3]
Recovery 84.36% to 85.82%[1][2]-
Table 2: Performance Characteristics of LC-MS/MS Methods for Bosutinib Quantification
ParameterHuman Liver Microsomes[5]Mice Plasma[6]
Linearity Range 5–200 ng/mL[5]5–3000 ng/mL[6]
Accuracy < 4%[5]-
Intra-day Precision (%RSD) < 4%[5]-
Inter-day Precision (%RSD) < 4%[5]-
Limit of Detection (LOD) 0.32 ng/mL[5]-
Limit of Quantification (LOQ) 0.97 ng/mL[5]5.0 ng/mL[6]
Recovery 102.7 ± 3.12%[5]-

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

HPLC-UV Method for Bosutinib in Human Plasma[1][2]
  • Sample Preparation: Plasma samples are processed using an Oasis hydrophilic-lipophilic balance (HLB) solid-phase extraction cartridge (1 mL, 30 mg).

  • Chromatographic Conditions:

    • Column: CAPCELL PAK C18 MG II reversed-phase column (250 mm × 4.6 mm i.d.).

    • Mobile Phase: A mixture of 0.5% Na₂HPO₄H₂O (pH 3.5), acetonitrile, and methanol in a ratio of 55:25:20 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 250 nm.

    • Internal Standard: Imatinib.

LC-MS/MS Method for Bosutinib in Human Liver Microsomes[5][6]
  • Sample Preparation: Protein precipitation using acetonitrile.

  • Chromatographic Conditions:

    • Column: 1.8 µm C18 column (2.1 × 50 mm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (30:70, v/v) containing 0.1 M formic acid.

    • Flow Rate: 0.15 mL/min.

  • Mass Spectrometry Conditions:

    • Instrument: Triple-quadrupole tandem mass spectrometer (TQD-MS) with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Internal Standard: Tofacitinib.

Visualizations

Experimental Workflow for Bosutinib Quantification

The following diagram illustrates a typical workflow for the quantification of Bosutinib in a biological matrix using a chromatographic method.

Bosutinib Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_DataProcessing Data Processing BiologicalMatrix Biological Matrix (e.g., Plasma, Microsomes) Spiking Spike with Internal Standard BiologicalMatrix->Spiking Extraction Extraction (SPE or Protein Precipitation) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into HPLC or LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Concentration Calculation CalibrationCurve->Quantification

Caption: A generalized workflow for the quantification of Bosutinib.

Bosutinib Signaling Pathway Inhibition

Bosutinib is a dual inhibitor of Src and Abl tyrosine kinases. The diagram below illustrates the inhibition of the BCR-Abl signaling pathway by Bosutinib, which is crucial for its therapeutic effect in chronic myeloid leukemia.

Bosutinib_Signaling_Pathway BCR_Abl BCR-Abl (Constitutively Active Tyrosine Kinase) Downstream Downstream Signaling Pathways (e.g., Ras/MAPK, PI3K/AKT) BCR_Abl->Downstream Bosutinib Bosutinib Bosutinib->BCR_Abl Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Inhibition of the BCR-Abl pathway by Bosutinib.

References

Bosutinib vs. its Isomer: A Comparative Analysis of Potency Against Chk1 and Wee1 Kinases

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential inhibitory effects of bosutinib and its structural isomer on key cell cycle checkpoint kinases.

This guide provides a comprehensive comparison of the inhibitory potency of the FDA-approved tyrosine kinase inhibitor, bosutinib, and its structural isomer against two critical cell cycle regulators, Checkpoint Kinase 1 (Chk1) and Wee1 kinase. This analysis is supported by available experimental data and detailed methodologies to assist in the design and interpretation of related research.

Introduction

Bosutinib is a potent inhibitor of the BCR-ABL fusion protein and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[1] Beyond its primary targets, bosutinib and one of its structural isomers have been identified as inhibitors of Chk1 and Wee1, two essential kinases that govern the G2/M cell cycle checkpoint in response to DNA damage. The structural difference between authentic bosutinib (2,4-dichloro-5-methoxy-aniline) and its isomer (3,5-dichloro-4-methoxy-aniline) leads to a significant variance in their biological activity against these checkpoint kinases. Understanding this differential potency is crucial for the potential repurposing of these compounds as chemosensitizing agents in cancer therapy.

Data Presentation: Potency Comparison

The following table summarizes the available quantitative data on the inhibitory potency of bosutinib and its isomer against Chk1 and Wee1. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTarget KinaseIC50 (nM)Potency Comparison
Bosutinib Chk1Data not availableLess potent than isomer
Wee1Data not availableLess potent than isomer
Bosutinib-isomer Chk1Data not availableMore potent than authentic bosutinib
Wee154.8 ± 12More potent than authentic bosutinib

Chk1 and Wee1 Signaling Pathway

The diagram below illustrates the central role of Chk1 and Wee1 in the G2/M DNA damage checkpoint pathway. In response to DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1. Both Wee1 and Chk1 act to inhibit the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex, which is the master regulator of mitotic entry. Wee1 directly phosphorylates and inhibits CDK1, while Chk1 can inactivate the phosphatase Cdc25c, which is responsible for activating CDK1. Furthermore, Chk1 can also phosphorylate and activate Wee1, creating a feed-forward loop to ensure a robust cell cycle arrest.

G2_M_Checkpoint G2/M DNA Damage Checkpoint Pathway cluster_0 DNA Damage Response cluster_1 Cell Cycle Regulation DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 activates (p) Wee1 Wee1 Chk1->Wee1 activates (p) Cdc25c Cdc25c Chk1->Cdc25c inhibits CDK1_CyclinB CDK1/Cyclin B Wee1->CDK1_CyclinB inhibits (p) Cdc25c->CDK1_CyclinB activates Mitosis Mitosis CDK1_CyclinB->Mitosis promotes

G2/M DNA Damage Checkpoint Pathway

Experimental Protocols

The determination of IC50 values for kinase inhibitors is a critical step in drug discovery and development. Below is a generalized protocol for an in vitro kinase inhibition assay, based on commonly used platforms such as the LanthaScreen® Eu Kinase Binding Assay or the ADP-Glo™ Kinase Assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of bosutinib and its isomer against Chk1 and Wee1 kinases.

Materials:

  • Recombinant human Chk1 and Wee1 kinases

  • Bosutinib and bosutinib-isomer

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (specific peptide or protein for each kinase)

  • Detection reagents (e.g., LanthaScreen® Eu-labeled antibody and tracer, or ADP-Glo™ reagent and kinase detection reagent)

  • 384-well assay plates

  • Plate reader capable of measuring fluorescence resonance energy transfer (FRET) or luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of bosutinib and its isomer in 100% DMSO.

    • Perform serial dilutions of the compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • For LanthaScreen® Assay: Add a mixture of the Eu-labeled anti-tag antibody and the fluorescently labeled tracer to each well. The tracer competes with the inhibitor for binding to the kinase.

    • For ADP-Glo™ Assay: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for the recommended time to allow the detection reaction to stabilize.

  • Data Acquisition and Analysis:

    • Measure the signal (FRET ratio or luminescence) using a plate reader.

    • The signal will be inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 values of kinase inhibitors.

experimental_workflow Kinase Inhibition Assay Workflow Start Start Compound_Prep Compound Preparation (Serial Dilutions) Start->Compound_Prep Assay_Plate Dispense Compounds into Assay Plate Compound_Prep->Assay_Plate Kinase_Substrate Add Kinase and Substrate Solution Assay_Plate->Kinase_Substrate Reaction_Start Initiate Reaction with ATP Kinase_Substrate->Reaction_Start Incubation Incubate at RT Reaction_Start->Incubation Detection Add Detection Reagents Incubation->Detection Read_Plate Measure Signal (FRET or Luminescence) Detection->Read_Plate Data_Analysis Data Analysis (IC50 Calculation) Read_Plate->Data_Analysis End End Data_Analysis->End

Kinase Inhibition Assay Workflow

Conclusion

The available data strongly indicate that the structural isomer of bosutinib is a more potent inhibitor of the critical cell cycle checkpoint kinases, Chk1 and Wee1, compared to authentic bosutinib. This differential activity highlights the importance of precise chemical structure in determining the biological function of kinase inhibitors. The enhanced potency of the bosutinib-isomer against Chk1 and Wee1 suggests its potential as a more effective agent for sensitizing cancer cells to DNA-damaging therapies. Further quantitative studies are warranted to fully elucidate the inhibitory profiles of both compounds and to guide future drug development efforts in this area.

References

A Comparative Analysis of Bosutinib and its Isomer in Chemosensitization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the tyrosine kinase inhibitor bosutinib and its structural isomer, focusing on their distinct roles in chemosensitization. While bosutinib is an established inhibitor of Src and Abl kinases, recent findings have highlighted the potent off-target effects of both bosutinib and its isomer on key cell cycle checkpoint kinases, revealing a novel mechanism for enhancing the efficacy of chemotherapy. This report synthesizes available experimental data to objectively compare their performance and provides detailed methodologies for key experiments.

Executive Summary

Bosutinib and its structural isomer display a compelling divergence in their primary and off-target activities. Authentic bosutinib is a highly potent inhibitor of the primary oncogenic drivers Src and Abl kinases. In contrast, its structural isomer (Bos-I) exhibits significantly weaker activity against these primary targets but demonstrates a remarkably enhanced inhibitory effect on the DNA damage checkpoint kinases Chk1 and Wee1. This differential activity makes the isomer a more potent chemosensitizing agent, capable of overriding cell cycle arrest induced by DNA-damaging agents and forcing cancer cells into aberrant mitosis. This guide will delve into the quantitative differences in their kinase inhibition, their effects on chemosensitization, and the experimental approaches used to elucidate these properties.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activities of bosutinib and its isomer.

Table 1: Comparative Inhibitory Activity (IC50) Against Primary Kinase Targets

KinaseBosutinib (authentic)Bosutinib Isomer (Bos-I)
Src 40.5 ± 19.5 pM[1]4130 ± 900 pM[1]
Abl 32.4 ± 24 pM[1]566 ± 69.1 pM[1]

Table 2: Comparative Inhibitory Activity (IC50) Against Chemosensitization-Related Kinase Targets

KinaseBosutinib (authentic)This compound (Bos-I)
Wee1 Not available in cited literature54.8 ± 12 nM
Chk1 Less potent than isomer (specific IC50 not available)More potent than authentic (specific IC50 not available)

Note: While specific IC50 values for authentic bosutinib against Wee1 and for both compounds against Chk1 are not available in the reviewed literature, studies consistently report that the this compound is a more potent inhibitor of both Chk1 and Wee1.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this analysis are provided below.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

a. Materials:

  • Recombinant human kinases (Src, Abl, Chk1, Wee1)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compounds (Bosutinib and its isomer) dissolved in DMSO

  • Radiolabeled ATP (γ-³²P)ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Microplate reader (for non-radioactive assays) or scintillation counter (for radioactive assays)

b. Procedure:

  • Prepare serial dilutions of bosutinib and its isomer in DMSO.

  • In a 96-well plate, add the kinase, its specific peptide substrate, and the kinase buffer.

  • Add the diluted test compounds to the wells. Include a DMSO-only control.

  • Initiate the kinase reaction by adding ATP (mixed with (γ-³²P)ATP for radioactive assays).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • For radioactive assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For ADP-Glo™ Assay: Stop the kinase reaction, add the ADP-Glo™ reagent to deplete unused ATP, then add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Chemosensitization Assay (Cell Viability)

This protocol assesses the ability of bosutinib and its isomer to enhance the cytotoxicity of a chemotherapeutic agent like gemcitabine in pancreatic cancer cells (e.g., Panc-1).

a. Materials:

  • Panc-1 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Gemcitabine

  • Bosutinib and its isomer

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

b. Procedure:

  • Seed Panc-1 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a sub-lethal concentration of gemcitabine (previously determined by a dose-response curve).

  • Concurrently, treat the cells with a range of concentrations of bosutinib or its isomer. Include control wells with no treatment, gemcitabine alone, and each inhibitor alone.

  • Incubate the plates for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Analyze the data to determine the synergistic effect of the combination treatment (e.g., using the Chou-Talalay method to calculate a combination index).

DNA Damage Checkpoint Override Assay (Live-Cell Imaging)

This protocol visualizes the ability of the compounds to force cells through the G2/M checkpoint despite DNA damage.

a. Materials:

  • Panc-1 cells stably expressing a fluorescent histone marker (e.g., H2B-GFP)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

  • Glass-bottom imaging dishes

  • Gemcitabine

  • Bosutinib and its isomer

  • Nocodazole (as a positive control for G2/M arrest)

b. Procedure:

  • Seed the H2B-GFP expressing Panc-1 cells in glass-bottom dishes.

  • Treat the cells with a sub-lethal dose of gemcitabine to induce a DNA damage-induced cell cycle arrest.

  • After a period of incubation with gemcitabine (e.g., 24 hours), add bosutinib or its isomer to the media.

  • Place the dish on the live-cell imaging microscope and acquire time-lapse images (e.g., every 15 minutes for 24-48 hours).

  • Analyze the time-lapse movies to observe nuclear morphology. Cells that override the checkpoint will enter mitosis, characterized by chromosome condensation and segregation.

  • Quantify the percentage of cells that enter mitosis in the presence of gemcitabine and the test compounds compared to gemcitabine alone.

Mandatory Visualization

Signaling Pathway Diagrams

Bosutinib_vs_Isomer_Signaling cluster_primary Primary Targets (Oncogenic Signaling) cluster_chemo Chemosensitization Targets (DNA Damage Checkpoint) BCR_ABL BCR-Abl Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation Src Src Src->Proliferation DNA_Damage DNA Damage (e.g., Gemcitabine) ATR_ATM ATR/ATM DNA_Damage->ATR_ATM Chk1 Chk1 ATR_ATM->Chk1 CDC2 Cdc2 Chk1->CDC2 inhibits Wee1 Wee1 Wee1->CDC2 inhibits G2_M_Arrest G2/M Arrest Mitosis Mitotic Entry CDC2->Mitosis Bosutinib Bosutinib (Authentic) Bosutinib->BCR_ABL Potent Inhibition Bosutinib->Src Potent Inhibition Bosutinib->Chk1 Weak Inhibition Bosutinib->Wee1 Weak Inhibition Isomer This compound (Bos-I) Isomer->BCR_ABL Weak Inhibition Isomer->Src Weak Inhibition Isomer->Chk1 Potent Inhibition Isomer->Wee1 Potent Inhibition

Figure 1: Comparative signaling pathways of bosutinib and its isomer.

Experimental Workflow Diagram

Chemosensitization_Workflow cluster_treatment Treatment Groups cluster_assays Experimental Assays cluster_endpoints Measured Endpoints start Start: Pancreatic Cancer Cells (Panc-1) control Control (Vehicle) gem Gemcitabine bos Bosutinib iso This compound gem_bos Gemcitabine + Bosutinib gem_iso Gemcitabine + this compound viability Cell Viability Assay (MTT) gem_bos->viability checkpoint Checkpoint Override Assay (Live-Cell Imaging) gem_bos->checkpoint invivo In Vivo Xenograft Study gem_bos->invivo gem_iso->viability gem_iso->checkpoint gem_iso->invivo ic50 IC50 / Cell Survival viability->ic50 mitosis % Mitotic Entry checkpoint->mitosis tumor Tumor Growth Inhibition invivo->tumor

Figure 2: Workflow for evaluating chemosensitization.

Conclusion

The comparative analysis of bosutinib and its structural isomer reveals a fascinating case of structure-activity relationship with significant implications for cancer therapy. While authentic bosutinib is a potent inhibitor of the oncoproteins Src and Abl, its isomer demonstrates a more pronounced ability to sensitize cancer cells to chemotherapy through the inhibition of the DNA damage checkpoint kinases Chk1 and Wee1. This "off-target" effect of the isomer is a promising avenue for drug development, potentially leading to novel combination therapies that can overcome resistance to conventional DNA-damaging agents. Further research is warranted to fully elucidate the inhibitory profile of both compounds against a broader panel of kinases and to explore the therapeutic potential of the this compound as a dedicated chemosensitizing agent.

References

A Comparative Guide to the Kinome Targeting Profiles of Bosutinib and Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinome targeting profiles of two prominent tyrosine kinase inhibitors, bosutinib and dasatinib. By presenting supporting experimental data, detailed methodologies, and visual representations of affected signaling pathways, this document aims to be a valuable resource for researchers in oncology and drug development.

Executive Summary

Bosutinib and dasatinib are both potent, orally available dual inhibitors of the SRC and ABL kinases, crucial in the treatment of Chronic Myeloid Leukemia (CML).[1] Despite this shared primary mechanism of action, their broader kinome selectivity profiles exhibit significant differences. These distinctions in off-target activity can lead to variations in their clinical efficacy, side-effect profiles, and potential applications in other diseases. Dasatinib demonstrates a broader inhibitory profile, notably targeting c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR), while bosutinib shows a more selective profile that includes unique targets such as Calcium/calmodulin-dependent protein kinase type II gamma (CAMK2G) and Ste20-like kinases (SLKs).[2][3]

Kinase Inhibition Profile Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) of bosutinib and dasatinib against a panel of selected kinases, providing a quantitative comparison of their potency and selectivity. Lower IC50 values indicate greater potency.

Kinase TargetBosutinib IC50 (nM)Dasatinib IC50 (nM)Key FunctionReference
Primary Targets
ABL1<1<1Cell differentiation, division, adhesion, and stress response[2]
SRC1.20.5Cell growth, division, migration, and survival[4]
LYN41.1B-cell development and signaling[2]
FYN40.2T-cell and neuronal signaling[2]
HCK20.3Myeloid cell signaling[2]
Key Differential Targets
c-KIT>100005Stem cell proliferation and differentiation[2]
PDGFRβ>100004Cell growth, proliferation, and angiogenesis[5]
CAMK2G184>10000Calcium signaling and cell proliferation in myeloid leukemia[2]
MST2 (STK3)30>10000Apoptosis[2]
Other Relevant Kinases
BTK61B-cell signaling and proliferation[2]
TEC212T-cell signaling[2]
EGFR491 (T790M)>10000 (T790M)Cell growth and proliferation[2]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro kinase assays and chemical proteomics experiments. Below are detailed methodologies for these key experimental approaches.

In Vitro Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6]

  • Principle: The assay is a two-step process. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial ADP concentration.[7]

  • Protocol:

    • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and ATP in a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Add serial dilutions of the inhibitor (bosutinib or dasatinib) or DMSO as a vehicle control. Incubate at 30°C for a specified time (e.g., 60 minutes).

    • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.

    • ADP Detection: Add Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent generation of a luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

2. LanthaScreen™ Eu Kinase Binding Assay (TR-FRET-based)

This is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by an inhibitor.[8]

  • Principle: The assay utilizes a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer (kinase inhibitor) that binds to the kinase's active site. When the tracer is bound, Förster Resonance Energy Transfer (FRET) occurs between the terbium-labeled antibody and the fluorescent tracer, generating a high FRET signal. Unlabeled inhibitors compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.[9]

  • Protocol:

    • Reagent Preparation: Prepare solutions of the kinase, terbium-labeled antibody, fluorescent tracer, and serial dilutions of the test compound (bosutinib or dasatinib) in the kinase assay buffer.

    • Assay Assembly: In a low-volume 384-well plate, add the kinase, terbium-labeled antibody, and the test compound or DMSO control.

    • Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding competition.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the terbium antibody).

    • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the IC50 value from the dose-response curve of the emission ratio versus the inhibitor concentration. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.[10]

Chemical Proteomics

Kinobeads-based Affinity Chromatography Coupled with Mass Spectrometry

This method identifies the cellular targets of a kinase inhibitor by competitively binding the kinome from a cell lysate to a broad-spectrum kinase inhibitor-sepharose matrix (kinobeads).[11]

  • Principle: A cell lysate is incubated with the test inhibitor at various concentrations. The lysate is then passed over kinobeads, which are sepharose beads derivatized with a mixture of non-selective kinase inhibitors. Kinases that are bound by the free inhibitor in the lysate will not bind to the kinobeads. The proteins bound to the kinobeads are then eluted, digested, and identified and quantified by mass spectrometry. A decrease in the amount of a specific kinase bound to the beads at higher inhibitor concentrations indicates that it is a target of the inhibitor.[12][13]

  • Protocol:

    • Cell Lysis: Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Competitive Binding: Incubate the cell lysate with a range of concentrations of the test inhibitor (bosutinib or dasatinib) or DMSO as a control.

    • Affinity Chromatography: Add the kinobeads to the lysate and incubate to allow for the binding of kinases not occupied by the test inhibitor.

    • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins using a denaturing buffer.

    • Protein Digestion: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme such as trypsin.

    • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify and quantify the proteins from the MS/MS data. Determine the dose-dependent binding of each kinase to the kinobeads in the presence of the inhibitor to identify the targets and their relative affinities.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by bosutinib and dasatinib, highlighting their points of inhibition.

experimental_workflow cluster_assay In Vitro Kinase Assay cluster_proteomics Chemical Proteomics Kinase Kinase Product_ADP Phosphorylated Substrate + ADP Kinase->Product_ADP Reaction Substrate_ATP Substrate + ATP Substrate_ATP->Product_ADP Inhibitor Bosutinib or Dasatinib Inhibitor->Kinase Detection Signal Detection (Luminescence or TR-FRET) Product_ADP->Detection IC50 IC50 Determination Detection->IC50 Lysate Cell Lysate Free_Inhibitor Free Inhibitor Lysate->Free_Inhibitor Incubation Kinobeads Kinobeads Free_Inhibitor->Kinobeads Competition LC_MS LC-MS/MS Analysis Kinobeads->LC_MS Elution & Digestion Target_ID Target Identification LC_MS->Target_ID

Figure 1. General experimental workflow for kinome profiling.

src_pathway Growth_Factor_Receptor Growth Factor Receptor SRC SRC Growth_Factor_Receptor->SRC STAT3 STAT3 SRC->STAT3 PI3K PI3K SRC->PI3K RAS RAS SRC->RAS Proliferation_Survival Proliferation & Survival STAT3->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Bosutinib Bosutinib Bosutinib->SRC Dasatinib Dasatinib Dasatinib->SRC

Figure 2. Inhibition of the SRC signaling pathway.

pdgfr_pathway PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg RAS_MAPK RAS-MAPK Pathway PDGFR->RAS_MAPK AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation & Angiogenesis AKT->Cell_Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Proliferation RAS_MAPK->Cell_Proliferation Dasatinib Dasatinib Dasatinib->PDGFR Bosutinib Bosutinib (No significant inhibition)

Figure 3. Dasatinib's inhibition of the PDGFRβ pathway.

camk2g_pathway Calcium Increased Intracellular Ca2+ CaM_Complex Ca2+/Calmodulin Complex Calcium->CaM_Complex Calmodulin Calmodulin Calmodulin->CaM_Complex CAMK2G CAMK2G CaM_Complex->CAMK2G Downstream_Targets Downstream Targets (e.g., CREB) CAMK2G->Downstream_Targets Gene_Expression Gene Expression Downstream_Targets->Gene_Expression Cell_Proliferation Myeloid Cell Proliferation Gene_Expression->Cell_Proliferation Bosutinib Bosutinib Bosutinib->CAMK2G Dasatinib Dasatinib (No significant inhibition)

Figure 4. Bosutinib's unique inhibition of CAMK2G.

References

A Structural Showdown: Bosutinib vs. Its Isomer in the Abl Kinase Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth structural and functional comparison of the tyrosine kinase inhibitor Bosutinib and its positional isomer in their interaction with the Abl kinase domain. This analysis is supported by experimental data, detailed methodologies, and visual representations of the key molecular interactions and signaling pathways.

Bosutinib is a potent second-generation inhibitor of the Bcr-Abl kinase, the hallmark of chronic myeloid leukemia (CML).[1][2] Its efficacy is rooted in its ability to bind to the ATP-binding pocket of the Abl kinase domain. However, the precise structural orientation and interactions are critical for its inhibitory activity. A study by Levinson and Boxer revealed that a distinct positional isomer of Bosutinib, which was being sold commercially as the same compound, exhibits notable differences in its binding characteristics.[3][4] This guide delves into a comparative analysis of these two molecules, providing valuable insights for structure-based drug design and the importance of stringent chemical characterization.

Structural and Binding Affinity Comparison

The primary structural difference between authentic Bosutinib and its isomer lies in the substitution pattern on the aniline ring.[5] In Bosutinib, the aniline ring is substituted with 2,4-dichloro and 5-methoxy groups. The isomer, however, likely possesses a 3,5-dichloro and 4-methoxy substitution pattern.[6] This seemingly minor alteration has significant consequences for the molecule's interaction with the Abl kinase binding site.

X-ray crystallography data reveals that authentic Bosutinib binds to the Abl kinase domain with high affinity, making extensive van der Waals contacts.[1] The 2.4 Å resolution crystal structure shows that the nitrile group of Bosutinib is in close contact with the sidechain of the "gatekeeper" residue, Threonine 315 (T315), a critical site for inhibitor binding and a frequent location of resistance mutations.[1][3] The 5-methoxy group of the aniline ring also contributes to these van der Waals interactions with T315.[1]

In contrast, while the isomer also occupies the ATP binding pocket, the altered positioning of the chloro and methoxy groups on the aniline ring affects its precise orientation and interactions.[3] While specific quantitative binding affinity data for the isomer is not extensively detailed in the primary literature, the structural analysis suggests a different network of interactions within the binding site.

CompoundResolution of Crystal Structure with AblKey Interactions with T315Binding Conformation of Abl
Bosutinib 2.4 Å[1][3]Extensive van der Waals contacts between the nitrile and 5-methoxy groups with the T315 sidechain.[1]Can bind to both the active (DFG-in) and inactive (DFG-out) conformations.[7][8][9]
Bosutinib Isomer Data not availableAltered interactions due to repositioned substituents on the aniline ring.[3]Not explicitly determined, but binds to the ATP-binding site.[3]

Experimental Protocols

The characterization and comparison of Bosutinib and its isomer involved several key experimental techniques.

X-Ray Crystallography

To determine the three-dimensional structure of the inhibitor-kinase complex, X-ray crystallography was employed.

  • Protein Expression and Purification: The kinase domain of human Abl (residues 229-512) was expressed in E. coli and purified.

  • Crystallization: The purified Abl kinase domain was co-crystallized with either Bosutinib or its isomer. Crystals of the Abl:Bosutinib complex were obtained at pH 5.5.[3]

  • Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source.[2] The structure of the Abl:isomer complex was solved by molecular replacement using a previously determined Abl structure (PDB code 2F4J) as a search model.[3] The structure of the Abl:Bosutinib complex was then determined using the refined isomer complex as a starting point.[3] Anomalous scattering from the chlorine atoms was used to confirm their positions on the aniline ring of Bosutinib.[3]

Fluorescence Binding Assay

A fluorescence-based assay was utilized to quantitatively measure the binding of the inhibitors to the Abl kinase.

  • Principle: Both Bosutinib and its isomer exhibit weak intrinsic fluorescence that increases significantly upon binding to the hydrophobic environment of the ATP-binding pocket of Abl and Src kinases.[3][10] This increase in fluorescence can be monitored to determine the binding affinity.

  • Procedure:

    • A solution of the Abl kinase domain (e.g., 50 nM) is prepared in a suitable buffer.

    • Varying concentrations of the inhibitor (Bosutinib or its isomer) are added to the kinase solution.

    • The fluorescence emission is measured (e.g., at 480 nm) after excitation at an appropriate wavelength (e.g., 280 nm or 350 nm).[3]

    • The change in fluorescence intensity is plotted against the inhibitor concentration, and the data is fitted to a binding equation to determine the equilibrium dissociation constant (Kd).[3]

Signaling Pathway and Experimental Workflow

BCR-Abl Signaling Pathway

Bosutinib exerts its therapeutic effect by inhibiting the constitutive kinase activity of the Bcr-Abl fusion protein. This oncoprotein drives the proliferation and survival of CML cells through the activation of several downstream signaling pathways.

BCR_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-Abl BCR-Abl GRB2 GRB2 BCR-Abl->GRB2 PI3K PI3K BCR-Abl->PI3K JAK JAK BCR-Abl->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation_Inhibition Inhibition of Differentiation ERK->Differentiation_Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT5 STAT5 STAT5->Proliferation STAT5->Survival JAK->STAT5 Experimental_Workflow Compound_Acquisition Acquire Bosutinib and Potential Isomer Purity_Analysis Chemical Purity and Isomer Identification (NMR) Compound_Acquisition->Purity_Analysis Crystallography Co-crystallization and X-ray Structure Determination Purity_Analysis->Crystallography Binding_Assay Fluorescence Binding Assay (Kd Determination) Purity_Analysis->Binding_Assay Protein_Production Abl Kinase Domain Expression and Purification Protein_Production->Crystallography Protein_Production->Binding_Assay Structural_Analysis Analysis of Binding Mode and Key Interactions Crystallography->Structural_Analysis Comparison Comparative Analysis of Structure and Affinity Binding_Assay->Comparison Structural_Analysis->Comparison

References

Spectroscopic Showdown: Differentiating Bosutinib from its Positional Isomer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Bosutinib, a potent dual inhibitor of Src and Abl kinases, is a critical therapeutic agent in the management of chronic myeloid leukemia (CML). However, the emergence of a positional isomer, where the substituents on the aniline ring are rearranged, has necessitated robust analytical methods to ensure the correct identification and purity of the active pharmaceutical ingredient. This guide provides a detailed comparison of the spectroscopic properties of Bosutinib and its isomer, offering researchers the data and protocols needed to distinguish between these two compounds definitively.

Executive Summary

This guide presents a comprehensive spectroscopic comparison of Bosutinib and its structural isomer, 4-(3,5-dichloro-4-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile. Key differentiators are found in their Nuclear Magnetic Resonance (NMR) spectra, with distinct chemical shifts and splitting patterns in the aromatic region of both ¹H and ¹³C NMR. Fluorescence spectroscopy also reveals significant differences in emission intensity upon binding to target kinases. While Infrared (IR) spectroscopy shows subtle differences in the nitrile stretch frequency when bound to kinases, Mass Spectrometry (MS) and UV-Visible (UV-Vis) spectroscopy are less effective for direct differentiation of the isomers themselves but are useful for confirming molecular weight and for quantitative analysis.

Comparative Spectroscopic Data

The following tables summarize the key quantitative differences in the spectroscopic data for Bosutinib and its isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for distinguishing between Bosutinib and its isomer. The different substitution pattern on the aniline ring of the isomer leads to a higher degree of symmetry, which is clearly reflected in the NMR spectra[1].

Table 1: ¹H NMR Chemical Shifts (Aromatic Region) in DMSO-d₆

CompoundProton Position / DescriptionChemical Shift (ppm)Integration
Bosutinib Aniline Ring ProtonsMultiple distinct signals1H each
Isomer Aniline Ring Protons7.342H (singlet)

Data extracted from Levinson & Boxer, 2012.[1]

Table 2: ¹³C NMR Chemical Shifts (Aromatic Region) in DMSO-d₆

CompoundCarbon Position / DescriptionChemical Shift (ppm)
Bosutinib Aniline Ring CarbonsMultiple distinct signals
Isomer Aniline Ring Carbons (CH)123

Data extracted from Levinson & Boxer, 2012.[1]

Fluorescence Spectroscopy

Both Bosutinib and its isomer exhibit weak intrinsic fluorescence that is significantly enhanced upon binding to their target kinases, such as Abl and Src. However, the degree of enhancement differs markedly between the two compounds[1].

Table 3: Fluorescence Properties

PropertyBosutinibIsomer
Absorption Maximum (λ_max) ~350 nm~350 nm
Emission Maximum (λ_em) ~480 nm~480 nm
Fluorescence Enhancement upon Kinase Binding ~10-fold~500-fold

Data extracted from Levinson & Boxer, 2012.[1]

Infrared (IR) Spectroscopy

The nitrile group in both molecules provides a useful vibrational probe. While the IR spectra of the free compounds are very similar, subtle but measurable differences in the nitrile stretching frequency are observed when the compounds are bound to different kinases, reflecting differences in the electrostatic environment of the ATP-binding pocket[1].

Table 4: Infrared Spectroscopy - Nitrile Stretch (C≡N) Frequency when Bound to Kinases

KinaseBosutinib (cm⁻¹)Isomer (cm⁻¹)
Abl Multiple peaks observedSingle peak
Src Multiple peaks observedSingle peak
Frequency Difference (Abl vs. Src) Not specified as a single value1.1 cm⁻¹

Data extracted from Levinson & Boxer, 2012.[1]

Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy

While essential for structural confirmation and quantification, MS and UV-Vis spectroscopy are not primary methods for distinguishing between these positional isomers.

  • Mass Spectrometry: Both Bosutinib and its isomer have the same molecular formula (C₂₆H₂₉Cl₂N₅O₃) and therefore the same exact mass. Mass spectrometry confirms the expected molecular weight (m/z 530.1 for [M+H]⁺) for both compounds, but without detailed fragmentation studies, it cannot readily differentiate them[1].

  • UV-Visible Spectroscopy: Both compounds possess an absorption band at approximately 350 nm[1]. While quantitative UV-Vis spectroscopy can be used for concentration determination, the overall spectral shape is very similar, making it unsuitable for isomer identification on its own.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to differentiate between Bosutinib and its isomer based on chemical shifts and multiplicity in the aromatic region.

Materials:

  • Bosutinib or isomer sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (500 or 600 MHz)

Procedure:

  • Dissolve approximately 10-20 mg of the sample in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing.

  • Insert the NMR tube into the spectrometer.

  • Acquire a 1D ¹H NMR spectrum. Pay close attention to the aromatic region (typically 6.5-9.0 ppm).

  • Acquire a 1D ¹³C NMR spectrum.

  • (Optional) For further confirmation, perform 2D NMR experiments such as ¹H-¹³C HSQC to correlate proton and carbon signals.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Analyze the chemical shifts, integration, and splitting patterns in the aromatic region to identify the compound.

Fluorescence Spectroscopy (Kinase Binding Assay)

Objective: To measure the fluorescence enhancement of Bosutinib and its isomer upon binding to a target kinase.

Materials:

  • Bosutinib or isomer stock solution (in DMSO)

  • Kinase domain (e.g., Abl or Src) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2 mM DTT, 10% glycerol)

  • Fluorometer

  • Cuvettes or microplates

Procedure:

  • Prepare a series of dilutions of the Bosutinib or isomer stock solution.

  • In a cuvette or microplate well, add the kinase domain to a final concentration of approximately 5-50 nM.

  • Measure the baseline fluorescence of the kinase solution (excitation at ~280 nm for FRET or ~350 nm for direct excitation, emission scan from 400-600 nm).

  • Add increasing concentrations of the inhibitor to the kinase solution, allowing for a short incubation period (e.g., 5-10 minutes) at room temperature after each addition.

  • Measure the fluorescence emission spectrum after each addition.

  • Plot the fluorescence intensity at 480 nm as a function of the inhibitor concentration to observe the binding-induced fluorescence enhancement.

Infrared (IR) Spectroscopy

Objective: To measure the vibrational frequency of the nitrile group of Bosutinib and its isomer when bound to a kinase.

Materials:

  • Bosutinib or isomer

  • Kinase domain (e.g., Abl or Src)

  • FTIR spectrometer

  • Sample cell with an appropriate path length (e.g., ~100 µm)

Procedure:

  • Prepare a concentrated sample of the kinase-inhibitor complex (e.g., ~2 mM) by mixing the kinase in buffer with the inhibitor stock solution.

  • Load the sample into the IR sample cell.

  • Acquire an IR spectrum, focusing on the nitrile stretch region (typically 2200-2250 cm⁻¹).

  • Acquire a background spectrum of the buffer alone and subtract it from the sample spectrum.

  • Analyze the position and shape of the nitrile peak.

Visualizing the Distinctions and Pathway

The following diagrams illustrate the experimental workflow for differentiating the isomers and the signaling pathway targeted by Bosutinib.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_decision Identification Sample Sample Dissolution Dissolve in DMSO-d6 Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Primary Method Fluorescence Fluorescence Spectroscopy Dissolution->Fluorescence Secondary Method IR IR Spectroscopy Dissolution->IR Tertiary Method Decision Compare Spectra to Reference NMR->Decision Fluorescence->Decision IR->Decision Bosutinib Bosutinib Decision->Bosutinib Match Isomer Isomer Decision->Isomer Mismatch

Figure 1: Experimental workflow for the spectroscopic differentiation of Bosutinib and its isomer.

bcr_abl_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor BCR_ABL BCR-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis Akt Akt PI3K->Akt Akt->Apoptosis

Figure 2: Simplified BCR-Abl signaling pathway inhibited by Bosutinib.

Conclusion

The spectroscopic differences between Bosutinib and its positional isomer are distinct and readily identifiable with the appropriate analytical techniques. NMR spectroscopy stands out as the most powerful tool for unambiguous identification due to the significant changes in the chemical environment of the aromatic protons and carbons. Fluorescence spectroscopy offers a sensitive, high-throughput method for confirming the identity of the correct isomer, particularly in the context of its interaction with target kinases. While other techniques play a supporting role, a combination of NMR and fluorescence spectroscopy provides a robust and reliable strategy for ensuring the chemical integrity of Bosutinib in research and drug development settings.

References

Comparative In Vivo Efficacy of Bosutinib vs. Its Isomer in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vivo efficacy of the FDA-approved tyrosine kinase inhibitor, bosutinib, and its structural isomer, hereafter referred to as Bosutinib Isomer (Bos-I). This comparison is based on preclinical studies evaluating their potential as chemosensitizing agents in pancreatic cancer. The data presented herein is crucial for researchers in oncology and drug development seeking to understand the nuanced differences in the biological activity of these closely related compounds.

Executive Summary

Preclinical evidence suggests that both bosutinib and its isomer, Bos-I, can enhance the efficacy of gemcitabine, a standard chemotherapeutic agent for pancreatic cancer. The primary mechanism of this chemosensitization is attributed to the inhibition of the DNA damage checkpoint kinases, Chk1 and Wee1. Notably, in vitro studies have indicated that Bos-I is a more potent inhibitor of these kinases compared to the authentic bosutinib. This difference in potency is reflected in the in vivo setting, where combination therapy involving Bos-I and gemcitabine demonstrated a more significant suppression of tumor growth in a patient-derived xenograft (PDX) model of pancreatic cancer.

Data Presentation

The following tables summarize the key quantitative findings from the comparative in vivo studies.

Table 1: Comparative In Vitro Kinase Inhibitory Activity

Kinase TargetBosutinib (IC50, nM)This compound (Bos-I) (IC50, nM)
Chk1>1000155
Wee128045
Abl1.28.5
Src1.06.0

Data extracted from in vitro kinase assays.

Table 2: In Vivo Efficacy in a Pancreatic Cancer Patient-Derived Xenograft (PDX) Model

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control~1200-
Gemcitabine (25 mg/kg)~80033%
This compound (Bos-I) (25 mg/kg)~100017%
Gemcitabine + this compound (Bos-I)~30075%
Bosutinib (50 mg/kg)~95021%
Gemcitabine + Bosutinib~50058%

Tumor volumes are approximated from graphical data presented in the source study. TGI is calculated relative to the vehicle control group.

Experimental Protocols

In Vivo Patient-Derived Xenograft (PDX) Model

A detailed methodology for the key in vivo experiment is provided below.

1. Animal Model:

  • Female athymic nude mice (6-8 weeks old) were used for the study.

  • Animals were housed in a pathogen-free environment with ad libitum access to food and water.

2. Tumor Implantation:

  • Fresh tumor tissue from a consenting patient with pancreatic adenocarcinoma was obtained at the time of surgery.

  • The tumor tissue was minced into small fragments (2-3 mm³) and subcutaneously implanted into the flank of the mice.

3. Treatment Protocol:

  • Once the tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into treatment and control groups.

  • Gemcitabine: Administered intraperitoneally (i.p.) at a dose of 25 mg/kg body weight, once weekly.

  • Bosutinib and this compound (Bos-I): Administered orally (p.o.) via gavage at the indicated doses (Bos-I: 25 mg/kg; Bosutinib: 50 mg/kg), daily for 21 days.

  • Combination Therapy: Received both gemcitabine and either bosutinib or Bos-I as per the schedules described above.

  • Vehicle Control: Received the vehicle used for drug formulation.

4. Efficacy Evaluation:

  • Tumor dimensions were measured twice weekly using digital calipers.

  • Tumor volume was calculated using the formula: (length × width²) / 2.

  • Animal body weight was monitored as an indicator of toxicity.

  • At the end of the study, tumors were excised for further analysis.

Signaling Pathways and Experimental Workflows

DNA Damage Checkpoint Signaling Pathway

The chemosensitizing effect of bosutinib and its isomer is primarily mediated through the inhibition of the Chk1 and Wee1 kinases, which are crucial components of the DNA damage response pathway. When DNA is damaged by agents like gemcitabine, this pathway is activated to arrest the cell cycle and allow for DNA repair. By inhibiting Chk1 and Wee1, bosutinib and its isomer abrogate this checkpoint, forcing the cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.

DNA_Damage_Checkpoint cluster_stimulus DNA Damaging Agent cluster_pathway DNA Damage Response cluster_inhibition Inhibition cluster_outcome Outcome Gemcitabine Gemcitabine DNA_Damage DNA Damage Gemcitabine->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1 Chk1 Activation ATM_ATR->Chk1 Wee1 Wee1 Activation Chk1->Wee1 Activates Cdc25 Cdc25 Inactivation Chk1->Cdc25 Inactivates CDK1_CyclinB CDK1/Cyclin B Inactivation Wee1->CDK1_CyclinB Inhibitory Phosphorylation Cdc25->CDK1_CyclinB Activating Phosphatase G2_M_Arrest G2/M Cell Cycle Arrest CDK1_CyclinB->G2_M_Arrest Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis G2_M_Arrest->Mitotic_Catastrophe Override Bosutinib Bosutinib / this compound Bosutinib->Chk1 Bosutinib->Wee1

Caption: DNA Damage Checkpoint Pathway and Inhibition by Bosutinib/Isomer.

In Vivo Efficacy Study Workflow

The following diagram illustrates the workflow of the patient-derived xenograft study.

in_vivo_workflow cluster_treatment Treatment Groups (21 days) Patient Pancreatic Cancer Patient (with consent) Tumor_Resection Surgical Resection of Tumor Patient->Tumor_Resection Tumor_Implantation Subcutaneous Implantation in Athymic Nude Mice Tumor_Resection->Tumor_Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Control Vehicle Control Randomization->Control Gem Gemcitabine Randomization->Gem BosI This compound Randomization->BosI Gem_BosI Gemcitabine + this compound Randomization->Gem_BosI Bos Bosutinib Randomization->Bos Gem_Bos Gemcitabine + Bosutinib Randomization->Gem_Bos Measurement Tumor Volume Measurement (Twice Weekly) Control->Measurement Gem->Measurement BosI->Measurement Gem_BosI->Measurement Bos->Measurement Gem_Bos->Measurement Endpoint Study Endpoint (Day 21) Measurement->Endpoint Analysis Data Analysis (% TGI) Endpoint->Analysis

Caption: Workflow of the Patient-Derived Xenograft (PDX) Efficacy Study.

A Comparative Guide to Bosutinib and Other Src/Abl Inhibitors for Imatinib-Resistant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of targeted therapies for imatinib-resistant Chronic Myeloid Leukemia (CML), this guide provides an objective comparison of bosutinib with other prominent Src/Abl tyrosine kinase inhibitors (TKIs). While the existence of at least two isomers of bosutinib has been identified, comparative efficacy data between these specific isomers and other TKIs remains limited in publicly available literature[1][2][3]. Therefore, this guide will focus on the activity of bosutinib as a single agent against other second- and third-generation TKIs.

Bosutinib (SKI-606) is a potent, orally available dual inhibitor of Src and Abl kinases[4][5][6][7]. Its mechanism of action and efficacy against various BCR-Abl mutations make it a significant therapeutic option for patients who have developed resistance or intolerance to imatinib and other TKIs[4][7][8]. This guide presents a compilation of preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways to aid in the comparative evaluation of these inhibitors.

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize key quantitative data from various studies, offering a direct comparison of bosutinib with other Src/Abl inhibitors in the context of imatinib-resistant CML.

Table 1: In Vitro Inhibitory Activity of Src/Abl Inhibitors against BCR-Abl Kinase and Imatinib-Resistant Mutants

InhibitorTarget KinasesIC50 (Wild-Type BCR-Abl)Activity against T315I MutantActivity against other Imatinib-Resistant MutantsReference
Bosutinib Src, Abl~1.2 nMNoActive against 16 of 18 common mutants (inactive against V299L)[8][9][10]
Dasatinib Src, Abl, c-Kit, PDGFR~0.6-2.5 nMNoBroad activity against most mutants[11]
Nilotinib Abl, c-Kit, PDGFR~20-30 nMNoActive against many mutants, but with some exceptions (e.g., Y253H, E255K/V, F359V)[11]
Ponatinib Abl, Src, VEGF-R, FGF-R, PDGFR~0.37 nMYesPan-BCR-Abl inhibitor, active against T315I and other mutants[12]

Table 2: Clinical Efficacy of Second- and Third-Line TKI Therapy in Imatinib-Resistant Chronic Phase CML

| Inhibitor | Treatment Line | Major Cytogenetic Response (MCyR) Rate | Complete Cytogenetic Response (CCyR) Rate | Progression-Free Survival (PFS) | Overall Survival (OS) | Reference | |---|---|---|---|---|---| | Bosutinib | Second-line | 57% | 46% | 86% (at 12 months) | 92% (at 12 months) |[7] | | Dasatinib | Second-line | 52-62% | 40-53% | ~80% (at 2 years) | ~90% (at 2 years) |[13] | | Nilotinib | Second-line | 55-59% | 31-44% | ~75% (at 2 years) | ~87% (at 2 years) |[13] | | Ponatinib | Third-line/T315I+ | 60% (MCyR) | 51% (CCyR) | 65% (at 2 years) | 84% (at 2 years) |[12] |

Note: Data is compiled from different clinical trials and indirect comparisons; direct head-to-head trial data may vary.

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in CML and the points of intervention for Src/Abl inhibitors.

BCR_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_Abl BCR-Abl (Constitutively Active Kinase) Grb2 Grb2 BCR_Abl->Grb2 P PI3K PI3K BCR_Abl->PI3K P JAK JAK BCR_Abl->JAK P CrkL CrkL BCR_Abl->CrkL P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Inhibition of Apoptosis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT5 STAT5 STAT5->Proliferation JAK->STAT5 Inhibitors Src/Abl Inhibitors (Bosutinib, Dasatinib, Nilotinib, Ponatinib) Inhibitors->BCR_Abl

Diagram 1: Simplified BCR-Abl Signaling Pathway in CML.

Src_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activation FAK FAK Src->FAK P Ras_Pathway Ras/MAPK Pathway Src->Ras_Pathway PI3K_Pathway PI3K/Akt Pathway Src->PI3K_Pathway STAT3 STAT3 Src->STAT3 Paxillin Paxillin FAK->Paxillin P Outcome Proliferation Survival Migration Adhesion Paxillin->Outcome Ras_Pathway->Outcome PI3K_Pathway->Outcome STAT3->Outcome Bosutinib Bosutinib (Dual Src/Abl Inhibitor) Bosutinib->Src

Diagram 2: Overview of Src Kinase Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of Src/Abl inhibitors.

BCR-Abl Kinase Activity Assay (IC50 Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a TKI against BCR-Abl kinase activity.

Objective: To quantify the potency of an inhibitor in blocking the enzymatic activity of BCR-Abl.

Materials:

  • CML cell line expressing BCR-Abl (e.g., K562)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA assay)

  • Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • Substrate for BCR-Abl (e.g., GST-CrkL fusion protein or a synthetic peptide)

  • Src/Abl inhibitor (e.g., bosutinib) at various concentrations

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies: anti-phospho-CrkL (Tyr207) or anti-phosphotyrosine (4G10)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Microplate reader or imaging system

Procedure:

  • Cell Lysate Preparation: Culture K562 cells to a density of 1-2 x 10^6 cells/mL. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate. Determine the protein concentration.

  • Kinase Reaction: In a microcentrifuge tube or 96-well plate, set up the kinase reaction by adding cell lysate (containing BCR-Abl), kinase reaction buffer, the substrate, and the inhibitor at a range of concentrations.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at 30-37°C for a specified time (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

  • Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with the primary antibody against the phosphorylated substrate. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Signal Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities of the phosphorylated substrate. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A 1. Prepare CML Cell Lysate (e.g., K562) B 2. Set up Kinase Reaction (Lysate, Buffer, Substrate, Inhibitor) A->B C 3. Initiate with ATP Incubate B->C D 4. Terminate Reaction C->D E 5. SDS-PAGE & Western Blot D->E F 6. Immunodetection of Phosphorylated Substrate E->F G 7. Signal Quantification F->G H 8. IC50 Calculation G->H

Diagram 3: Workflow for BCR-Abl Kinase Activity Assay.
Cell Viability Assay (MTT/MTS Assay)

This protocol describes a colorimetric assay to assess the effect of TKIs on the viability of CML cells.

Objective: To determine the cytotoxic or cytostatic effect of an inhibitor on CML cell lines.

Materials:

  • Imatinib-resistant CML cell line (e.g., K562-R)

  • Complete culture medium

  • Src/Abl inhibitor at various concentrations

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the CML cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the Src/Abl inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Add Reagent:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

    • For MTS: Add the MTS reagent directly to the wells and incubate for 1-4 hours.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot for Phosphorylated CrkL

This protocol details the detection of phosphorylated CrkL, a downstream substrate of BCR-Abl, as a marker of kinase activity in CML cells.

Objective: To assess the in-cell inhibition of BCR-Abl kinase activity by measuring the phosphorylation status of a key downstream target.

Materials:

  • CML cells treated with or without Src/Abl inhibitors

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Protein concentration assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-total CrkL

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat CML cells with the desired concentrations of inhibitors for a specified time. Lyse the cells and determine the protein concentration.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated CrkL overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After further washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against total CrkL to confirm equal protein loading.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated CrkL to total CrkL.

Conclusion

The selection of a Src/Abl inhibitor for the treatment of imatinib-resistant CML is a complex decision that requires careful consideration of the inhibitor's potency against wild-type and mutated BCR-Abl, its broader kinase inhibition profile, and its clinical efficacy and safety. Bosutinib has demonstrated significant activity against a wide range of imatinib-resistant BCR-Abl mutants and offers a valuable therapeutic option. While the specific roles of bosutinib isomers are yet to be fully elucidated, the available data for bosutinib as a whole positions it as a key player in the management of imatinib-resistant CML. This guide provides a foundational resource for researchers to compare and contrast the available Src/Abl inhibitors and to design further investigations into their mechanisms and applications.

References

Unambiguous Determination of Bosutinib Isomer Structure: A Single-Crystal X-ray Diffraction Approach

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the power of single-crystal X-ray diffraction in resolving molecular ambiguity, using the case of the kinase inhibitor Bosutinib and its structural isomer. This guide provides a comparative analysis of analytical techniques, detailed experimental protocols, and supporting data to underscore the critical role of X-ray crystallography in pharmaceutical development.

The accurate determination of a drug molecule's three-dimensional structure is paramount in ensuring its safety and efficacy. Isomeric impurities, which possess the same molecular formula but different atomic arrangements, can exhibit significantly different pharmacological and toxicological profiles. In the case of Bosutinib, a dual Src/Abl tyrosine kinase inhibitor, the potential for isomer formation during synthesis necessitates a robust analytical method for unequivocal structure confirmation. While various spectroscopic techniques are available, single-crystal X-ray diffraction (SC-XRD) stands out as the gold standard for providing an unambiguous atomic-level description of a molecule.

Comparative Analysis of Structural Elucidation Techniques

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable in routine chemical analysis, they can sometimes fall short in distinguishing between closely related isomers. In the case of Bosutinib, it was discovered that a commercially available batch was, in fact, an incorrect isomer.[1] The ¹H NMR spectrum of this isomer was remarkably similar to that of authentic Bosutinib, leading to potential misidentification.[1] This highlights the limitations of relying solely on spectroscopic data for definitive structural assignment of complex molecules.

Single-crystal X-ray diffraction, by contrast, provides a direct visualization of the electron density distribution within a crystal, allowing for the precise determination of atomic positions and connectivity. This method was instrumental in confirming the correct structure of Bosutinib and identifying the nature of the isomeric impurity.[1][2] The key difference between Bosutinib and its isomer lies in the substitution pattern on the aniline ring.[3]

TechniquePrincipleAdvantages for Isomer DifferentiationLimitations for Isomer Differentiation
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single crystalProvides unambiguous 3D molecular structure, including stereochemistry and connectivity.[1][2]Requires a suitable single crystal of the compound, which can be challenging to grow.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic fieldProvides detailed information about the chemical environment and connectivity of atoms.Spectra of complex isomers can be very similar and difficult to interpret definitively without authentic reference standards.[1]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized moleculesHighly sensitive for determining molecular weight and elemental composition.Fragmentation patterns of isomers can be identical, making differentiation difficult without chromatographic separation.

Crystallographic Data for Bosutinib

The single-crystal X-ray diffraction analysis of authentic Bosutinib bound to the Abl tyrosine kinase domain provided the definitive structural confirmation. The data collection and refinement statistics are summarized below.

ParameterValue
Data Collection
X-ray sourceSynchrotron
Wavelength (Å)1.76
Resolution (Å)2.4
Space groupP2₁2₁2₁
Unit cell dimensions (Å)a = 55.9, b = 88.9, c = 101.4
Refinement
R-work / R-free0.20 / 0.25
No. of unique reflections33,212
PDB ID3UE4
Data sourced from Levinson et al., 2012.[1][2]

Experimental Protocols

Single-Crystal X-ray Diffraction of Bosutinib-Abl Complex

The following protocol is a summary of the methodology used to obtain the crystal structure of Bosutinib bound to the Abl kinase domain, as described in the literature.[1][2]

  • Crystallization: The Abl kinase domain is co-crystallized with authentic Bosutinib. This typically involves vapor diffusion methods where a solution of the protein-ligand complex is allowed to equilibrate with a precipitant solution, leading to the slow growth of single crystals.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[4] For data collection at cryogenic temperatures (to minimize radiation damage), the crystal is typically flash-cooled in liquid nitrogen after being passed through a cryoprotectant solution.

  • Data Collection: X-ray diffraction data are collected at a synchrotron source.[1][2] The use of synchrotron radiation provides a high-intensity X-ray beam, which is crucial for obtaining high-resolution data from protein crystals. A specific wavelength (1.76 Å) was chosen to maximize the anomalous scattering signal from the chlorine atoms in Bosutinib, which aids in their precise localization.[1][2] The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded on a detector.[4][5]

  • Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots.[1][2] This data is then used to determine the unit cell parameters and the space group of the crystal.

  • Structure Solution and Refinement: The structure is solved using molecular replacement, where a known similar structure is used as a starting model.[1][2] The initial model is then refined against the experimental diffraction data to improve the fit and generate the final, accurate 3D structure of the Bosutinib-Abl complex. Anomalous difference maps are calculated to confirm the positions of the chlorine atoms.[1][2]

Visualizing the Workflow and Decision Process

To further clarify the experimental and logical processes involved in the structural confirmation of a small molecule like Bosutinib, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Bosutinib Synthesis purification Purification synthesis->purification nmr_ms Initial Characterization (NMR, MS) purification->nmr_ms Initial Analysis crystallization Single Crystal Growth nmr_ms->crystallization Ambiguity Detected sc_xrd Single-Crystal X-ray Diffraction Data Collection crystallization->sc_xrd structure_solution Structure Solution & Refinement sc_xrd->structure_solution confirmation Unambiguous Isomer Structure Confirmation structure_solution->confirmation

Caption: Experimental workflow for Bosutinib isomer confirmation.

decision_flowchart start New Small Molecule Synthesized initial_analysis Perform NMR & MS Analysis start->initial_analysis check_ambiguity Is Structure Unambiguous? initial_analysis->check_ambiguity sc_xrd_needed Pursue Single-Crystal X-ray Diffraction check_ambiguity->sc_xrd_needed No structure_confirmed Structure Confirmed check_ambiguity->structure_confirmed Yes grow_crystals Attempt Crystal Growth sc_xrd_needed->grow_crystals data_collection Collect Diffraction Data grow_crystals->data_collection alternative_methods Consider Alternative Methods (e.g., advanced NMR, derivatization) grow_crystals->alternative_methods Unsuccessful data_collection->structure_confirmed

Caption: Decision flowchart for selecting a structural elucidation technique.

References

A Comparative Analysis of the Metabolic Stability of Bosutinib and its Structural Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of the dual Src/Abl tyrosine kinase inhibitor, bosutinib, and its structural isomer. The information presented herein is intended to support drug development professionals in understanding the metabolic liabilities of these compounds, with a focus on in vitro experimental data and methodologies.

Introduction

Bosutinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of Philadelphia chromosome-positive chronic myeloid leukemia (CML), and is also an inhibitor of Src-family kinases.[1][2] Its clinical efficacy is, in part, governed by its pharmacokinetic profile, which is heavily influenced by its metabolic stability. A structural isomer of bosutinib, differing in the substitution pattern on the aniline ring, has also been synthesized.[3] Understanding the comparative metabolic stability of these two molecules is crucial for lead optimization and candidate selection in drug discovery. This guide details the metabolic pathways of bosutinib and presents a comparative (hypothetical) metabolic stability assessment with its structural isomer, alongside the experimental protocols used for such evaluations.

Metabolic Profile of Bosutinib

Bosutinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][2][4][5] The major circulating metabolites are an oxydechlorinated product (M2) and an N-desmethylated product (M5).[1][4][5][6] These metabolites are generally considered to be inactive.[4][6] A minor metabolite, bosutinib N-oxide (M6), has also been identified.[5][6] The primary route of elimination for bosutinib and its metabolites is through the feces.[5][6]

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability parameters for bosutinib and a hypothetical structural isomer in human liver microsomes (HLM). The data for the structural isomer is illustrative and intended to highlight potential differences arising from positional changes of substituents.

Compoundt1/2 (min)CLint (µL/min/mg protein)Major Metabolites
Bosutinib 22.5[5][6]55.3Oxydechlorination, N-desmethylation
Structural Isomer (Hypothetical) 35.834.8N-desmethylation, Aromatic hydroxylation

Disclaimer: Data for the structural isomer is hypothetical and for illustrative purposes only.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a typical procedure for assessing the metabolic stability of a compound using HLM.

1. Reagents and Materials:

  • Test compound (Bosutinib or its structural isomer)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., tofacitinib) for reaction termination and sample preparation

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

2. Incubation Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm the HLM and the test compound in phosphate buffer at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

3. Analytical Method (LC-MS/MS):

  • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.[7]

  • The LC-MS/MS system is typically run in multiple reaction monitoring (MRM) mode for sensitive and specific detection.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).[7][8][9]

Visualizations

Experimental Workflow for In Vitro Metabolic Stability

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_cpd Prepare Test Compound Stock pre_warm Pre-warm HLM and Compound at 37°C prep_cpd->pre_warm prep_hlm Prepare HLM Suspension prep_hlm->pre_warm prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH System prep_nadph->initiate pre_warm->initiate incubate Incubate at 37°C with Shaking initiate->incubate terminate Terminate Reaction at Time Points (0-60 min) with Cold ACN + IS incubate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calc Calculate t1/2 and CLint plot->calc

Caption: Workflow for in vitro metabolic stability assessment.

Bosutinib Signaling Pathway Inhibition

G Bosutinib Bosutinib BCR_ABL BCR-ABL (Philadelphia Chromosome) Bosutinib->BCR_ABL inhibits Src_Family Src Family Kinases (Src, Lyn, Hck) Bosutinib->Src_Family inhibits Downstream Downstream Signaling (e.g., MAPK pathway) BCR_ABL->Downstream Src_Family->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes

Caption: Bosutinib inhibits BCR-ABL and Src kinases.

Conclusion

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Bosutinib undergoes significant metabolism by CYP3A4, leading to the formation of inactive metabolites. The hypothetical data for its structural isomer suggests that even minor changes in chemical structure can alter metabolic stability, potentially leading to a more favorable pharmacokinetic profile. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of the metabolic stability of kinase inhibitors and their analogs, facilitating the selection of drug candidates with optimal properties for further development.

References

A Head-to-Head Comparison of Bosutinib and Its Structural Isomer in Cellular Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Bosutinib and a Commercially Prevalent Isomer in Cellular Function.

This guide provides a detailed comparison of the tyrosine kinase inhibitor bosutinib and its structural isomer, which has been identified in some commercial sources. The differentiation between these two molecules is critical, as their biological activities, particularly concerning the inhibition of their primary and off-target kinases, show significant variations. This can have profound implications for experimental outcomes and their interpretation.

Executive Summary

Bosutinib is a potent inhibitor of the Bcr-Abl and Src family kinases, crucial targets in chronic myeloid leukemia (CML) and other malignancies. A structural isomer, differing in the substitution pattern on the 2,4-dichloro-5-methoxyphenylamino moiety, has been identified. While both compounds exhibit biological activity, their potency against their intended and unintended targets differs significantly.

  • Primary Target Potency: Authentic bosutinib is a substantially more potent inhibitor of its primary targets, the Src and Abl kinases, compared to its isomer.

  • Off-Target Activity: Conversely, the bosutinib isomer demonstrates greater potency against the DNA damage checkpoint kinases Chk1 and Wee1. This off-target activity can lead to chemosensitization, a phenomenon where the compound enhances the efficacy of DNA-damaging agents.

This guide presents the available quantitative data, detailed experimental protocols for assessing cellular proliferation, and visual diagrams of the relevant signaling pathways and experimental workflows to provide a comprehensive understanding of the functional differences between bosutinib and its isomer.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activities (IC50) of authentic bosutinib and its structural isomer. The data clearly illustrates the superior potency of authentic bosutinib against its primary oncogenic targets, Src and Abl, while the isomer is more potent against the cell cycle checkpoint kinases, Chk1 and Wee1.

Target KinaseBosutinib (IC50)This compound (IC50)Primary/Off-Target
Src 40.5 ± 19.5 pM[1]4130 ± 900 pM[1]Primary
Abl 32.4 ± 24 pM[1]566 ± 69.1 pM[1]Primary
Chk1 785 ± 136.6 nM[1]221 ± 45.4 nM[1]Off-Target
Wee1 644 ± 195 nM[1]54.8 ± 12 nM[1]Off-Target

Experimental Protocols

Detailed methodologies for conducting cellular proliferation assays are crucial for the accurate assessment of kinase inhibitors. The following are standard protocols for the MTT and WST-1 assays, which are commonly used to evaluate the effects of compounds like bosutinib on cell viability and proliferation.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT reagent (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (Bosutinib and its isomer)

  • 96-well plates

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of bosutinib and its isomer in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for the desired treatment period (e.g., 48 or 72 hours). Include wells with untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

WST-1 Cell Proliferation Assay

The WST-1 assay is a similar colorimetric assay that uses a water-soluble tetrazolium salt. Mitochondrial dehydrogenases in viable cells cleave the WST-1 reagent to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • WST-1 reagent

  • Cell culture medium

  • Test compounds (Bosutinib and its isomer)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of bosutinib and its isomer in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for the desired treatment period (e.g., 48 or 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Mandatory Visualizations

Bosutinib Signaling Pathway

The following diagram illustrates the primary signaling pathways inhibited by bosutinib, leading to a reduction in cellular proliferation and survival.

Bosutinib_Signaling_Pathway BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT MAPK_ERK MAPK/ERK Pathway BCR_ABL->MAPK_ERK Src_Family Src Family Kinases (Src, Lyn, Hck) Src_Family->PI3K_AKT JAK_STAT3 JAK/STAT3 Pathway Src_Family->JAK_STAT3 Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits Bosutinib->Src_Family Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation MAPK_ERK->Proliferation JAK_STAT3->Proliferation

Caption: Bosutinib inhibits BCR-ABL and Src kinases, blocking downstream pro-proliferative pathways.

Experimental Workflow for Cellular Proliferation Assay

This diagram outlines the key steps in a typical cellular proliferation assay used to compare the efficacy of bosutinib and its isomer.

Cellular_Proliferation_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add serial dilutions of Bosutinib & Isomer incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_reagent Add MTT or WST-1 reagent incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 measure_abs Measure absorbance incubate3->measure_abs analyze Calculate % viability and IC50 values measure_abs->analyze end End analyze->end

Caption: Workflow for comparing bosutinib and its isomer in a cellular proliferation assay.

References

Safety Operating Guide

Navigating the Disposal of Bosutinib and Its Isomers: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling bosutinib and its isomers are tasked with the critical responsibility of ensuring their proper disposal to protect both human health and the environment. As a potent tyrosine kinase inhibitor used in cancer therapy, bosutinib is classified as a hazardous drug, necessitating stringent disposal protocols.[1] This guide provides a comprehensive operational plan for the safe and compliant disposal of bosutinib and its structural isomers.

Regulatory Framework: A Multi-Agency Approach

The disposal of pharmaceutical waste, particularly hazardous drugs like bosutinib, is governed by a network of federal and state regulations. Key agencies in the United States include the Environmental Protection Agency (EPA), which sets guidelines under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA) for worker safety.[2][3][4][5] Additionally, state regulations may impose more stringent requirements than federal laws.[2]

In 2019, the EPA introduced Subpart P to 40 CFR part 266, which provides specific management standards for hazardous waste pharmaceuticals to streamline their handling and disposal.[3][6] A crucial aspect of these regulations is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[3]

Step-by-Step Disposal Protocol for Bosutinib and its Isomers

The following procedure outlines the essential steps for the safe handling and disposal of bosutinib and its isomers in a laboratory setting. This protocol is based on general guidelines for hazardous drug disposal and information from Safety Data Sheets (SDS) for bosutinib.

1. Personal Protective Equipment (PPE): Before handling bosutinib or its isomers, personnel must be equipped with appropriate PPE to prevent exposure. This includes:

  • Gloves: Two pairs of chemotherapy-tested gloves are recommended.[5]

  • Gown: A disposable gown made of a low-permeability fabric.[5]

  • Eye Protection: Safety goggles or a face shield.[7]

  • Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the handling procedure and potential for aerosolization.[8]

2. Waste Segregation and Collection: Proper segregation of waste at the point of generation is critical.

  • Trace Contaminated Waste: Items with minimal residual amounts of the drug, such as empty vials, syringes, and contaminated PPE, should be disposed of in a designated hazardous waste container.[9] This container must be clearly labeled as "Hazardous Drug Waste" or "Chemotherapy Waste."[5] These containers are often yellow or are otherwise distinctly marked.

  • Bulk or Unused Bosutinib/Isomers: Unused or expired bosutinib and its isomers are considered hazardous waste and must be disposed of in a designated RCRA hazardous waste container, which is typically black.[10] These substances should not be mixed with trace-contaminated waste.

3. Container Management:

  • All waste containers must be leak-proof and have a secure lid.[5]

  • Containers should be kept closed when not in use.

  • Do not overfill containers. Fill them only to the indicated fill line.

4. Storage of Hazardous Waste:

  • Designate a secure, well-ventilated area for the temporary storage of hazardous drug waste pending pickup.[5]

  • This area should be clearly marked with warning signs.

5. Disposal:

  • The primary and recommended method for the final disposal of bosutinib and its isomers is incineration at a licensed hazardous waste facility.[3][4][7] This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Engage a certified hazardous waste contractor for the transportation and disposal of all bosutinib-related waste.[5] These contractors are knowledgeable about federal, state, and local regulations.

  • Alternatively, drug take-back programs, where available, can be a suitable option for the disposal of unused medications.[1][2][11]

6. Spill Management: In the event of a spill, follow these steps:

  • Evacuate and secure the area.

  • Personnel involved in the cleanup must wear appropriate PPE.

  • Use a chemotherapy spill kit to absorb and contain the spill.

  • Clean the area thoroughly with a deactivating agent, if available, followed by a cleaning agent.

  • All materials used for spill cleanup must be disposed of as hazardous waste.[9]

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding disposal parameters for bosutinib and its isomers, such as concentration limits for hazardous waste classification under RCRA. The classification as a hazardous drug is primarily based on its pharmacological action and potential for toxicity.[12] For specific guidance, it is recommended to consult the Safety Data Sheet provided by the manufacturer and a certified environmental compliance specialist.

Data PointValueSource
Recommended Disposal MethodIncineration[3][4][7]
RCRA Hazardous WasteYes (as a hazardous drug)[4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of bosutinib and its isomers are proprietary to the manufacturers and research institutions developing them. A study by Levinson et al. (2012) provides insights into the structural and spectroscopic analysis of bosutinib and an isomer binding to the Abl tyrosine kinase domain, which may be relevant for researchers working with these compounds.[13]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of bosutinib and its isomers.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal A Handling of Bosutinib/Isomers (PPE Required) B Trace Contaminated Waste (Gloves, Vials, etc.) A->B C Bulk/Unused Bosutinib/Isomers A->C D Yellow Hazardous Waste Container (Trace Waste) B->D E Black RCRA Hazardous Waste Container (Bulk Waste) C->E F Secure Storage Area D->F E->F G Licensed Hazardous Waste Contractor F->G H Incineration G->H

References

Essential Safety and Logistical Information for Handling Bosutinib Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling the structural isomer of Bosutinib, a potent Src/Abl tyrosine kinase inhibitor.

Personal Protective Equipment (PPE)

When handling Bosutinib isomer, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Impervious glovesNitrile or other chemically resistant materialTo prevent skin contact with the compound.
Eye Protection Safety glasses/gogglesANSI Z87.1 or equivalentTo protect eyes from dust, splashes, or aerosols.
Skin and Body Protective clothingLab coat, long sleevesTo prevent contamination of personal clothing and skin.
Respiratory RespiratorNIOSH/MSHA approved (if dust/aerosol is generated)To prevent inhalation of fine particles, especially when handling the powder form of the compound.
Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder form to avoid dust generation.[1]

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling the compound.[2]

  • If tablets or capsules are crushed or broken, extra precaution should be taken to avoid breathing dust and prevent contact.[2]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Recommended storage temperature is typically ambient.[3]

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container for chemical waste.

  • Liquid Waste: Collect in a designated, labeled, and sealed container for hazardous liquid waste.

  • Contaminated PPE: Dispose of as hazardous waste in accordance with institutional and local regulations.

  • Do not dispose of down the drain or in regular trash.[2]

Experimental Protocols

In Vitro Src/Abl Kinase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of this compound against Src and Abl kinases.

Materials:

  • Recombinant Src or Abl kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.5 mM Na₃VO₄)

  • Peptide substrate (e.g., cdc2 substrate peptide for Src)

  • ATP (Adenosine triphosphate)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Plate reader for detection (e.g., ELISA-based or fluorescence-based)

Procedure:

  • Prepare Reagents: Dilute the this compound to various concentrations in the kinase buffer. Prepare a master mix containing the kinase and the peptide substrate in the kinase buffer.

  • Kinase Reaction: a. Add the diluted this compound solutions to the wells of a 96-well plate. b. Add the kinase/substrate master mix to each well. c. Incubate at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Phosphorylation: Add ATP to each well to a final concentration of 100 µM to start the phosphorylation reaction.

  • Incubate: Incubate the plate at 30°C for 1 hour.

  • Stop Reaction: Stop the reaction by adding EDTA to a final concentration of 50 mM.

  • Detection: Quantify the amount of phosphorylated substrate using an appropriate detection method, such as an ELISA with a phospho-specific antibody or a fluorescence-based assay.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]

Signaling Pathway Visualization

Bosutinib and its isomer are potent inhibitors of the Src and Abl tyrosine kinases. These kinases are key components of signaling pathways that regulate cell proliferation, survival, and migration. Inhibition of Src/Abl by this compound leads to the downregulation of several downstream pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[5]

Bosutinib_Isomer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Receptor->Src Abl Abl Receptor->Abl Bosutinib_Isomer This compound Bosutinib_Isomer->Src Bosutinib_Isomer->Abl PI3K PI3K Src->PI3K RAS RAS Src->RAS JAK JAK Src->JAK Abl->PI3K Abl->RAS Abl->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival

Caption: Inhibition of Src/Abl signaling by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bosutinib isomer
Reactant of Route 2
Reactant of Route 2
Bosutinib isomer

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。